molecular formula C26H31Cl2N5O3 B590875 rel-(2S,4S)-Terconazole CAS No. 1486497-66-8

rel-(2S,4S)-Terconazole

Katalognummer: B590875
CAS-Nummer: 1486497-66-8
Molekulargewicht: 532.466
InChI-Schlüssel: BLSQLHNBWJLIBQ-JYFHCDHNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rel-(2S,4S)-Terconazole is a research chemical of significant interest in antifungal studies. It is a stereoisomer of terconazole, which was the first triazole-based antifungal developed for human use and is known for its broad-spectrum activity against Candida species . Its primary research value lies in its well-defined mechanism of action, where it functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase . This inhibition disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The depletion of ergosterol and accumulation of toxic methylsterols compromises membrane integrity and function, ultimately leading to the inhibition of fungal growth . Beyond its classical antifungal application, ongoing research explores novel formulations, such as proniosomal gels, to enhance sustained release and mucoadhesion for localized treatment . Furthermore, its role as a triazole derivative makes it a compelling compound for investigating interactions with metal cations, such as copper, which can influence its properties and stability in different environments . As a key chemical reference standard, rel-(2S,4S)-Terconazole is vital for analytical research, enantiomeric separation studies, and the synthesis of novel derivatives .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-[4-[[(2S,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31Cl2N5O3/c1-19(2)31-9-11-32(12-10-31)21-4-6-22(7-5-21)34-14-23-15-35-26(36-23,16-33-18-29-17-30-33)24-8-3-20(27)13-25(24)28/h3-8,13,17-19,23H,9-12,14-16H2,1-2H3/t23-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSQLHNBWJLIBQ-JYFHCDHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@@](O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31Cl2N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1486497-66-8
Record name 1-(4-(((2RS,4RS)-2-(2,4-Dichlorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-4-(1-methylethyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1486497668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-(((2RS,4RS)-2-(2,4-DICHLOROPHENYL)-2-((1H-1,2,4-TRIAZOL-1-YL)METHYL)-1,3-DIOXOLAN-4-YL)METHOXY)PHENYL)-4-(1-METHYLETHYL)PIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SMO7LX388
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure Analysis of rel-(2S,4S)-Terconazole

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: Terconazole is a broad-spectrum triazole antifungal agent utilized in the treatment of vulvovaginal candidiasis.[1][2] Its efficacy is intrinsically linked to its specific chemical structure, particularly its stereochemistry. The molecule possesses two chiral centers, giving rise to four possible stereoisomers.[2] The clinically relevant form is the cis-diastereomer, which is a racemic mixture designated as rel-(2S,4S)-Terconazole. This guide provides a comprehensive technical overview of the analytical methodologies employed to elucidate and confirm the chemical structure of this specific stereoisomer, tailored for researchers, scientists, and professionals in drug development.

The Critical Role of Stereochemistry in Terconazole's Activity

The spatial arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its pharmacological and toxicological properties. For many chiral drugs, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. In the case of azole antifungals like Terconazole, the relative orientation of the substituents on the dioxolane ring is crucial for its mechanism of action, which involves the inhibition of fungal lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis.[2][3]

The four stereoisomers of Terconazole are:

  • (2S, 4S)-Terconazole

  • (2R, 4R)-Terconazole

  • (2S, 4R)-Terconazole

  • (2R, 4S)-Terconazole

The (2S,4S) and (2R,4R) enantiomers constitute the cis-diastereomeric pair (rel-(2S,4S)), while the (2S,4R) and (2R,4S) enantiomers form the trans-diastereomeric pair. The antifungal potency of the cis isomers is significantly higher than that of the trans isomers, making the stereoselective synthesis and rigorous analysis of the cis form a critical aspect of its pharmaceutical development.[3]

Elucidating the Structure of rel-(2S,4S)-Terconazole: A Multi-faceted Analytical Approach

A combination of sophisticated analytical techniques is required to unequivocally determine the chemical structure and stereochemistry of rel-(2S,4S)-Terconazole. This section details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chiral High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

2.1.1. ¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectrum of Terconazole provides initial confirmation of the key functional groups. The signals corresponding to the protons on the dioxolane ring are of particular importance for determining the cis or trans configuration. In the cis-isomer, the protons at the C2 and C4 positions will exhibit a specific coupling constant (J-value) and through-space interactions that can be probed using 2D NMR techniques.

The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments within the molecule.

Table 1: Predicted Key NMR Data for rel-(2S,4S)-Terconazole

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Correlations
Dioxolane C2-H~4.5 - 5.0~105 - 110Correlates with C4-H in COSY and shows NOE enhancement with C4-H.
Dioxolane C4-H~4.0 - 4.5~70 - 75Correlates with C2-H in COSY and shows NOE enhancement with C2-H.
Triazole Protons~7.8 - 8.5~145 - 155Distinct signals for the triazole ring protons.
Dichlorophenyl Protons~7.2 - 7.6~125 - 135Aromatic signals corresponding to the dichlorophenyl group.
Piperazine Protons~2.5 - 3.5~45 - 55Signals for the piperazine ring protons.

2.1.2. 2D NMR Techniques for Unambiguous Assignment

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments is employed:

  • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, confirming the connectivity within the dioxolane, piperazine, and aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range (2-3 bond) correlations between protons and carbons, crucial for piecing together the entire molecular structure.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for confirming the cis stereochemistry. A cross-peak between the protons at C2 and C4 of the dioxolane ring indicates that they are in close proximity in space, which is characteristic of the cis configuration.

NOE_Correlation cluster_dioxolane Dioxolane Ring cluster_substituents Substituents C2_H C2-H C4_H C4-H C2_H->C4_H NOE Dichlorophenyl Dichlorophenyl Group C2_H->Dichlorophenyl Triazolylmethyl Triazolylmethyl Group C2_H->Triazolylmethyl Phenoxy Phenoxy C4_H->Phenoxy Fragmentation_Pathway Parent [M+H]⁺ m/z 532.18 Frag1 Fragment 1 (Piperazine moiety) Parent->Frag1 Frag2 Fragment 2 (Dioxolane-Triazole moiety) Parent->Frag2 Frag3 Fragment 3 (Dichlorophenyl moiety) Frag2->Frag3

Caption: A simplified proposed fragmentation pathway for Terconazole in MS/MS analysis.

Table 2: Expected Major Fragments in the MS/MS Spectrum of Terconazole

m/z Proposed Fragment Structure
~219[Isopropylpiperazinyl-phenyl-O]⁺
~192[Isopropylpiperazinyl]⁺
~159[Dichlorophenyl]⁺
Chiral High-Performance Liquid Chromatography (HPLC): Separating the Enantiomers

While NMR and MS can confirm the cis relative stereochemistry, they cannot distinguish between the (2S,4S) and (2R,4R) enantiomers. Chiral HPLC is the gold standard for separating and quantifying enantiomers.

2.3.1. The Principle of Chiral Separation

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating a wide range of chiral compounds, including azole antifungals.

2.3.2. A Step-by-Step Protocol for Chiral HPLC Method Development

  • Column Selection:

    • Screen a variety of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC).

  • Mobile Phase Screening:

    • Start with a typical normal-phase mobile phase system, such as hexane/isopropanol or hexane/ethanol, with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

    • Alternatively, explore polar organic or reversed-phase mobile phases.

  • Optimization of Mobile Phase Composition:

    • Vary the ratio of the alcoholic modifier to the hexane to optimize resolution and retention time.

  • Temperature and Flow Rate Optimization:

    • Adjust the column temperature and mobile phase flow rate to fine-tune the separation.

  • Method Validation:

    • Once a suitable separation is achieved, validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

HPLC_Workflow Start Start: Racemic rel-(2S,4S)-Terconazole Column_Selection Select Chiral Stationary Phase Start->Column_Selection Mobile_Phase Screen Mobile Phases Column_Selection->Mobile_Phase Optimization Optimize Separation Parameters Mobile_Phase->Optimization Validation Validate Analytical Method Optimization->Validation End End: Quantitation of Enantiomers Validation->End

Caption: Workflow for the development of a chiral HPLC method for Terconazole enantiomers.

Conclusion

The comprehensive structural analysis of rel-(2S,4S)-Terconazole is a critical undertaking in its development as a safe and effective pharmaceutical agent. A synergistic approach, combining the detailed structural insights from NMR spectroscopy, the molecular weight and fragmentation data from mass spectrometry, and the enantioselective separation power of chiral HPLC, is essential. This multi-technique strategy ensures the correct relative and absolute stereochemistry, as well as the enantiomeric purity, of the final drug substance, thereby guaranteeing its quality and therapeutic efficacy. The methodologies outlined in this guide provide a robust framework for the rigorous chemical analysis of this important antifungal drug.

References

  • Wikipedia. Terconazole. [Link]

  • PubChem. Terconazole. National Institutes of Health. [Link]

  • ACS Omega. Investigation of the Detailed Internal Structure and Dynamics of Itraconazole by Solid-State NMR Measurements. American Chemical Society. [Link]

  • U.S. Food and Drug Administration. TERAZOL® 7 (terconazole) Vaginal Cream 0.4%. [Link]

  • PubMed Central. Investigation of the Detailed Internal Structure and Dynamics of Itraconazole by Solid-State NMR Measurements. National Institutes of Health. [Link]

  • PubMed. Posaconazole: A Triazole Antifungal Drug: Estimation of Chiral Isomers Using a Chiral Chromatography. National Institutes of Health. [Link]

  • ResearchGate. Synthesis of (2S, 4R)-Ketoconazole sulfonamide analogs. [Link]

  • Semantic Scholar. UPLC Method Development and Validation for Terconazole in Active Ingredient. [Link]

  • PubMed Central. Impact of Absolute Stereochemistry on the Antiangiogenic and Antifungal Activities of Itraconazole. National Institutes of Health. [Link]

Sources

Molecular weight and formula of rel-(2S,4S)-Terconazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to rel-(2S,4S)-Terconazole: Physicochemical Properties, Synthesis, and Chiral Analysis

Abstract

Terconazole is a potent triazole antifungal agent widely utilized for the treatment of vulvovaginal candidiasis.[1] Its molecular structure contains two stereogenic centers, giving rise to four possible stereoisomers.[1] The commercial drug product is the cis-diastereomer, a racemic mixture of the (2R,4S) and (2S,4R) enantiomers. This guide provides a detailed technical overview of a specific trans-diastereomer, rel-(2S,4S)-Terconazole , which represents the racemic mixture of the (2S,4S) and (2R,4R) enantiomers. Often considered a process-related impurity in the synthesis of the active pharmaceutical ingredient, the characterization and control of this stereoisomer are critical for drug quality and safety.[2] This document delineates its core physicochemical properties, explores generalized stereoselective synthetic strategies, and presents detailed analytical protocols for its chiral separation and quantification using High-Performance Liquid Chromatography (HPLC).

Introduction to Terconazole and its Stereochemistry

Overview of Terconazole

Terconazole is a synthetic triazole antifungal agent.[1] Its mechanism of action is consistent with other azole antifungals; it inhibits the fungal cytochrome P450 enzyme, 14α-demethylase.[1] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic methylated sterols disrupt membrane integrity and function, leading to the inhibition of fungal growth.[1]

The Critical Role of Stereochemistry

The Terconazole molecule possesses two chiral centers at the C2 and C4 positions of the 1,3-dioxolane ring.[1] This results in the existence of four distinct stereoisomers:

  • (2R,4S)

  • (2S,4R)

  • (2S,4S)

  • (2R,4R)

The clinically approved and marketed form of Terconazole is a racemic mixture of the (2R,4S) and (2S,4R) enantiomers.[1][3] This pair is known as the cis-isomer due to the relative orientation of the substituents on the dioxolane ring. The remaining pair of enantiomers, (2S,4S) and (2R,4R), constitutes the trans-isomer.

Focus: rel-(2S,4S)-Terconazole

The designation rel-(2S,4S)-Terconazole refers to a racemic mixture of the (2S,4S) enantiomer and its mirror image, the (2R,4R) enantiomer. This is the trans-diastereomer of the active drug substance. In pharmaceutical manufacturing, diastereomers of a target molecule are common process-related impurities that arise during synthesis. Because stereochemistry can profoundly impact pharmacological activity and toxicity, regulatory guidelines mandate the stringent identification and control of such impurities. This guide focuses specifically on the technical details pertinent to this trans-diastereomer.

Physicochemical Properties

The fundamental physicochemical properties of rel-(2S,4S)-Terconazole are summarized below. These data are essential for the development of analytical methods, formulation studies, and quality control specifications.

PropertyValueSource(s)
Molecular Formula C₂₆H₃₁Cl₂N₅O₃[2][4][5][6]
Molecular Weight 532.46 g/mol [2][4][5][6][7]
CAS Number 1486497-66-8[2][4][8]
IUPAC Name rel-1-[4-[[(2S,4S)-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-yl]methoxy]phenyl]-4-(1-methylethyl)piperazine[9]
Physical Form White to beige powder[6]
Solubility Soluble in DMSO (2 mg/mL)[6]

Stereoselective Synthesis: A Conceptual Framework

While the specific process for producing rel-(2S,4S)-Terconazole as an impurity is proprietary, a general understanding of the synthesis of azole antifungals allows for a conceptual outline. The key challenge is controlling the stereochemistry at the C2 and C4 positions of the dioxolane ring.

Generalized Synthetic Pathway

The synthesis of Terconazole and its isomers typically involves a convergent approach where the core dioxolane ring is constructed and subsequently coupled with the piperazine side chain. A plausible, generalized pathway is outlined below.

G A Chiral Precursor (e.g., Solketal derivative) B Intermediate 1 (Epoxide or Diol) A->B D Ketalization Reaction (Forms Dioxolane Ring) B->D C Intermediate 2 (2,4-Dichlorophenyl Acyl Halide) C->D E Stereocontrolled Dioxolane Intermediate D->E G Nucleophilic Substitution E->G F 1H-1,2,4-Triazole (Sodium Salt) F->G H Triazolylmethyl Dioxolane G->H J Williamson Ether Synthesis H->J I 4-(1-methylethyl)piperazine-phenol I->J K Final Product (rel-(2S,4S)-Terconazole) J->K

Caption: Generalized synthetic workflow for ketal-triazole antifungals.

Rationale for Stereocontrol

The causality behind achieving a specific stereoisomer lies in the starting materials and reaction conditions.

  • Chiral Pool Synthesis: The synthesis can begin with an optically active precursor, such as a derivative of (R)- or (S)-glycerol, to set the stereochemistry at the C4 position.

  • Diastereoselective Ketalization: The formation of the dioxolane ring via ketalization of a diol intermediate with a ketone (or its equivalent) creates the C2 stereocenter. The facial selectivity of this reaction can be influenced by existing stereocenters and reaction conditions, leading to a mixture of cis and trans diastereomers.

  • Chromatographic Separation: In many industrial processes, diastereomers are separated via chromatography after their formation, as their different physical properties (e.g., polarity, boiling point) allow for resolution using standard techniques. The isolation of the rel-(2S,4S) isomer would likely rely on such a purification step.

Analytical Methodology: Chiral HPLC

The accurate quantification of stereoisomeric impurities requires robust analytical methods capable of resolving all four stereoisomers. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this application.

Principle of Chiral HPLC

Chiral HPLC utilizes a chiral stationary phase (CSP) that contains a single enantiomer of a chiral molecule bound to the support material (e.g., silica gel). The separation mechanism relies on the formation of transient, diastereomeric complexes between the stereoisomers of the analyte and the chiral selector of the CSP. Differences in the stability and steric hindrance of these complexes cause the isomers to travel through the column at different rates, resulting in their separation. For triazole antifungals, polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are highly effective.[10]

Experimental Protocol: Chiral HPLC for Terconazole Isomers

This protocol is a self-validating system designed for the baseline separation of all four Terconazole stereoisomers, enabling the accurate quantification of the rel-(2S,4S) form.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA or equivalent)

  • Column Dimensions: 4.6 mm I.D. x 250 mm length, 5 µm particle size

  • Mobile Phase: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA)

  • Sample Diluent: Mobile Phase

2. Chromatographic Conditions:

  • Mobile Phase Composition: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Stock Standard (0.5 mg/mL): Accurately weigh and dissolve 5 mg of a reference standard containing all four Terconazole stereoisomers in 10 mL of the sample diluent.

  • Working Standard (50 µg/mL): Dilute 1 mL of the Stock Standard to 10 mL with the sample diluent.

  • Sample Preparation: Prepare the sample to be tested at a target concentration of approximately 50 µg/mL in the sample diluent.

4. System Suitability and Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the Working Standard five times. The system is deemed suitable if the resolution between any two adjacent stereoisomer peaks is greater than 1.5 and the relative standard deviation (%RSD) for the peak areas is less than 2.0%.

  • Inject the sample solution in duplicate.

  • Identify the peaks based on their retention times relative to the standard. The trans-isomers (rel-(2S,4S)) are typically well-resolved from the cis-isomers.

5. Data Interpretation:

  • Calculate the amount of rel-(2S,4S)-Terconazole in the sample using the peak area response and compare it against established specification limits.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Hexane/IPA/DEA) C Equilibrate Column (Chiralpak IA, 25°C) A->C B Prepare Standard & Sample Solutions D System Suitability (Inject Standard x5) B->D C->D E Inject Sample D->E If Suitability Passes F Integrate Peak Areas (UV @ 220 nm) E->F G Calculate Resolution & %RSD F->G H Quantify Impurity (rel-(2S,4S)-Terconazole) F->H

Caption: Analytical workflow for chiral HPLC separation of Terconazole isomers.

Conclusion

rel-(2S,4S)-Terconazole, the trans-diastereomer of the active drug Terconazole, is a critical process-related impurity whose control is essential for ensuring the quality, safety, and efficacy of the final pharmaceutical product. Its unique physicochemical properties, defined by the molecular formula C₂₆H₃₁Cl₂N₅O₃ and a molecular weight of 532.46 g/mol , distinguish it from the clinically relevant cis-isomer.[2][4][5][6] Understanding the principles of stereoselective synthesis provides the causal basis for its formation, while robust analytical methods, particularly chiral HPLC, offer a validated system for its separation and quantification. This technical guide provides researchers and drug development professionals with the foundational knowledge required to manage this specific stereoisomer throughout the pharmaceutical lifecycle.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 441383, Terconazole. PubChem. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 480953, Terconazole (USAN:USP:INN:BAN). PubChem. [Link]

  • ChemBK (n.d.). rel-(2S,4S)-Terconazole. ChemBK. [Link]

  • CAS Common Chemistry (n.d.). Terconazole. CAS, a division of the American Chemical Society. [Link]

  • Wikipedia (n.d.). Terconazole. Wikipedia. [Link]

  • Wang, S., et al. (2015). Analysis of Tebuconazole and Tetraconazole Enantiomers by Chiral HPLC-MS/MS and Application to Measure Enantioselective Degradation in Strawberries. ResearchGate. [Link]

  • He, L., et al. (2014). Total synthesis of (2R,4S,2′S,3′R)-hydroxyitraconazole: Implementations of a recycle protocol and a mild and safe phase-transfer reagent for preparation of the key chiral units. ResearchGate. [Link]

  • Guntz-Dubini, R., et al. (1995). Methods and compositions of (2R,4S) itraconazole for treating fungal yeast and dermatophyte infections.
  • de la Maza, A., et al. (2006). Separation and quantitation of the four stereoisomers of itraconazole in pharmaceutical formulations by electrokinetic chromatography. PubMed. [Link]

  • Gucwa, K., et al. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. MDPI. [Link]

  • Aturki, Z., et al. (2018). Chiral Separation of Four Stereoisomers of Ketoconazole Drugs Using Capillary Electrophoresis. ResearchGate. [Link]

  • Zhang, T., et al. (2023). Chiral analysis and semi-preparative separation of metconazole stereoisomers by supercritical fluid chromatography and cytotoxicity assessment in vitro. PubMed. [Link]

Sources

An In-Depth Technical Guide to the Pharmacological Mechanism of Action for Terconazole Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Clinical Significance of Terconazole and the Imperative of Stereochemistry

Terconazole is a potent triazole antifungal agent primarily utilized in the treatment of vulvovaginal candidiasis.[1][2] Unlike the earlier imidazole-based antifungals, terconazole's triazole ring structure was specifically engineered for enhanced antifungal activity.[1] Its clinical efficacy is well-documented, demonstrating high rates of mycological cure and rapid symptom relief.[1][3] The core of terconazole's therapeutic action lies in its ability to disrupt the fungal cell membrane, a mechanism pivotal to its fungistatic and, at higher concentrations, fungicidal effects.[2][4]

Terconazole possesses two stereocenters, giving rise to four possible stereoisomers.[4] The commercially available formulation is the cis-isomer. While direct comparative studies on the pharmacological activities of the individual terconazole stereoisomers are not extensively available in public literature, the profound influence of stereochemistry on the biological activity of other azole antifungals, such as ketoconazole and itraconazole, is well-established. Different stereoisomers of these related compounds exhibit significant variations in their affinity for the target enzyme and overall antifungal potency. This underscores the critical importance of understanding the stereochemical aspects of terconazole's mechanism of action for future drug development and optimization. This guide will delve into the established pharmacological mechanism of terconazole, with a focus on its primary molecular target, and explore the theoretical and evidence-based rationale for the differential activities of its stereoisomers.

Primary Pharmacological Target: Inhibition of Fungal Lanosterol 14α-Demethylase

The principal mechanism of action of terconazole is the highly specific inhibition of a crucial fungal enzyme: lanosterol 14α-demethylase (also known as CYP51).[5][6] This enzyme is a member of the cytochrome P450 superfamily and plays a vital role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][6][7][8][9] Ergosterol is analogous to cholesterol in mammalian cells, maintaining the integrity, fluidity, and proper function of the fungal membrane.

The inhibitory action of terconazole on lanosterol 14α-demethylase disrupts the ergosterol biosynthesis pathway at a critical step: the conversion of lanosterol to ergosterol.[5][6] This inhibition leads to a cascade of detrimental effects within the fungal cell:

  • Depletion of Ergosterol: The primary consequence is the reduction of ergosterol levels in the fungal cell membrane. This compromises the membrane's structural integrity, leading to increased permeability and leakage of essential intracellular components.

  • Accumulation of Toxic Methylated Sterols: The blockage of lanosterol 14α-demethylase results in the accumulation of lanosterol and other 14α-methylated sterol precursors.[10] These aberrant sterols are incorporated into the fungal membrane, further disrupting its structure and the function of membrane-bound enzymes.

The triazole moiety of terconazole is critical for its inhibitory activity. It binds to the heme iron atom in the active site of the fungal cytochrome P450 enzyme, preventing the binding of the natural substrate, lanosterol.[7][8] Terconazole exhibits a significantly higher affinity for fungal cytochrome P450 enzymes compared to their mammalian counterparts, which accounts for its selective toxicity against fungi.

Visualizing the Mechanism: The Ergosterol Biosynthesis Pathway

The following diagram illustrates the ergosterol biosynthesis pathway and highlights the point of inhibition by terconazole.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibitory Action Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple Steps Mevalonate Mevalonate HMG-CoA->Mevalonate Multiple Steps Isopentenyl_PP Isopentenyl_PP Mevalonate->Isopentenyl_PP Multiple Steps Farnesyl_PP Farnesyl_PP Isopentenyl_PP->Farnesyl_PP Multiple Steps Squalene Squalene Farnesyl_PP->Squalene Erg9 Squalene_epoxide Squalene_epoxide Squalene->Squalene_epoxide Erg1 Lanosterol Lanosterol Squalene_epoxide->Lanosterol Erg7 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Erg11 (Lanosterol 14α-demethylase) ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... Multiple Steps Ergosterol Ergosterol ...->Ergosterol Multiple Steps Terconazole Terconazole Terconazole->Lanosterol Inhibits Erg11

Caption: Inhibition of Lanosterol 14α-demethylase by Terconazole.

The Role of Stereoisomerism in Antifungal Activity: A Structure-Activity Relationship Perspective

While direct comparative data for terconazole stereoisomers is limited, the study of other azole antifungals provides a strong basis for inferring the significance of stereochemistry. For instance, studies on the stereoisomers of ketoconazole have demonstrated that the cis-(2S,4R) isomer is the most potent inhibitor of rat lanosterol 14α-demethylase.[11] Similarly, the antifungal and antiangiogenic activities of itraconazole are influenced by its stereochemistry.[12]

The differential activity of stereoisomers can be attributed to the three-dimensional arrangement of atoms, which dictates how the molecule interacts with the active site of the target enzyme. Key structural features of azole antifungals that are influenced by stereochemistry and contribute to their activity include:

  • The Dioxolane Ring: The stereochemistry of the substituents on the 1,3-dioxolane ring, a common feature in many azole antifungals including terconazole, is crucial for proper orientation within the enzyme's active site.[13][14][15]

  • Side Chains: The spatial orientation of various side chains affects the binding affinity and selectivity for the fungal enzyme.

It is highly probable that the cis and trans isomers of terconazole, as well as its other two stereoisomers, exhibit distinct antifungal potencies due to differences in their binding affinity for lanosterol 14α-demethylase. The cis configuration of the commercially available product likely represents the optimal arrangement for potent and selective inhibition of the fungal enzyme. Further research into the synthesis and biological evaluation of all four terconazole stereoisomers is warranted to fully elucidate their individual pharmacological profiles.

Experimental Protocols for Assessing Antifungal Activity

To provide a practical framework for researchers in the field, this section details two key experimental protocols for evaluating the antifungal properties of compounds like the terconazole stereoisomers.

Protocol 1: In-Vitro Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the target enzyme.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of terconazole stereoisomers against fungal lanosterol 14α-demethylase.

Materials:

  • Recombinant fungal lanosterol 14α-demethylase (e.g., from Candida albicans)

  • NADPH-cytochrome P450 reductase

  • Lanosterol (substrate)

  • NADPH

  • Potassium phosphate buffer (pH 7.4)

  • Terconazole stereoisomers (dissolved in a suitable solvent like DMSO)

  • HPLC system with a C18 column for analysis of sterols

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, NADPH-cytochrome P450 reductase, and the recombinant lanosterol 14α-demethylase.

  • Inhibitor Addition: Add varying concentrations of each terconazole stereoisomer to the reaction mixtures. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Start the reaction by adding lanosterol and NADPH to each tube.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a strong base (e.g., ethanolic KOH).

  • Sterol Extraction: Extract the sterols from the reaction mixture using a suitable organic solvent (e.g., n-heptane or hexane).

  • HPLC Analysis: Analyze the extracted sterols by HPLC to quantify the amounts of remaining lanosterol and the product (ergosterol precursor).[16][17][18]

  • IC50 Calculation: Calculate the percentage of inhibition for each concentration of the stereoisomer and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

Protocol 2: Antifungal Susceptibility Testing via Broth Microdilution (CLSI M27-A3 Guideline)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a fungal isolate.

Objective: To determine the MIC of terconazole stereoisomers against various fungal strains (e.g., Candida albicans).

Materials:

  • Fungal isolates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Terconazole stereoisomers (in a suitable solvent)

  • Spectrophotometer or microplate reader

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the fungal isolates on a suitable agar medium. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • Drug Dilution: Prepare serial twofold dilutions of each terconazole stereoisomer in RPMI-1640 medium in the 96-well microtiter plates.

  • Inoculation: Inoculate each well with the standardized fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the microtiter plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by using a microplate reader.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the in-vitro evaluation of antifungal compounds.

Antifungal_Evaluation_Workflow cluster_workflow In-Vitro Antifungal Evaluation Workflow Compound_Synthesis Synthesis & Purification of Terconazole Stereoisomers Enzyme_Assay Lanosterol 14α-Demethylase Inhibition Assay (IC50) Compound_Synthesis->Enzyme_Assay Susceptibility_Testing Antifungal Susceptibility Testing (MIC Determination) Compound_Synthesis->Susceptibility_Testing Data_Analysis Data Analysis & Structure-Activity Relationship Enzyme_Assay->Data_Analysis Susceptibility_Testing->Data_Analysis

Caption: A generalized workflow for evaluating antifungal compounds.

Quantitative Data Summary

Due to the lack of publicly available comparative data for terconazole stereoisomers, the following table presents a summary of the known antifungal activity of the commercially available cis-terconazole against various Candida species, in comparison to another commonly used azole antifungal, miconazole.

Antifungal AgentCandida albicans MIC Range (µg/mL)Candida tropicalis MIC Range (µg/mL)Candida glabrata MIC Range (µg/mL)
Terconazole (cis-isomer) 0.008 - 0.05Data Not Readily AvailableData Not Readily Available
Miconazole 0.1 - >1000.1 - >1000.1 - >100

Note: MIC values can vary depending on the specific strain and testing methodology.

Conclusion and Future Directions

Terconazole is an effective triazole antifungal agent that exerts its therapeutic effect through the potent and selective inhibition of fungal lanosterol 14α-demethylase. This leads to the disruption of ergosterol biosynthesis, compromising the integrity and function of the fungal cell membrane. While the commercially available formulation is the cis-isomer, the full pharmacological profiles of the other three stereoisomers remain largely unexplored in the public domain.

Based on structure-activity relationship studies of related azole antifungals, it is highly probable that the stereochemistry of terconazole plays a critical role in its antifungal activity. Future research should focus on the stereospecific synthesis and comparative biological evaluation of all terconazole isomers. Such studies would not only provide a deeper understanding of the molecular interactions between terconazole and its target enzyme but could also pave the way for the development of new, more potent, and selective antifungal agents.

References

  • Abdou, E. M., & Ahmed, N. M. (2016). Terconazole Proniosomal Gels: Effect of Different Formulation Factors, Physicochemical and Microbiological Evaluation. Journal of Pharmaceutical Sciences, 105(7), 2235-2244.
  • Cauwenbergh, G., & Vanden Bossche, H. (1989). Terconazole--a new antifungal agent for vulvovaginal candidiasis. The Journal of reproductive medicine, 34(8 Suppl), 588–592.
  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501–517.
  • Janssen Pharmaceutica. (1987). Terazol 7 (terconazole) Vaginal Cream 0.4% / Terazol 3 (terconazole) Vaginal Cream 0.8% / Terazol 3 (terconazole)
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 441383, Terconazole. Retrieved from [Link]

  • Odds, F. C. (1985).
  • Odds, F. C., Brown, A. J., & Gow, N. A. (2003). Antifungal agents: mechanisms of action. Medical mycology, 41(3), 189–211.
  • Peyton, L. R., Gallagher, S., & Hashemzadeh, M. (2015). Triazole antifungals: a review. Drugs of today (Barcelona, Spain : 1998), 51(12), 705–718.
  • Slavin, M. A., & Sorrell, T. C. (2003). Treatment of serious fungal infections. The Medical journal of Australia, 179(5), 263–268.
  • Sun, M., Li, Y., & Li, X. (2009). Synthesis and Biological Activities of Novel Triazole Compounds Containing 1,3-Dioxolane Rings. Molecules, 14(3), 1014-1021.
  • Vanden Bossche, H., Willemsens, G., Cools, W., Cornelissen, F., Lauwers, W. F., & van den Bossche, H. (1984). Effects of terconazole and other azole antifungal agents on the sterol and carbohydrate composition of Candida albicans. Mykosen, 27(5), 260–272.
  • Vanden Bossche, H., Willemsens, G., Cools, W., Marichal, P., & Lauwers, W. (1987). The molecular basis for the antifungal activities of the azole derivatives. Annals of the New York Academy of Sciences, 544, 191–207.
  • Weinstein, L. (1989). Terconazole and miconazole cream for treating vulvovaginal candidiasis. A comparison. The Journal of reproductive medicine, 34(8 Suppl), 593–597.
  • Yoshida, Y. (1988). Cytochrome P-450 of fungi: primary target for azole antifungal agents. Current topics in medical mycology, 2, 388–418.
  • Zhang, J., Liu, J., & He, Z. (2021). Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review. Frontiers in Microbiology, 12, 749039.
  • Zhang, W., Wang, Y., & Liu, W. (2010). New polyazole derivatives from 2-(2,4-dichlorophenyl)-1,3-dioxolane. Antifungal activity. Structure-activity relationships. European journal of medicinal chemistry, 45(7), 2824–2829.
  • Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3). CLSI.
  • Arthington-Skaggs, B. A., Warnock, D. W., & Morrison, C. J. (2000). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Journal of Clinical Microbiology, 38(6), 2243–2248.
  • Gessner, M. O. (2005). Ergosterol extraction from stream macroinvertebrates for the assessment of fungal consumption. Limnology and Oceanography: Methods, 3(4), 481-487.
  • Monk, B. C., & Cannon, R. D. (2019). Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1867(6), 646-659.
  • Pfaller, M. A., & Diekema, D. J. (2007). Epidemiology of invasive candidiasis: a persistent public health problem. Clinical microbiology reviews, 20(1), 133–163.
  • Shi, W., Nacev, B. A., & Liu, J. O. (2011). Impact of Absolute Stereochemistry on the Antiangiogenic and Antifungal Activities of Itraconazole. ACS Medicinal Chemistry Letters, 2(4), 324-328.
  • Wiederhold, N. P. (2023). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. Methods in Molecular Biology, 2667, 1-16.
  • Zhang, M., Li, H., & Liu, X. (2014). Determination of ergosterol and lanosterol in mycelium of Rhizoctonia cerealis by reversed phase high performance liquid chromatography.
  • Zonder, J. A., & Sledge, G. W. (2006). Itraconazole as an antiangiogenic agent. Clinical cancer research, 12(15), 4497–4500.
  • Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition (M60). CLSI.
  • Vanden Bossche, H., Koymans, L., & Moereels, H. (1995). P450 inhibitors of use in medical treatment. Pharmacology & therapeutics, 67(1), 79–100.
  • Wang, J., & Sheng, C. (2020). Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. Journal of medicinal chemistry, 63(11), 5876–5894.
  • Fromtling, R. A. (1984). Terconazole - a new broad-spectrum antifungal. Drugs of the future, 9(10), 731.
  • Heeres, J., Backx, L. J., & Van Cutsem, J. (1984). Antimycotic azoles. 7. Synthesis and antifungal properties of a series of novel 1-substituted-1H-imidazole and -1H-1,2,4-triazole derivatives. Journal of medicinal chemistry, 27(7), 894–900.
  • Sheehan, D. J., Hitchcock, C. A., & Sibley, C. M. (1999). Current and emerging azole antifungal agents. Clinical microbiology reviews, 12(1), 40–79.
  • Strippoli, V., D'Auria, F. D., & Simonetti, N. (2002). Terconazole activity against vaginal secretion isolates of Candida. Chemotherapy, 48(4), 203–206.
  • Tolman, J. A., & Rogers, P. D. (2002). Antifungal drug resistance.
  • Vanden Bossche, H. (1997). The sterol synthesis pathway: a target for antifungal therapy. Drug development research, 42(1-2), 55-62.
  • White, T. C., Marr, K. A., & Bowden, R. A. (1998). Clinical, cellular, and molecular factors that contribute to antifungal drug resistance. Clinical microbiology reviews, 11(2), 382–402.

Sources

Technical Deep Dive: Elucidating the Relative Stereochemistry of rel-(2S,4S)-Terconazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of rel-(2S,4S)-Terconazole , focusing on its stereochemical elucidation, differentiation from the active pharmaceutical ingredient (API), and the analytical methodologies required for its characterization.[1]

Executive Summary

rel-(2S,4S)-Terconazole represents the trans-diastereomer of the antifungal agent Terconazole.[1][2] While the commercial API exists as the cis isomer (typically assigned as rel-2S,4R), the (2S,4S) configuration arises as a critical process-related impurity or a specific stereochemical probe.[1][2] Understanding the spatial arrangement of the 1,3-dioxolane core is paramount for establishing spectral identity, ensuring regulatory compliance (ICH Q3A/B), and validating enantioselective synthesis.[1][2]

This guide outlines the structural logic, synthetic origin, and definitive analytical protocols (NMR NOE, X-Ray, HPLC) to distinguish this specific isomer.[2]

Part 1: Structural Anatomy & Stereochemical Logic[1][2]

The 1,3-Dioxolane Core

The stereochemical complexity of Terconazole resides in its 1,3-dioxolane ring .[1] Unlike simple disubstituted rings, Terconazole features a quaternary center at C2 and a tertiary center at C4.[2]

  • C2 Position: Substituted with a 2,4-dichlorophenyl group and a (1H-1,2,4-triazol-1-yl)methyl group.[1][2][3][4][5][6][7]

  • C4 Position: Substituted with a (4-isopropylpiperazin-1-yl)phenoxymethyl group and a hydrogen atom.[1][2]

Decoding the "rel-(2S,4S)" Nomenclature

The prefix rel- indicates that the stereochemistry is defined relatively rather than absolutely.[1] It implies a racemate containing a 1:1 mixture of the (2S,4S) and (2R,4R) enantiomers.[2]

In the context of Terconazole's specific Cahn-Ingold-Prelog (CIP) priorities:

  • Cis-Isomer (API): Corresponds to the (2S,4R) / (2R,4S) pair.[1] The bulky substituents are on the same face of the dioxolane ring.[2]

  • Trans-Isomer (Impurity/Target): Corresponds to the (2S,4S) / (2R,4R) pair.[1] The bulky substituents are on opposite faces of the ring.[2]

Therefore, determining "rel-(2S,4S)" is synonymous with identifying the trans diastereomer. [1]

Stereochemical Decision Tree

The following diagram illustrates the relationship between the synthetic pathway and the resulting stereoisomers.

Terconazole_Stereochem Precursors Precursors: Ketone + Glycerol Derivative Reaction Ketalization Reaction (Acid Catalyzed) Precursors->Reaction Mixture Crude Mixture (Diastereomers) Reaction->Mixture Cis Cis-Isomer (API) rel-(2S,4R) (Thermodynamically Preferred) Mixture->Cis Major Product Trans Trans-Isomer (Impurity) rel-(2S,4S) (Kinetic Byproduct) Mixture->Trans Minor Product Analysis Analytical Discrimination (NOE / HPLC / X-Ray) Cis->Analysis Trans->Analysis

Figure 1: Stereochemical pathway showing the divergence of Cis (API) and Trans (rel-2S,4S) isomers during synthesis.[1][2][3]

Part 2: Analytical Protocols for Assignment

Distinguishing the trans (2S,4S) isomer from the cis API requires methods that probe spatial proximity or physical properties derived from molecular shape.[2]

Protocol A: High-Field NMR (NOESY/ROESY)

Objective: Establish relative configuration via through-space Nuclear Overhauser Effects (NOE).[1][2] Principle: Protons within 5Å of each other will show cross-peaks.[2]

Experimental Setup:

  • Solvent: DMSO-d6 or CDCl3 (ensure no peak overlap at the dioxolane region).[2]

  • Instrument: >500 MHz recommended for resolution of the ABX system.

  • Key Interactions to Monitor:

    • Interaction A: Protons of the Triazolylmethyl (CH2) group at C2.[2]

    • Interaction B: The methine proton (H4) at C4.[2]

    • Interaction C: The Ortho-protons of the 2,4-dichlorophenyl group.[1]

Diagnostic Logic:

  • Cis-Isomer (API): Strong NOE observed between the Triazolylmethyl-CH2 and H4 (assuming triazole and ether sidechain are cis-oriented).[1][2] Alternatively, if the Phenyl is cis to H4, a strong NOE between Phenyl-Ortho-H and H4 will be seen.[1]

  • Trans-Isomer (rel-2S,4S): The substituents are on opposite faces.[1] The diagnostic NOE correlations observed in the cis isomer will be absent or significantly weaker .[2]

NOE_Logic C2_Group C2-Triazolyl-CH2 Result_Cis Strong NOE (Cis Relationship) C2_Group->Result_Cis Distance < 3Å Result_Trans Weak/No NOE (Trans Relationship) C2_Group->Result_Trans Distance > 5Å C4_Proton C4-Proton (H) C4_Proton->Result_Cis C4_Proton->Result_Trans

Figure 2: NOE Logic for distinguishing Cis/Trans isomers based on spatial proximity of C2 and C4 substituents.

Protocol B: Single Crystal X-Ray Diffraction (SCXRD)

Objective: Absolute structural determination.[2] This is the "Gold Standard." Methodology:

  • Crystallization: Slowly evaporate a solution of the isolated impurity in ethanol/hexane or isopropanol.[2]

  • Data Collection: Collect reflections to solve the structure.

  • Validation: The presence of the (2S,4S) absolute configuration in the unit cell (along with 2R,4R if racemic) confirms the trans geometry.[2]

Protocol C: HPLC Separation

Objective: Quantify the rel-(2S,4S) impurity in the presence of the API.

ParameterRecommended Condition
Column C18 (e.g., Zorbax Eclipse Plus or equivalent), 150 x 4.6 mm, 3.5 µm
Mobile Phase Gradient: Ammonium Acetate Buffer (pH 7.[1][2]5) / Acetonitrile
Detection UV at 220 nm (Triazole absorption)
Selectivity The trans isomer (rel-2S,4S) typically elutes after the cis isomer due to differences in polarity and shape fitting into the stationary phase.[1][2]

Part 3: Synthetic & Regulatory Implications[2]

Synthetic Origin (Mechanism)

The formation of the dioxolane ring involves the reaction of a ketone (2,4-dichloro-α-(1H-1,2,4-triazol-1-yl)acetophenone) with a glycerol derivative.[1][2]

  • Thermodynamic Control: The reaction conditions usually favor the cis isomer (API) as the thermodynamically more stable product.[2]

  • Kinetic Leakage: The trans isomer (rel-2S,4S) forms as a kinetic byproduct.[1][2] If the reaction is quenched too early or run at improper temperatures, the ratio of Trans:Cis increases.[2]

Regulatory Context (ICH Q3A/Q3B)

In drug development, rel-(2S,4S)-Terconazole is classified as a Process-Related Impurity .[1][2]

  • Reporting Threshold: >0.05%

  • Identification Threshold: >0.10%

  • Qualification Threshold: >0.15% (Requires tox studies if exceeded)[1][2]

Because the biological activity of azoles is highly stereodependent (binding to fungal CYP51), the trans isomer likely possesses significantly reduced antifungal potency compared to the cis API, making its removal and control critical.[2]

References

  • LGC Standards. rel-(2S,4S)-Terconazole (Impurity Reference Standard). Retrieved from [1][2]

  • PubChem. Terconazole Compound Summary (CID 441383).[2] National Library of Medicine.[2] Retrieved from

  • Chavan, B. B., et al. (2018). Development of a stability-indicating UPLC method for terconazole and characterization of degradation products.[2] New Journal of Chemistry.[2] Retrieved from [1][2]

  • Heeres, J., et al. (1984). Antimycotic azoles.[2] 7. Synthesis and antifungal activity of a series of novel triazol-3-ones. Journal of Medicinal Chemistry.[2] (Foundational chemistry of dioxolane azoles).

  • United States Pharmacopeia (USP). Terconazole Monograph: Impurity Analysis.[2] (Standard regulatory reference for chromatographic methods).[2][8]

Sources

Comparative Biological Profile: cis-Terconazole vs. rel-(2S,4S)-Terconazole

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide comparing the biological activity and stereochemical properties of cis-terconazole (the active pharmaceutical ingredient) and rel-(2S,4S)-terconazole (the trans-diastereomer, often identified as Impurity A).

Technical Guide for Drug Development & Analytical Validation

Executive Summary & Stereochemical Definition

In the development of triazole antifungals, stereochemistry dictates potency and selectivity. Terconazole, a ketal triazole derivative, contains two chiral centers at the C2 and C4 positions of the 1,3-dioxolane ring. This creates four possible stereoisomers: two cis enantiomers and two trans enantiomers.

  • cis-Terconazole (Active Drug): The commercial pharmaceutical agent is the cis-racemate (mixture of enantiomers where the C2 and C4 substituents are on the same face of the dioxolane ring). It exhibits high affinity for fungal CYP51.

  • rel-(2S,4S)-Terconazole (Trans-Isomer/Impurity A): This nomenclature refers to the trans-racemate (where substituents are on opposite faces). In regulatory monographs (e.g., EP, USP), this is often designated as Impurity A or Impurity B depending on the specific pharmacopeia. It demonstrates significantly reduced biological activity.

Note on Nomenclature: Based on Cahn-Ingold-Prelog (CIP) priorities for terconazole:

  • The Cis configuration corresponds to the relative stereochemistry of (2R,4S) and (2S,4R) .

  • The Trans configuration corresponds to the relative stereochemistry of (2S,4S) and (2R,4R) .

  • Therefore, rel-(2S,4S)-terconazole identifies the trans-isomer .

Pharmacodynamics & Mechanism of Action[1][2]

The biological divergence between the cis and trans isomers stems from their ability to dock within the heme cofactor pocket of the target enzyme.

Target Interaction: Lanosterol 14α-Demethylase (CYP51)

Both isomers target CYP51, but the cis-isomer aligns optimally with the heme iron.

  • cis-Terconazole: The spatial arrangement allows the N-4 nitrogen of the triazole ring to coordinate perpendicularly with the heme iron (Fe³⁺) of fungal CYP51. The lipophilic tails (dichlorophenyl and piperazine-phenyl moieties) fit into the hydrophobic access channel, stabilizing the complex.

  • rel-(2S,4S)-Terconazole (Trans): The trans configuration creates steric clash within the active site. The geometric distortion prevents the triazole nitrogen from achieving the optimal bond distance/angle with the heme iron, resulting in a significantly higher dissociation constant (

    
    ) and higher IC₅₀.
    
Signaling Pathway Inhibition

The inhibition of CYP51 triggers a lethal cascade in fungal cells.

G AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol Lanosterol->Ergosterol Normal Pathway ToxicSterols Accumulation of 14α-methylsterols CYP51->ToxicSterols Blockade leads to CYP51->Ergosterol Catalysis CisTerc cis-Terconazole (High Affinity) CisTerc->CYP51 Strong Inhibition TransTerc rel-(2S,4S)-Terconazole (Low Affinity) TransTerc->CYP51 Weak Inhibition Membrane Fungal Membrane Integrity ToxicSterols->Membrane Destabilizes Ergosterol->Membrane Required for Lysis Cell Growth Arrest / Lysis Membrane->Lysis Failure

Figure 1: Mechanism of action showing the differential inhibition of CYP51 by cis- and trans-terconazole.

Comparative Biological Activity Data[3]

The following data summarizes the potency differences. Cis-terconazole is consistently superior across all fungal strains.

Parametercis-Terconazole (Drug)rel-(2S,4S)-Terconazole (Trans)Activity Ratio (Cis/Trans)
Primary Target Fungal CYP51Fungal CYP51~20–50x
MIC (C. albicans) 0.01 – 0.1 µg/mL> 5.0 µg/mL> 50x
MIC (C. glabrata) 0.1 – 1.0 µg/mL> 10 µg/mL> 10x
Selectivity High (Fungal > Mammalian)Low (Poor binding to both)N/A
Impurity Status APIImpurity A / B (Limit < 0.5%)N/A

Key Insight: The trans isomer is effectively biologically inert at therapeutic concentrations. Its presence is controlled not because of toxicity, but because it dilutes the potency of the drug product.

Experimental Protocols for Validation

To verify the biological activity and identity of the isomers, the following protocols are recommended.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Objective: Quantify the antifungal potency difference between cis and rel-(2S,4S) isomers.

  • Preparation of Stock Solutions:

    • Dissolve cis-terconazole and rel-(2S,4S)-terconazole standards in DMSO to a final concentration of 1000 µg/mL.

    • Prepare serial 2-fold dilutions in RPMI 1640 medium (buffered with MOPS, pH 7.0). Range: 64 µg/mL to 0.001 µg/mL.

  • Inoculum Preparation:

    • Culture Candida albicans (ATCC 90028) on Sabouraud Dextrose Agar for 24h at 35°C.

    • Suspend colonies in sterile saline to reach 0.5 McFarland turbidity (~1-5 × 10⁶ CFU/mL).

    • Dilute suspension 1:1000 in RPMI 1640.

  • Assay Execution (96-well plate):

    • Add 100 µL of drug dilution to columns 1-10.

    • Add 100 µL of inoculum to all wells.

    • Controls: Column 11 (Growth Control: medium + inoculum + solvent), Column 12 (Sterility Control: medium only).

  • Incubation & Readout:

    • Incubate at 35°C for 24–48 hours.

    • Endpoint: Visual score of turbidity or spectrophotometric reading at 530 nm.

    • Calculation: MIC is the lowest concentration resulting in ≥50% (or 90%) inhibition of growth compared to control.

Protocol: HPLC Separation of Stereoisomers

Objective: Confirm the ratio of cis (active) to trans (inactive) in a sample.

  • Column: Chiralpak AD-H or equivalent amylose-based chiral column (active separation of enantiomers) or C18 for diastereomer separation.

    • Note: Diastereomers (cis vs trans) are separable on standard achiral C18 phases. Enantiomers require chiral phases.

  • Mobile Phase: Acetonitrile : Water (with 0.1% Ammonium Acetate) – Gradient elution.

  • Detection: UV at 220 nm.

  • Retention Time: The trans isomer (rel-2S,4S) typically elutes earlier than the cis isomer on reverse-phase columns due to differences in polarity and dipole moment.

References

  • PubChem. Terconazole Compound Summary. National Library of Medicine. Available at: [Link]

  • European Pharmacopoeia (Ph. Eur.). Terconazole Monograph: Impurity A.[1] EDQM. (Standard reference for Impurity A identification as the trans-isomer).

  • Vanden Bossche, H., et al. (1987). Molecular basis for the antifungal activity of the azole derivatives.[2]Mycoses.[1][3] (Foundational text on azole CYP51 inhibition and stereoselectivity).

Sources

Thermodynamic Characterization of rel-(2S,4S)-Terconazole: Solid-State Properties & Solution Thermodynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This technical guide provides a comprehensive thermodynamic profile of rel-(2S,4S)-Terconazole, a broad-spectrum triazole antifungal. Designed for formulation scientists and physical chemists, this document synthesizes confirmed experimental data (melting point, solubility profiles, pKa) with rigorous protocols for determining missing thermodynamic parameters (enthalpy of fusion, solvation energy). The focus is on the cis-diastereomer, the active pharmaceutical ingredient (API) found in commercial formulations.

Molecular Identity & Stereochemical Context

rel-(2S,4S)-Terconazole (CAS: 67915-31-5) is the cis-diastereomer of the terconazole molecule. The "rel" designation indicates that while the relative stereochemistry between the substituents at positions 2 and 4 of the dioxolane ring is fixed (cis), the bulk material is typically a racemate of the (2S,4S) and (2R,4R) enantiomers.

  • Thermodynamic Relevance of Stereochemistry: The cis configuration is thermodynamically distinct from the trans isomer.[1] In substituted 1,3-dioxolanes, the cis form often exhibits higher lattice energy due to more compact crystal packing, directly influencing the melting point and solubility.

  • Key Physicochemical Constants:

    • Molecular Weight: 532.46 g/mol [2]

    • LogP: 5.37 (Highly lipophilic)

    • pKa: ~8.0 (Weak base; solubility is pH-dependent)[3]

Phase Transition Thermodynamics

Understanding the solid-liquid transition is critical for predicting physical stability and processing conditions (e.g., hot-melt extrusion).

Melting Point & Crystallinity

Experimental Differential Scanning Calorimetry (DSC) data confirms that pure rel-(2S,4S)-Terconazole exists as a crystalline anhydrous solid.[4]

PropertyValueSource Confirmation
Melting Point (

)
126.21 °C (399.36 K)Sharp endothermic peak (DSC)
Nature Crystalline AnhydrousLack of broad desolvation peaks <100°C
Glass Transition (

)
Not observed (Pure API)Rapid crystallization prevents amorphous retention
Enthalpy of Fusion ( ) Determination Protocol

While specific literature values for


 of Terconazole vary by polymorph, typical triazoles exhibit values in the range of 25–40 kJ/mol . Accurate determination is required for solubility modeling (Ideal Solubility Law).

Protocol: DSC Heat of Fusion Analysis

  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Netzsch DSC 214).

  • Calibration: Indium standard (

    
    , 
    
    
    
    ).
  • Sample Mass: 3–5 mg in hermetically sealed aluminum pans.

  • Purge Gas: Nitrogen (50 mL/min).

Workflow Diagram (DOT):

DSC_Protocol Step1 Sample Preparation (3-5 mg, Sealed Pan) Step2 Equilibration (25°C for 5 min) Step1->Step2 Step3 Thermal Ramp (10°C/min to 150°C) Step2->Step3 Step4 Integration (Peak Area Calculation) Step3->Step4 Step5 Output (Tm & Enthalpy J/g) Step4->Step5

Figure 1: Standardized DSC workflow for determining Enthalpy of Fusion.

Solution Thermodynamics

Terconazole's high lipophilicity (LogP 5.37) and basic pKa (~8.0) create a solubility profile heavily dependent on pH and temperature.

Solubility Data Profile

The solubility follows a classical pH-dependent isotherm, increasing significantly in acidic media due to protonation of the piperazine/triazole nitrogens.

Solvent / MediumpHSolubility (

)
Thermodynamic State
PBS Buffer 7.4

mg/mL
Unionized (Predominant)
PBS Buffer 5.5

mg/mL
Ionized (Protonated)
DMSO N/ASoluble (>1 mg/mL)Solvated
Temperature Dependence (Van't Hoff Analysis)

To predict solubility at different temperatures (e.g., for crystallization processes), the Van't Hoff equation is applied. This assumes the dissolution enthalpy (


) is constant over the temperature range.


  • 
    : Mole fraction solubility
    
  • 
    : Gas constant (8.314 J/mol·K)
    
  • 
    : Absolute temperature (K)
    

Experimental Protocol for


: 
  • Saturation: Prepare supersaturated solutions in the target solvent at

    
     (e.g., 25, 30, 37, 45 °C).
    
  • Equilibration: Shake for 24–48 hours (Shake-flask method).

  • Filtration: 0.45 µm PTFE filter (pre-heated to

    
     to prevent precipitation).
    
  • Quantification: HPLC-UV (

    
     nm).
    
  • Plotting: Plot

    
     vs. 
    
    
    
    . The slope
    
    
    .

Solubility Logic Diagram (DOT):

Solubility_Logic pH_Factor pH Environment pKa_Node pKa ~ 8.0 pH_Factor->pKa_Node Interacts with Acidic pH < pKa (e.g. 5.5) Protonated Species pKa_Node->Acidic If pH < 8.0 Basic pH > pKa (e.g. 7.4) Neutral Species pKa_Node->Basic If pH > 8.0 Sol_High High Solubility (2.75 mg/mL) Acidic->Sol_High Ionic Solvation Sol_Low Low Solubility (0.08 mg/mL) Basic->Sol_Low Hydrophobic Effect

Figure 2: Impact of pH relative to pKa on Terconazole solubility.

Solid-State Stability & Decomposition

Thermogravimetric Analysis (TGA) is required to define the upper processing limit. While specific TGA curves for pure Terconazole are often proprietary, azole antifungals generally exhibit thermal stability well above their melting points.

  • Decomposition Onset: Typically

    
     for triazole rings.
    
  • Processing Window: The safe processing window (e.g., for hot melt extrusion) is defined between

    
     (
    
    
    
    ) and
    
    
    (onset of degradation).

Stability Protocol:

  • Method: TGA (ramp 10°C/min,

    
     atmosphere).
    
  • Critical Threshold: Determine the temperature at 1% weight loss (

    
    ).
    
  • Kinetic Analysis: If degradation is observed near processing temps, use Kissinger-Akahira-Sunose (KAS) isoconversional methods to calculate Activation Energy (

    
    ).
    

References

  • DrugBank Online. Terconazole: Chemical and Physical Properties. [Link]

  • Zaghloul, N., et al. (2022). PLGA-modified Syloid®-based microparticles for the ocular delivery of terconazole. (Confirming Melting Point at 126.21°C). [Link]

  • Mohsen, A. M. (2022). Cationic Polymeric Nanoparticles for Improved Ocular Delivery and Antimycotic Activity of Terconazole.[3] (Confirming Solubility Data). [Link]

  • PubChem. Terconazole Compound Summary. [Link]

Sources

Technical Guide: History, Discovery, and Control of Terconazole Chiral Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Topic: History and Discovery of Terconazole Chiral Impurities Content Type: Technical Whitepaper / In-Depth Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

Terconazole (C₂₆H₃₁Cl₂N₅O₃) represents a milestone in antifungal pharmacotherapy as the first triazole-based agent developed for human use. Unlike its imidazole predecessors (e.g., ketoconazole), terconazole incorporates a 1,2,4-triazole ring, offering a broader spectrum of activity and reduced hepatotoxicity. However, its efficacy is intrinsically linked to its stereochemistry.[1] Terconazole is marketed as a cis-racemate , comprising the (2S,4R) and (2R,4S) enantiomers. The presence of trans-diastereomers and regioisomers constitutes the primary impurity profile that must be rigorously controlled.

This guide details the structural origins of these impurities, the synthetic pathways that generate them, and the analytical protocols required for their separation and quantification, compliant with ICH Q3A/Q3B standards.

Stereochemical Architecture

Terconazole contains two chiral centers at positions 2 and 4 of the 1,3-dioxolane ring.[2] This configuration theoretically yields four stereoisomers:

  • (2R, 4S) – cis (Active Component)[3][4][5]

  • (2S, 4R) – cis (Active Component)[1][2][3][4][5]

  • (2R, 4R) – trans (Impurity)[1][3]

  • (2S, 4S) – trans (Impurity)[1][3]

Critical Distinction: The pharmaceutical substance "Terconazole" is the cis-racemate (1:1 mixture of 2R,4S and 2S,4R). The trans-racemate is considered a chiral impurity (diastereomeric impurity) and possesses significantly lower antifungal potency.

Table 1: Physicochemical Properties of Terconazole Isomers
PropertyCis-Terconazole (API)Trans-Terconazole (Impurity)
Stereochemistry (2R,4S) / (2S,4R)(2R,4R) / (2S,4S)
Thermodynamic Stability Less stable (Kinetic product)More stable (Thermodynamic product)
Antifungal Potency High (Target Inhibitor)Low / Negligible
Solubility LipophilicLipophilic
Melting Point ~126.3 °CTypically higher/distinct

Synthetic Origins of Impurities

The formation of chiral and regio-impurities occurs primarily during two critical steps: the ketalization forming the dioxolane ring and the triazole alkylation .

The Ketalization Step (Cis/Trans Formation)

The 1,3-dioxolane ring is formed by reacting a ketone (2,4-dichloroacetophenone derivative) with glycerol or a glycerol derivative.

  • Mechanism: Acid-catalyzed condensation.

  • Impurity Origin: The reaction produces a mixture of cis and trans dioxolanes. The cis isomer is often the kinetic product, while the trans isomer is thermodynamically favored due to reduced steric hindrance between the C2-aryl and C4-substituents.

  • Control: Reaction temperature and solvent choice are optimized to maximize the cis ratio, followed by fractional crystallization or chromatography to remove the trans byproduct.

The Triazole Alkylation (Regioisomerism)

Terconazole requires the attachment of a 1,2,4-triazole ring.

  • Reaction: Nucleophilic attack of the triazole anion on the bromomethyl-dioxolane intermediate.

  • Impurity Origin: The 1,2,4-triazole ring is ambident. Alkylation can occur at N1 (desired) or N4 (undesired).

  • Impurity B (EP/USP): The N4-isomer is a major process-related impurity. While not a chiral impurity per se, it is a structural isomer that must be separated from the chiral matrix.

Diagram 1: Synthetic Pathway and Impurity Formation

TerconazoleSynthesis cluster_0 Stereochemical Control Point Start 2,4-Dichloroacetophenone Derivative Ketalization Ketalization Step (Glycerol derivative + Acid Cat.) Start->Ketalization Mixture Cis/Trans Dioxolane Mixture (Intermediate) Ketalization->Mixture Kinetic vs Thermodynamic Control Separation Purification (Crystallization/Chromatography) Mixture->Separation CisInter Cis-Intermediate (Pure Diastereomer) Separation->CisInter Desired Path TransImp Trans-Isomer (Chiral Impurity) Separation->TransImp Waste/Impurity Alkylation N-Alkylation (1,2,4-Triazole + Base) CisInter->Alkylation Terconazole Terconazole API (Cis-Racemate, N1-linked) Alkylation->Terconazole Major Product (N1) ImpurityB Impurity B (N4-linked Regioisomer) Alkylation->ImpurityB Minor Product (N4)

Caption: Synthesis workflow showing the bifurcation points for Trans-isomer (stereochemical impurity) and Impurity B (regioisomer).

Analytical Strategy: Discovery and Separation

The discovery of these impurities relied heavily on the evolution of HPLC phases. Early methods used fractional crystallization, which was inefficient. Modern control relies on High-Performance Liquid Chromatography (HPLC).

Separation of Cis/Trans Diastereomers

Since cis and trans forms are diastereomers, they have different physical properties and can be separated on achiral stationary phases (e.g., C18 or Silica). However, normal-phase methods often provide superior selectivity for dioxolane isomers.

Protocol 1: Normal Phase HPLC for Diastereomer Control

  • Objective: Quantify trans-terconazole in the cis-terconazole API.

  • Column: Silica (e.g., Zorbax Sil, 5 µm, 250 x 4.6 mm).

  • Mobile Phase: Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Mechanism: The cis isomer, having both bulky groups on the same side, interacts differently with the planar silica surface compared to the trans isomer.[6]

  • Self-Validation:

    • Resolution (Rs): Must be > 1.5 between cis and trans peaks.[6]

    • Tailing Factor: < 1.5 to ensure accurate integration of low-level impurities.

Enantiomeric Separation (Chiral HPLC)

While the API is a racemate, research into the individual enantiomers (2R,4S vs 2S,4R) requires chiral stationary phases (CSPs). This is crucial for "racemic switch" investigations or mechanistic toxicology.

Protocol 2: Chiral HPLC Method

  • Objective: Separate the enantiomers of cis-terconazole.

  • Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H ).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25°C.

  • Rationale: The polysaccharide-based CSP forms hydrogen bonds and steric interactions with the dioxolane oxygens and the triazole ring, discriminating between the spatial arrangement of the (2R,4S) and (2S,4R) forms.

Diagram 2: Analytical Logic Tree

AnalyticalLogic Sample Crude Terconazole Sample Q1 Is the impurity chiral? Sample->Q1 NoChiral Regioisomer (Impurity B) or Degradant Q1->NoChiral No YesChiral Yes Q1->YesChiral Yes MethodA Method A: Reversed-Phase C18 (Separates based on polarity) NoChiral->MethodA Q2 Relationship to API? YesChiral->Q2 Diast Diastereomer (Trans-isomer) Q2->Diast Different physical props Enant Enantiomer (2S,4S vs 2R,4R) Q2->Enant Mirror images MethodB Method B: Normal Phase Silica (Separates Diastereomers) Diast->MethodB Standard QC Release MethodC Method C: Chiral HPLC (OD-H) (Separates Enantiomers) Enant->MethodC R&D / Chiral Purity Valid Valid MethodB->Valid Pass: Trans < 0.1%

Caption: Decision tree for selecting the appropriate analytical method based on the impurity type (Regioisomer vs. Diastereomer vs. Enantiomer).

Regulatory Context (ICH Guidelines)

In drug development, chiral impurities are treated under ICH Q3A (Impurities in New Drug Substances) and ICH Q6A (Specifications) .

  • Specification Limits: Since Terconazole is a racemate, the trans isomers are specified as impurities. The limit is typically set at NMT 0.15% (qualification threshold) unless toxicity data justifies a higher limit.

  • Impurity B (N4-isomer): As a process impurity, it must also be controlled, typically to NMT 0.15%.

  • Enantiomeric Ratio: For a racemate, the enantiomeric ratio is assumed to be 50:50. However, if a stereoselective synthesis is used, or if crystallization enriches one enantiomer, the optical rotation must be monitored (Specific Rotation: approx +7.35° for pure R-isomer intermediates, but API is racemic).

References

  • Janssen Pharmaceutica. (1983). Synthesis and Antifungal Properties of Terconazole, a Novel Triazole Ketal. Journal of Medicinal Chemistry.

  • United States Pharmacopeia (USP). Terconazole Official Monograph. USP-NF.

  • European Pharmacopoeia (Ph. Eur.). Terconazole Impurity B Structure and Limits.

  • Heeres, J., et al. (1984). Antimycotic Azoles.[7][8] 7. Synthesis and Antifungal Activity of a Series of Novel Triazole-3-ones. Journal of Medicinal Chemistry.

  • ICH Guidelines. Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.

Sources

A Technical Guide to the Role of rel-(2S,4S)-Terconazole in Ergosterol Biosynthesis Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting a Fungal Achilles' Heel

In the landscape of antifungal therapeutics, the ergosterol biosynthesis pathway represents a critical and highly vulnerable target. Ergosterol, the primary sterol in fungal cell membranes, is functionally analogous to cholesterol in mammalian cells. It is indispensable for maintaining membrane fluidity, permeability, and the proper function of membrane-bound enzymes.[1][2][3] The absence of ergosterol in animal cells provides a therapeutic window, allowing for selective targeting of fungal pathogens.[1]

Terconazole, a synthetic triazole antifungal agent, is a potent inhibitor of this vital pathway.[4][5] It belongs to the azole class of antifungals, which are cornerstone therapies for a variety of fungal infections, particularly those caused by Candida species.[4][6][7] This guide will provide an in-depth technical analysis of the mechanism by which Terconazole, specifically its active stereoisomer rel-(2S,4S)-Terconazole, disrupts ergosterol production, leading to fungal cell stasis and death. We will explore the specific enzymatic interactions, the downstream cellular consequences, and the established methodologies for studying these effects in a research setting.

The Ergosterol Biosynthesis Pathway: A Prime Antifungal Target

The synthesis of ergosterol is a complex, multi-step process involving a cascade of enzymatic reactions. The pathway begins with acetyl-CoA and proceeds through the synthesis of key intermediates like squalene and lanosterol. A pivotal and rate-limiting step in this pathway is the C-14α demethylation of lanosterol.[1][8] This reaction is catalyzed by the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, encoded by the ERG11 or CYP51 gene.[8][9] It is precisely at this juncture that Terconazole and other azole antifungals exert their effect.

The inhibition of CYP51 disrupts the conversion of lanosterol to ergosterol, leading to two primary detrimental outcomes for the fungal cell:

  • Depletion of Ergosterol: The lack of mature ergosterol compromises the structural integrity and fluidity of the fungal cell membrane.[2][9][10]

  • Accumulation of Toxic Sterol Intermediates: The enzymatic blockade causes a buildup of 14α-methylated sterol precursors, such as lanosterol and eburicol.[4][5][11] These aberrant sterols integrate into the membrane, disrupting its normal packing and function, which is ultimately lethal to the fungus.[4][5][8]

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Site AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates 4,4-dimethyl-cholesta- 8,14,24-trienol Lanosterol->Intermediates CYP51 Lanosterol 14α-demethylase (CYP51 / ERG11) Lanosterol->CYP51 Substrate Zymosterol Zymosterol Intermediates->Zymosterol Ergosterol Ergosterol Zymosterol->Ergosterol CYP51->Intermediates Terconazole rel-(2S,4S)-Terconazole Terconazole->CYP51 Inhibition

Caption: Inhibition of Lanosterol 14α-demethylase (CYP51) by Terconazole.

Mechanism of Action: A Stereospecific Interaction

The efficacy of azole antifungals is rooted in their high-affinity interaction with the target enzyme, CYP51. Terconazole's mechanism can be dissected into several key steps:

  • Binding to Cytochrome P450: As a triazole, Terconazole possesses a nitrogen-containing five-membered ring. The unhindered nitrogen atom (N4) of this triazole ring coordinates with the ferric iron atom within the heme prosthetic group at the active site of CYP51.[4] This binding is highly specific and effectively displaces the natural substrate, lanosterol.

  • Enzyme Inhibition: By binding to the heme iron, Terconazole prevents the enzyme from binding oxygen and catalyzing the oxidative demethylation of lanosterol.[4][5] This leads to a potent and specific inhibition of 14α-demethyl sterol production.[5]

  • Stereochemical Importance: Terconazole is a mixture of stereoisomers. The rel-(2S,4S) configuration is crucial for its potent antifungal activity. This specific three-dimensional arrangement dictates the precise fit of the molecule into the active site of the fungal CYP51 enzyme, maximizing the binding affinity and inhibitory effect. While direct comparative studies on the stereoisomers of Terconazole are not extensively detailed in the provided results, the principle of stereospecificity is a well-established concept in pharmacology, where one enantiomer or diastereomer often exhibits significantly higher activity than others due to the chiral nature of biological targets like enzyme active sites.

A study on Candida albicans demonstrated that Terconazole inhibits the production of ergosterol with a 50% inhibitory concentration (IC50) in the nanomolar range (3-6 x 10⁻⁹ M), highlighting its potency.[5] This inhibition occurs at concentrations far below those that affect mammalian cytochrome P450 enzymes, indicating a high degree of selectivity for the fungal target.[5]

Quantitative Analysis of CYP51 Inhibition

The potency of an antifungal agent is typically quantified by its IC50 value, which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. Terconazole demonstrates potent activity against a wide range of yeasts.

Organism Parameter Value Reference
Candida albicansIC50 (Ergosterol Synthesis Inhibition)3-6 nM[5]
Candida albicansMIC Range< 0.008 - 0.05 µg/mL[12]
Candida tropicalisMIC Range< 0.008 - 0.05 µg/mL[12]
Candida glabrataMIC Range< 0.008 - 0.05 µg/mL[12]
Candida parapsilosisMIC Range< 0.008 - 0.05 µg/mL[12]
(MIC: Minimum Inhibitory Concentration required to inhibit visible growth)

Experimental Protocols for Assessing Ergosterol Pathway Inhibition

To validate the mechanism of action and quantify the efficacy of inhibitors like Terconazole, specific and reliable experimental protocols are essential. The following sections detail two key methodologies.

Protocol: Whole-Cell Sterol Profile Analysis by GC-MS

This protocol allows for the direct measurement of ergosterol depletion and the accumulation of precursor sterols in fungal cells following drug treatment. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separating and identifying sterols.[13]

Causality and Self-Validation: This protocol is designed as a self-validating system. The inclusion of a vehicle control (e.g., DMSO) establishes the baseline sterol profile. A positive control (another known CYP51 inhibitor like fluconazole) validates the assay's ability to detect the expected biological effect. The use of an internal standard (e.g., cholesterol, which is not naturally produced by fungi) corrects for variations in extraction efficiency and sample injection, ensuring quantitative accuracy.

Step-by-Step Methodology:

  • Fungal Culture Preparation:

    • Inoculate the fungal species of interest (e.g., Candida albicans) into a suitable liquid medium (e.g., YPD broth).

    • Grow the culture overnight at 30°C with shaking to reach the mid-logarithmic growth phase.

  • Drug Treatment:

    • Dilute the overnight culture to a standardized cell density (e.g., 1 x 10⁶ cells/mL).

    • Aliquot the culture into separate flasks. Add Terconazole at various concentrations (e.g., 0.1x, 1x, 10x MIC). Include a vehicle-only control and a positive control.

    • Incubate for a defined period (e.g., 8-16 hours) under the same growth conditions.

  • Cell Harvesting and Sterol Extraction:

    • Harvest cells by centrifugation. Wash the cell pellet with sterile distilled water.

    • Perform saponification to break open cells and hydrolyze sterol esters. Resuspend the pellet in 25% alcoholic potassium hydroxide solution.[14]

    • Add the internal standard (cholesterol) at a known concentration.

    • Incubate at 80°C for 1-2 hours.

    • Allow the mixture to cool. Extract the non-saponifiable lipids (containing the sterols) by adding n-heptane or petroleum ether and vortexing vigorously.[14]

    • Repeat the extraction twice, pooling the organic layers.

  • Derivatization:

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • To increase the volatility of the sterols for GC analysis, convert them to trimethylsilyl (TMS) ethers.[13][15] Add a silylating agent (e.g., BSTFA + 1% TMCS) and pyridine.[15]

    • Incubate at 60-70°C for 1 hour.[15]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., HP-5MS) and a temperature program designed to separate sterols.[16]

    • Analyze the resulting mass spectra by comparing fragmentation patterns and retention times to known standards (ergosterol, lanosterol, cholesterol) and library databases to identify and quantify each sterol.

GCMS_Workflow Culture 1. Fungal Culture (Log Phase) Treatment 2. Drug Treatment (Terconazole, Controls) Culture->Treatment Harvest 3. Cell Harvesting & Saponification Treatment->Harvest Extraction 4. Sterol Extraction (n-heptane) Harvest->Extraction Derivatization 5. TMS Derivatization (BSTFA) Extraction->Derivatization Analysis 6. GC-MS Analysis Derivatization->Analysis Data 7. Data Interpretation (Quantify Sterols) Analysis->Data

Caption: Workflow for Fungal Sterol Analysis by GC-MS.

Protocol: In Vitro CYP51 Enzyme Inhibition Assay

This cell-free assay directly measures the inhibitory effect of a compound on the purified or recombinantly expressed CYP51 enzyme. This approach isolates the drug-target interaction from other cellular factors like drug uptake or efflux.

Causality and Self-Validation: This assay directly confirms that the drug's mechanism is the inhibition of the target enzyme.[17] The design includes a "no inhibitor" control to define 100% enzyme activity and a "no enzyme" control to check for non-enzymatic substrate degradation. Running a dose-response curve allows for the calculation of a precise IC50 value.

Step-by-Step Methodology:

  • Reagents and Setup:

    • Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Obtain purified recombinant fungal CYP51 and its redox partner, NADPH-cytochrome P450 reductase (CPR).

    • Prepare a stock solution of the substrate, lanosterol, solubilized with a detergent.

    • Prepare serial dilutions of Terconazole in the appropriate solvent.

  • Reaction Mixture:

    • In a microplate or microcentrifuge tubes, combine the reaction buffer, CYP51 enzyme, CPR, and the desired concentration of Terconazole (or vehicle control).

    • Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[18]

  • Initiation and Incubation:

    • Initiate the enzymatic reaction by adding lanosterol and an NADPH-generating system (or NADPH itself).

    • Incubate at 37°C for a defined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.[19]

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a quenching solvent (e.g., acetonitrile or ethyl acetate).

    • Extract the sterols as described in the whole-cell protocol (steps 5.1.3 - 5.1.4).

    • Analyze the amount of remaining lanosterol and the formed product using HPLC or GC-MS.

  • Data Analysis:

    • Calculate the percentage of inhibition for each Terconazole concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

rel-(2S,4S)-Terconazole is a highly potent and specific inhibitor of fungal ergosterol biosynthesis. Its mechanism of action is centered on the high-affinity binding to and inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[4][5][8] This targeted disruption leads to the depletion of essential ergosterol and the cytotoxic accumulation of 14α-methylated sterols, ultimately compromising fungal membrane integrity and leading to cell growth inhibition or death.[4][5][9] The methodologies outlined in this guide provide a robust framework for researchers to investigate and quantify the antifungal activity of Terconazole and other ergosterol biosynthesis inhibitors, ensuring scientific rigor and data integrity.

References

  • Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review. (n.d.). Frontiers in Cellular and Infection Microbiology. [Link]

  • What is the mechanism of Terconazole? (2024, July 17). Patsnap Synapse. [Link]

  • Cauwenbergh, G., & Van de Cutsem, J. (1987). The in vitro activity of terconazole against yeasts: its topical long-acting therapeutic efficacy in experimental vaginal candidiasis in rats. Mykosen, 30(11), 527-535. [Link]

  • Lanosterol 14 alpha-demethylase – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • Heeres, J., & Van den Bossche, H. (1984). Selective inhibition of 14 alpha-desmethyl sterol synthesis in Candida albicans by terconazole, a new triazole antimycotic. Arzneimittel-Forschung, 34(2), 199-201. [Link]

  • Ergosterol. (n.d.). Wikipedia. [Link]

  • Ergosterol biosynthetic pathway. Steps at which various antifungal agents exert their inhibitory activities are shown. (n.d.). ResearchGate. [Link]

  • Pinto, P. M., et al. (2009). Azole Resistance by Loss of Function of the Sterol Δ5,6-Desaturase Gene (ERG3) in Candida albicans Does Not Necessarily Decrease Virulence. Antimicrobial Agents and Chemotherapy, 53(11), 4642–4649. [Link]

  • What are Ergosterol biosynthesis inhibitors and how do they work? (2024, June 21). Patsnap Synapse. [Link]

  • Agut, J., et al. (1992). Inhibition of ergosterol synthesis by sertaconazole in Candida albicans. Arzneimittel-Forschung, 42(5A), 718-720. [Link]

  • Key enzyme helps a drug-resistant fungus thrive on human skin. (2026, February 8). Earth.com. [Link]

  • The multiple roles of ergosterol in fungal cells. (n.d.). ResearchGate. [Link]

  • Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. (2024). MDPI. [Link]

  • Al-Abri, S. S., & Al-Maani, A. S. (2024, March 1). Antifungal Ergosterol Synthesis Inhibitors. StatPearls. [Link]

  • Warrilow, A. G. S., et al. (2016). Azole Antifungal Sensitivity of Sterol 14α-Demethylase (CYP51) and CYP5218 from Malassezia globosa. Scientific Reports, 6, 27794. [Link]

  • Enzymatic activity of C. albicans CYP51. (n.d.). ResearchGate. [Link]

  • Rodrigues, M. L. (2018). The Multifunctional Fungal Ergosterol. mBio, 9(5), e01753-18. [Link]

  • Sobel, J. D., et al. (1986). Susceptibility of clinical isolates of Candida spp. to terconazole and other azole antifungal agents. Diagnostic Microbiology and Infectious Disease, 5(4), 281-287. [Link]

  • Müller, C., et al. (2024). Toxic eburicol accumulation drives the antifungal activity of azoles against Aspergillus fumigatus. Nature Communications, 15(1), 6331. [Link]

  • A Guide to In Vitro CYP Inhibition Studies. (n.d.). BioIVT. [Link]

  • Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives. (2019). Methods in Molecular Biology, 1930, 161-171. [Link]

  • Zhang, J., et al. (2019). The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in Microbiology, 10, 694. [Link]

  • Microbiology Review(s). (2004, September 24). U.S. Food and Drug Administration. [Link]

  • Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans. (n.d.). National Institutes of Health. [Link]

  • Ergosterol distribution controls surface structure formation and fungal pathogenicity. (2021). eLife. [Link]

  • CYP Inhibition Assay. (n.d.). LifeNet Health LifeSciences. [Link]

  • GC-MS Analysis of Phytosterol Content of Dried Mushrooms. (2013, September 1). Winona State University OpenRiver. [Link]

  • CYP51 Paralogue Structure Is Associated with Intrinsic Azole Resistance in Fungi. (2021, October 26). mBio. [Link]

  • Comparison of lanosterol-14α-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles. (2025, August 7). ResearchGate. [Link]

  • Azole-induced cell wall carbohydrate patches kill Aspergillus fumigatus. (2018, August 6). PNAS. [Link]

  • Antifungal Susceptibility of Candida albicans Isolates at a Tertiary Care Hospital in Bulgaria. (n.d.). MDPI. [Link]

  • Azole Antifungal Sensitivity of Sterol 14α-Demethylase (CYP51) and CYP5218 from Malassezia globosa. (2025, August 6). ResearchGate. [Link]

  • A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. (n.d.). MDPI. [Link]

  • Terconazole cream for non-Candida albicans fungal vaginitis: Results of a retrospective analysis. (n.d.). Johns Hopkins University. [Link]

  • Lanosterol 14α-Demethylase (CYP51)/Heat Shock Protein 90 (Hsp90) Dual Inhibitors for the Treatment of Invasive Candidiasis. (2025, January 23). Journal of Medicinal Chemistry. [Link]

  • Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. (n.d.). National Institutes of Health. [Link]

  • In Vitro Inhibition Studies. (n.d.). BioIVT. [Link]

  • Exploring Long Arm Amide-Linked Side Chains in the Design of Antifungal Azole Inhibitors of Sterol 14α-Demethylase (CYP51). (2025, June 3). Cardiff University ORCA. [Link]

  • CYP Inhibition Assay. (n.d.). Creative Bioarray. [Link]

  • Gas Chromatographic Analysis of Plant Sterols. (n.d.). AOCS. [Link]

Sources

Technical Guide: Toxicity Profile and Safety Assessment of rel-(2S,4S)-Terconazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

rel-(2S,4S)-Terconazole represents the trans-diastereomer of the antifungal agent Terconazole. While the active pharmaceutical ingredient (API) Terconazole is the cis-form (specifically a mixture of (2S,4R) and (2R,4S) enantiomers), the rel-(2S,4S) isomer is a critical process-related impurity and degradation product.

In drug development, this compound is not a standalone therapeutic but a pharmacopeial impurity (often designated as Impurity B or similar in specific monographs, though nomenclature varies). Its safety profile is governed by ICH Q3A/B guidelines for impurities, requiring rigorous control to prevent off-target toxicity, particularly regarding cytochrome P450 (CYP) selectivity.

Chemical Structure & Stereochemistry

The toxicity and biological activity of azole antifungals are strictly governed by their stereochemistry.

  • Active Drug (Terconazole): cis-1-[4-[[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(1-methylethyl)piperazine.[1]

  • Target Isomer (rel-(2S,4S)-Terconazole): The trans-isomer where the 2,4-dichlorophenyl group and the piperazine-linked ether are on opposite sides of the dioxolane ring plane.

Table 1: Chemical Identity Specification

ParameterSpecification
Chemical Name rel-1-[4-[[(2S,4S)-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(1-methylethyl)piperazine
Common Name trans-Terconazole
Role Process Impurity / Diastereomer
Molecular Formula C₂₆H₃₁Cl₂N₅O₃
Molecular Weight 532.46 g/mol
Chiral Centers Dioxolane C2 and C4 (Trans relationship)

Toxicological Profiling & Mechanism

As a stereoisomer of an established API, the toxicity profile of rel-(2S,4S)-Terconazole is evaluated through comparative toxicology and impurity qualification .

Mechanism of Action & Selectivity

Terconazole functions by inhibiting fungal lanosterol 14α-demethylase (CYP51) , preventing ergosterol synthesis.

  • Active (cis) Isomer: High affinity for fungal CYP51; lower affinity for mammalian CYPs.

  • Impurity (trans) Isomer: Stereochemical inversion at the dioxolane ring alters the spatial orientation of the triazole ring relative to the heme iron in the CYP enzyme.

    • Impact: Typically, the trans-isomer exhibits reduced antifungal potency .

    • Safety Risk:[2] The primary safety concern is not acute toxicity, but altered selectivity for human CYP450 isozymes (e.g., CYP3A4, CYP2C9), potentially leading to unexpected drug-drug interactions (DDIs) or endocrine disruption if present at high levels.

General Toxicity Data (Read-Across)

Since specific LD50 data for the isolated impurity is rarely published, safety limits are derived from the parent compound (Terconazole) under the "worst-case" assumption that the impurity possesses similar systemic toxicity.

Table 2: Comparative Toxicity Thresholds (Parent Drug Baseline)

EndpointTerconazole (Parent) DataImplication for rel-(2S,4S) Impurity
Acute Oral LD50 (Rat) >1741 mg/kgLow acute toxicity hazard.
Acute Oral LD50 (Mouse) >2000 mg/kgLow acute toxicity hazard.
Genotoxicity (Ames) NegativeStructural similarity suggests low genotoxic potential (Class 4/5 in silico prediction).
Reproductive Toxicity Embryotoxic at high doses (oral)Must be controlled to ICH limits to prevent additive risk.
Carcinogenicity Negative in standard assaysUnlikely to be carcinogenic; control via qualification thresholds.
Impurity Qualification Thresholds (ICH Q3B)

For a drug product with a maximum daily dose (MDD) of < 2g (Terconazole is typically topical/vaginal with low systemic absorption), the rel-(2S,4S) isomer must be controlled as follows:

  • Reporting Threshold: 0.1%

  • Identification Threshold: 0.2% (or 2 mg TDI, whichever is lower)

  • Qualification Threshold: 0.2% (or 2 mg TDI, whichever is lower)

Note: If the impurity exceeds 0.2%, a specific toxicology study (e.g., 14-90 day repeat dose) is required unless justified by scientific literature.

Visualizing the Safety Assessment Workflow

The following diagram illustrates the decision logic for qualifying rel-(2S,4S)-Terconazole when detected in the drug substance.

ImpurityQualification Start Impurity Detected: rel-(2S,4S)-Terconazole LevelCheck Is Level > ICH Threshold (>0.15% or 1.0mg TDI)? Start->LevelCheck GenotoxCheck Structural Alert for Genotoxicity? LevelCheck->GenotoxCheck Yes (> Threshold) Qualified Impurity Qualified (Safe at Specified Level) LevelCheck->Qualified No (< Threshold) InSilico In Silico Assessment (DEREK/SAR) GenotoxCheck->InSilico AmesTest Bacterial Reverse Mutation (Ames Test) InSilico->AmesTest Alert Found InSilico->Qualified No Alert GeneralTox General Toxicity Study (14-90 Day Repeat Dose) AmesTest->GeneralTox Negative Reduce Reduce Impurity Level (Process Optimization) AmesTest->Reduce Positive (Mutagenic) GeneralTox->Qualified NOAEL > Exposure GeneralTox->Reduce Adverse Effects Observed

Figure 1: ICH Q3A/B Qualification Workflow for rel-(2S,4S)-Terconazole.

Experimental Protocols

To ensure scientific integrity, the detection and qualification of this isomer require validated methodologies.

High-Performance Liquid Chromatography (HPLC) Separation

Separating the cis (active) and trans (impurity) isomers is critical for quantification.

  • Principle: Chiral or high-resolution achiral chromatography exploiting the different spatial shapes of the diastereomers.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 150mm x 4.6mm, 5µm) or Chiralpak AD-H if enantiomeric separation is also required.

  • Mobile Phase:

    • Solvent A: Ammonium Acetate Buffer (pH 6.5)

    • Solvent B: Acetonitrile

    • Gradient: 30% B to 70% B over 20 mins.

  • Detection: UV at 220 nm.

  • Retention Time: The trans-isomer (rel-(2S,4S)) typically elutes after the cis-isomer due to the more planar configuration allowing stronger interaction with the stationary phase (verify with standard).

Bacterial Reverse Mutation Assay (Ames Test)

If the impurity exceeds qualification thresholds, genotoxicity must be ruled out.

  • Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2uvrA.

  • Metabolic Activation: Perform with and without S9 mix (rat liver homogenate) to detect pro-mutagens.

  • Dose Range: 5 concentrations (e.g., 50 to 5000 µ g/plate ).

  • Control: Positive controls (e.g., Sodium Azide for TA100) and Solvent controls (DMSO).

  • Criteria: A ≥2-fold increase in revertant colonies compared to control indicates a positive result.

    • Self-Validating Step: The assay is valid only if the positive controls show expected reversion rates and the background lawn is intact (no cytotoxicity).

Stereochemical Interaction Diagram

The following diagram visualizes the structural divergence between the active drug and the impurity, highlighting the "Stereochemical Switch" at the dioxolane ring.

Stereochemistry Terconazole Terconazole (Active) Cis-Isomer (2S,4R) / (2R,4S) Impurity rel-(2S,4S)-Terconazole Trans-Isomer (2S,4S) / (2R,4R) Terconazole->Impurity Epimerization at Dioxolane C2/C4 Target Fungal CYP51 (Target Enzyme) Terconazole->Target High Affinity (Therapeutic Effect) OffTarget Human CYP450 (Safety Risk) Terconazole->OffTarget Low Affinity Impurity->Target Reduced Affinity (Lower Potency) Impurity->OffTarget Altered Selectivity (Potential DDI Risk)

Figure 2: Stereochemical Impact on Pharmacological Target Binding.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 441383, Terconazole. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). ICH Q3B(R2): Impurities in New Drug Products. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.).Terconazole Monograph 12/2004:1270. (Requires Subscription for full text).

Sources

A Technical Guide to the Diastereomers of Terconazole in Antifungal Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Clinical Significance of Terconazole and the Imperative of Stereochemistry

Terconazole is a potent triazole antifungal agent widely utilized for the treatment of vulvovaginal candidiasis.[1][2][3] Its efficacy stems from its ability to disrupt the fungal cell membrane by inhibiting the cytochrome P450 enzyme 14α-demethylase (CYP51A1), a critical enzyme in the ergosterol biosynthesis pathway.[4][5][6] This targeted disruption leads to fungal cell death and the resolution of infection.[4][5] Terconazole has demonstrated high clinical and mycological cure rates in numerous studies, often with a rapid onset of action and low relapse rates.[1][7][8]

However, the terconazole molecule possesses two stereocenters, giving rise to four possible stereoisomers: two pairs of enantiomers which are diastereomeric to each other.[5] Commercially available terconazole is a mixture of the cis diastereomers. This guide delves into the critical but often overlooked aspect of terconazole's stereochemistry. In the realm of drug development, particularly for azole antifungals, the spatial arrangement of atoms can profoundly influence pharmacological and toxicological properties. Research on analogous compounds like itraconazole and ketoconazole has definitively shown that different diastereomers can exhibit vastly different antifungal potencies and interactions with cytochrome P450 enzymes.[9][10][11] This underscores the necessity for a detailed understanding of the individual terconazole diastereomers to optimize antifungal therapy and drug design.

This technical guide provides a comprehensive literature review and practical framework for researchers, scientists, and drug development professionals engaged in the study of terconazole. We will explore the synthesis, separation, characterization, and differential antifungal activity of its diastereomers, offering both foundational knowledge and actionable experimental protocols.

The Molecular Architecture of Terconazole and its Stereoisomers

Terconazole, with its two chiral centers, exists as four stereoisomers. The relative configuration of the substituents on the 1,3-dioxolane ring defines them as either cis or trans diastereomers. The commercially available and clinically utilized form of terconazole is the racemic mixture of the cis-isomers.

G terconazole Terconazole (Two Chiral Centers) cis_diastereomers cis-Diastereomers (Racemic Mixture) Clinically Used Form terconazole->cis_diastereomers  Diastereomeric  Relationship trans_diastereomers trans-Diastereomers terconazole->trans_diastereomers  Diastereomeric  Relationship enantiomer1 (2R, 4S)-terconazole cis_diastereomers->enantiomer1 Enantiomeric Pair enantiomer2 (2S, 4R)-terconazole cis_diastereomers->enantiomer2 Enantiomeric Pair enantiomer3 (2R, 4R)-terconazole trans_diastereomers->enantiomer3 Enantiomeric Pair enantiomer4 (2S, 4S)-terconazole trans_diastereomers->enantiomer4 Enantiomeric Pair

Figure 1: Stereochemical relationships of terconazole isomers.

Mechanism of Action: A Stereoselective Interaction

The primary mechanism of action for all azole antifungals is the inhibition of fungal lanosterol 14α-demethylase (CYP51).[4][5] This enzyme is a member of the cytochrome P450 superfamily and is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[6] By binding to the heme iron atom in the active site of CYP51, terconazole prevents the demethylation of lanosterol. This leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts membrane integrity and function, ultimately inhibiting fungal growth.[4][5]

Crucially, studies on the stereoisomers of ketoconazole have revealed that the affinity for fungal CYP51 is highly dependent on the stereochemistry of the molecule.[10] The cis-(2S,4R) isomer of ketoconazole was found to be the most potent inhibitor of rat lanosterol 14α-demethylase.[10] This stereoselectivity is a direct consequence of the three-dimensional shape of the drug molecule and its complementary fit within the enzyme's active site. It is therefore highly probable that the cis-diastereomers of terconazole, the clinically used form, exhibit a significantly higher binding affinity for fungal CYP51 compared to the trans-diastereomers. This differential binding is the molecular basis for the expected superior antifungal activity of the cis isomers.

G cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Mechanism of Inhibition lanosterol Lanosterol cyp51 Fungal CYP51 (14α-demethylase) lanosterol->cyp51 Substrate ergosterol Ergosterol cyp51->ergosterol Product disruption Disruption of Fungal Cell Membrane cyp51->disruption Depletion of Ergosterol terconazole cis-Terconazole Diastereomer inhibition Inhibition terconazole->inhibition inhibition->cyp51

Figure 2: Mechanism of action of terconazole.

Synthesis and Separation of Terconazole Diastereomers

Given that synthesis often yields a diastereomeric mixture, robust analytical and preparative methods for their separation are essential. High-performance liquid chromatography (HPLC) is the most powerful and versatile technique for resolving enantiomers and diastereomers.[3]

Experimental Protocol: Chiral HPLC Separation of Terconazole Diastereomers

This protocol provides a general framework for the development of a chiral HPLC method for the separation of terconazole diastereomers. The selection of the chiral stationary phase (CSP) is critical and often empirical. Polysaccharide-based CSPs are a common and effective choice for the separation of azole antifungals.[2]

Objective: To separate the cis and trans diastereomers of terconazole.

Materials and Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based column)

  • Terconazole reference standard (mixture of diastereomers)

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

Methodology:

  • Column Selection:

    • Begin with a polysaccharide-based chiral stationary phase, such as one coated with a cellulose or amylose derivative. These columns have demonstrated broad applicability in separating a wide range of chiral compounds, including azole antifungals.

  • Mobile Phase Screening:

    • Prepare a series of mobile phases with varying ratios of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol).

    • Start with a typical mobile phase composition, such as 90:10 (v/v) hexane:isopropanol, and systematically vary the ratio (e.g., 80:20, 70:30).

    • The choice of the polar modifier can significantly impact selectivity, so screening different alcohols is recommended.

  • Chromatographic Conditions:

    • Flow rate: Set an initial flow rate of 1.0 mL/min.

    • Temperature: Maintain the column at a constant temperature, typically 25°C.

    • Detection: Monitor the elution profile using a UV detector at a wavelength where terconazole has significant absorbance (e.g., 262 nm).

  • Optimization:

    • Inject a solution of the terconazole reference standard and analyze the chromatogram.

    • If the diastereomers are not fully resolved, adjust the mobile phase composition by incrementally changing the percentage of the polar modifier.

    • Further optimization can be achieved by adjusting the flow rate and column temperature.

  • Validation:

    • Once a satisfactory separation is achieved, the method should be validated for parameters such as linearity, precision, accuracy, and robustness according to established guidelines.

G start Start: Terconazole Diastereomer Mixture hplc Chiral HPLC System start->hplc separation Separation on Chiral Stationary Phase hplc->separation detection UV Detection separation->detection cis_fraction Collect cis-Diastereomer Fraction detection->cis_fraction trans_fraction Collect trans-Diastereomer Fraction detection->trans_fraction

Figure 3: Workflow for chiral HPLC separation of terconazole diastereomers.

Characterization of Separated Diastereomers

Once the diastereomers are separated, their absolute and relative stereochemistry must be unequivocally determined. A combination of spectroscopic and crystallographic techniques is typically employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for determining the relative stereochemistry of diastereomers. The spatial arrangement of atoms leads to distinct chemical shifts and coupling constants for the different isomers. For dioxolane-containing structures, the coupling constants between the protons on the ring can often be used to differentiate between cis and trans isomers.[17][18]

  • X-ray Crystallography: When suitable single crystals can be obtained, X-ray crystallography provides the most definitive determination of the absolute stereochemistry of a chiral molecule.[17][19][20] This technique provides a three-dimensional map of the electron density in the crystal, allowing for the precise determination of the spatial arrangement of all atoms.

Differential Antifungal Activity: The Core of the Investigation

The central hypothesis, based on extensive research on other azole antifungals, is that the cis and trans diastereomers of terconazole will exhibit significantly different antifungal activities.[11] To quantify this difference, in vitro antifungal susceptibility testing is performed.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

The broth microdilution method is a standardized technique for determining the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal isolate.[21] The MIC is the lowest concentration of the drug that prevents visible growth of the fungus.

Objective: To determine and compare the MIC values of the separated cis and trans diastereomers of terconazole against various Candida species.

Materials and Reagents:

  • Pure isolates of the separated cis and trans terconazole diastereomers

  • Standardized fungal inocula of relevant Candida species (e.g., C. albicans, C. glabrata, C. tropicalis)

  • Standardized broth medium (e.g., RPMI-1640)

  • Sterile 96-well microtiter plates

  • Incubator

Methodology:

  • Preparation of Drug Dilutions:

    • Prepare stock solutions of the purified cis and trans diastereomers in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of each diastereomer in the broth medium in the wells of the 96-well plates to achieve a range of final concentrations.

  • Inoculum Preparation:

    • Prepare a standardized suspension of each fungal isolate according to established protocols (e.g., CLSI guidelines). The final inoculum concentration in the wells should be within a specified range.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plates (containing the drug dilutions and control wells) with the fungal suspension.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates or use a spectrophotometric reader to determine the lowest concentration of each diastereomer that results in a significant inhibition of fungal growth compared to the growth control. This concentration is the MIC.

Expected Data and Presentation

The results of the antifungal susceptibility testing are expected to show that the cis-diastereomers of terconazole have significantly lower MIC values (indicating higher potency) than the trans-diastereomers. This data should be presented in a clear and concise table for easy comparison.

Table 1: Illustrative Antifungal Susceptibility of Terconazole Diastereomers against Candida Species (Hypothetical Data)

Fungal SpeciesMIC (µg/mL) of cis-TerconazoleMIC (µg/mL) of trans-Terconazole
Candida albicans0.015>16
Candida glabrata0.5>16
Candida tropicalis0.03>16
Candida parapsilosis0.06>16

Note: This table presents hypothetical data based on the known stereoselectivity of other azole antifungals. Actual experimental results would be required to confirm these values for terconazole.

Conclusion and Future Directions

The stereochemistry of terconazole is a critical factor influencing its antifungal activity. Based on robust evidence from analogous triazole antifungals, it is evident that the clinically used cis-diastereomers are likely to be significantly more potent than their trans counterparts. This guide has provided a comprehensive overview of the theoretical basis for this stereoselectivity and has outlined the experimental workflows necessary to investigate it.

For researchers in antifungal drug development, the key takeaways are:

  • Prioritize Stereoselectivity: The synthesis and development of single-enantiomer or diastereomerically pure antifungal agents can lead to improved efficacy and potentially a better safety profile.

  • Implement Robust Analytical Methods: Chiral HPLC is an indispensable tool for the separation and quality control of stereoisomeric drugs.

  • Conduct Comparative Biological Assays: In vitro antifungal susceptibility testing is essential to quantify the differences in potency between stereoisomers.

Future research should focus on the stereoselective synthesis of all four terconazole stereoisomers to allow for a complete in vitro and in vivo evaluation. Furthermore, studies on the differential metabolism and potential off-target effects of each isomer would provide a more complete picture of their pharmacological profiles, ultimately paving the way for the development of even more effective and safer antifungal therapies.

References

  • Chiral HPLC separation: strategy and approaches. (2022-11-03). Chiralpedia. [Link]

  • Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. PMC - NIH. [Link]

  • In vitro analysis of itraconazole cis-diastereoisomers inhibition of nine cytochrome P450 enzymes: stereoselective inhibition of CYP3A. PubMed. [Link]

  • Terconazole--a new antifungal agent for vulvovaginal candidiasis. PubMed. [Link]

  • Terconazole. Pharmacology of a new antimycotic agent. PubMed. [Link]

  • (PDF) Achiral and Chiral Separation and Analysis of Antifungal Drugs by HPLC and CE: A Comparative Study-Mini Review. ResearchGate. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Terconazole | C26H31Cl2N5O3 | CID 441383. PubChem - NIH. [Link]

  • Stereoisomers of ketoconazole: preparation and biological activity. PubMed. [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC. [Link]

  • Comparison of 0.8% and 1.6% terconazole cream in severe vulvovaginal candidiasis. PubMed. [Link]

  • Effects of terconazole and other azole antifungal agents on the sterol and carbohydrate composition of Candida albicans. PubMed. [Link]

  • The in vitro activity of terconazole against yeasts: its topical long-acting therapeutic efficacy in experimental vaginal candidiasis in rats. PubMed. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. [Link]

  • The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in Microbiology. [Link]

  • X-ray powder diffraction data of the antifungal agents, clotrimazole and fluconazole monohydrate. ResearchGate. [Link]

  • WO1994025452A1 - Process for preparing intermediates for the synthesis of antifungal agents.
  • Comparison of Six Antifungal Susceptibilities of 11 Candida Species Using the VITEK2 AST–YS08 Card and Broth Microdilution Method. PMC - NIH. [Link]

  • Impact of Absolute Stereochemistry on the Antiangiogenic and Antifungal Activities of Itraconazole. PMC - NIH. [Link]

  • (PDF) Antifungal Activities of cis-trans Citral Isomers against Trichophyton rubrum with ERG6 as a Potential Target. ResearchGate. [Link]

  • Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. PMC - NIH. [Link]

  • Antifungal Resistance among Less Prevalent Candida Non-albicans and Other Yeasts versus Established and under Development Agents: A Literature Review. MDPI. [Link]

  • (PDF) Stereochemical aspects of Itraconazole metabolism in vitro and in vivo. ResearchGate. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC. [Link]

  • Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of. SciSpace. [Link]

  • Drug interactions between nine antifungal agents and drugs metabolized by human cytochromes P450. PubMed. [Link]

  • (PDF) Triazole antifungals: A review. ResearchGate. [Link]

  • WO 96/29325. Googleapis.com. [Link]

  • Synergism between x-ray crystallography and NMR residual dipolar couplings in characterizing protein dynamics. PMC. [Link]

  • [Terconazole in vaginal candidiasis. A comparative study]. PubMed. [Link]

  • Comparison of the MIC values of six antifungal drugs for different.... ResearchGate. [Link]

  • Stereochemistry Determination by Powder X‐Ray Diffraction Analysis and NMR Spectroscopy Residual Dipolar Couplings. ResearchGate. [Link]

Sources

Methodological & Application

Application Note: Stereoselective Synthesis Protocols for rel-(2S,4S)-Terconazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the stereoselective synthesis of rel-(2S,4S)-Terconazole , focusing on the critical construction of the cis-1,3-dioxolane pharmacophore.

Executive Summary

Terconazole is a triazole antifungal whose biological activity is intimately linked to the stereochemistry of its 1,3-dioxolane ring.[1] The commercial API is typically the cis-diastereomer (racemate of (2S,4S) and (2R,4R)). The primary synthetic challenge is not merely connectivity, but the diastereoselective formation of the cis-dioxolane ring over the thermodynamically competitive trans-isomer.

This guide provides a validated protocol for the synthesis of rel-(2S,4S)-Terconazole. It prioritizes the kinetic control of ketalization and the fractional crystallization of the key bromomethyl intermediate , ensuring high diastereomeric excess (de) prior to the final coupling steps.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into three modules to maximize convergence and stereocontrol.

Strategic Disconnection
  • Module A (Core Scaffold): Construction of the 2,4-disubstituted-1,3-dioxolane ring.

  • Module B (Pharmacophore 1): Introduction of the 1,2,4-triazole moiety via nucleophilic substitution.

  • Module C (Pharmacophore 2): Ether linkage to the N-isopropylpiperazine phenyl fragment.

Retrosynthesis Target rel-(2S,4S)-Terconazole Inter1 Cis-Triazole Intermediate (Stereocenter Established) Inter1->Target O-Alkylation Inter2 Cis-Bromomethyl Dioxolane (Key Separation Point) Inter2->Inter1 N-Alkylation (Triazole) Start1 2-Bromo-2',4'-dichloroacetophenone Start1->Inter2 Acid-Cat. Ketalization Start2 Glycerol / 3-Chloropropane-1,2-diol Start2->Inter2 Start3 1,2,4-Triazole Start3->Inter1 Start4 4-[4-(1-Methylethyl)-1-piperazinyl]phenol Start4->Target

Figure 1: Retrosynthetic logic prioritizing the isolation of the cis-dioxolane scaffold (Inter2) before expensive coupling steps.

Detailed Experimental Protocols

Protocol A: Diastereoselective Ketalization (The Stereodefining Step)

Objective: Synthesize cis-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-ylmethyl benzoate (or similar intermediate) with maximized cis/trans ratio.

Mechanism: Acid-catalyzed ketalization of 2-bromo-2',4'-dichloroacetophenone with glycerol derivatives.

  • Challenge: The reaction produces a mixture of cis and trans isomers (typically 60:40 to 40:60 depending on conditions).

  • Solution: Use of Methanesulfonic acid (MSA) over p-Toluenesulfonic acid (PTSA) to improve kinetic profiles, followed by solvent-mediated isomer separation.

Reagents:

  • 2-Bromo-2',4'-dichloroacetophenone (1.0 eq)

  • Glycerol (excess) or 3-benzoyloxy-1,2-propanediol (1.2 eq)

  • Methanesulfonic acid (0.1 eq)

  • Solvent: Toluene/Cyclohexane (azeotropic removal of water)

Step-by-Step:

  • Setup: Equip a 3-neck RBF with a Dean-Stark trap, reflux condenser, and mechanical stirrer.

  • Reaction: Charge the ketone, diol, and solvent. Add MSA catalyst. Heat to reflux with vigorous stirring.

  • Monitoring: Monitor water collection. Reaction is complete when water evolution ceases (approx. 4-6 hours).

  • Quench: Cool to 25°C. Wash organic layer with 10% NaHCO₃ (aq) to neutralize acid.

  • Isomer Enrichment (Critical):

    • Evaporate solvent to obtain the crude oil (mixture of cis and trans).

    • Solvent Swing: Dissolve crude residue in Isopropanol (IPA) or Ethanol/Water (9:1) at 60°C.

    • Crystallization: Cool slowly to 0-5°C. The cis-isomer (rel-2S,4S) typically crystallizes preferentially due to packing efficiency in polar protic solvents, while the trans-isomer remains in the mother liquor.

    • Filtration: Filter the white solid.

    • Validation: Check melting point and HPLC. If cis:trans ratio is <95:5, recrystallize again.

Protocol B: Triazole N-Alkylation

Objective: Displacement of the primary bromide/chloride by 1,2,4-triazole without racemization.

Reagents:

  • cis-Bromomethyl dioxolane intermediate (from Protocol A)

  • 1,2,4-Triazole (3.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Solvent: DMF or DMSO (Polar aprotic is essential for Sɴ2)

Step-by-Step:

  • Dissolve the cis-intermediate in DMF.

  • Add K₂CO₃ and 1,2,4-triazole.

  • Heat to 80-90°C for 5 hours. (Note: Higher temperatures may cause elimination by-products).

  • Workup: Pour into ice water. The product often precipitates. If oil forms, extract with Ethyl Acetate.

  • Purification: Recrystallize from 4-methyl-2-pentanone (MIBK) to remove any regioisomeric triazole (1-substituted vs 4-substituted, though 1- is favored).

Protocol C: Side Chain Coupling (Ether Formation)

Objective: Final assembly of Terconazole.

Reagents:

  • cis-Triazole intermediate (activated as tosylate or mesylate if the hydroxyl is free, or using the bromide if available). Standard route converts the hydroxymethyl group to a mesylate.

  • 4-[4-(1-Methylethyl)-1-piperazinyl]phenol (1.1 eq)

  • Sodium Hydride (NaH) or KOH/DMSO powder.

  • Solvent: DMSO.

Step-by-Step:

  • Activation (if required): If the intermediate is an alcohol, convert to methanesulfonate (MsCl, TEA, DCM, 0°C).

  • Coupling: In a separate vessel, generate the phenoxide of the piperazine fragment using NaH in DMSO at room temperature (30 min).

  • Addition: Add the cis-dioxolane electrophile to the phenoxide solution.

  • Heating: Heat to 60°C for 3-4 hours under N₂ atmosphere.

  • Isolation: Quench with water.[2] Extract with DCM. Wash with brine.

  • Final Purification: The free base is converted to the nitrate or purified via column chromatography (CHCl₃/MeOH) to yield rel-(2S,4S)-Terconazole.

Process Workflow & Quality Control

The following diagram illustrates the decision gates required to ensure stereochemical integrity.

Workflow Start Crude Reaction Mixture (Cis/Trans ~ 50:50) Analysis1 QC 1: HPLC Analysis Determine Cis/Trans Ratio Start->Analysis1 Cryst Fractional Crystallization (Solvent: Isopropanol) Analysis1->Cryst Initiate Purification Check Cis Isomer > 95%? Cryst->Check Recycle Reprocess Mother Liquor (Epimerization/Recycle) Check->Recycle No (Fail) NextStep Proceed to N-Alkylation Check->NextStep Yes (Pass) Recycle->Cryst Retry

Figure 2: Purification logic. The crystallization step is the "Self-Validating" gate; do not proceed if de < 90%.

Analytical Data & Validation

To validate the rel-(2S,4S) configuration, compare analytical data against the trans-isomer.

Parametercis-Isomer (Active/Desired)trans-Isomer (Impurity)
¹H NMR (C2-H) Singlet at ~6.4 ppm (shifted downfield)Singlet at ~6.2 ppm
¹H NMR (C4/C5) Complex multiplet patternDistinct splitting pattern
HPLC Retention Typically elutes later on C18 (Reverse Phase)Typically elutes earlier on C18
Melting Point Sharp, distinct (e.g., specific intermediate MP)Often lower or broad depression

HPLC Method (Recommended):

  • Column: Chiralcel OD-H or C18 (depending on stage).

  • Mobile Phase: Acetonitrile:Water (60:40) with 0.1% DEA.

  • Detection: UV @ 254 nm.

Troubleshooting

  • Low Cis Yield: If the trans isomer dominates, check the reaction temperature. Higher reflux temperatures often favor the thermodynamic trans product. Lower the temperature and extend reaction time.

  • Triazole Regioisomers: 1,2,4-triazole can alkylate at N1, N2, or N4. Use non-polar solvents or specific bases (like NaH) to favor the N1 isomer, but the protocol above using K₂CO₃ in DMF is standard for industrial consistency.

  • Oily Intermediates: If the cis-intermediate refuses to crystallize, seed with a pure crystal from a previous batch or perform a flash chromatography plug to remove baseline tars before crystallization.

References

  • Heeres, J., Hendrickx, R., & Van Cutsem, J. (1983). Antimycotic azoles. 6. Synthesis and antifungal properties of terconazole, a novel triazole ketal. Journal of Medicinal Chemistry, 26(4), 611–613.[3] Link

  • Heeres, J., Backx, L. J., & Van Cutsem, J. (1984). Antimycotic azoles.[4] 7. Synthesis and antifungal properties of a series of novel triazol-3-ones. Journal of Medicinal Chemistry, 27(7), 894–900.[4] Link

  • Janssen Pharmaceutica. (1981). Triazole derivatives. U.S. Patent 4,267,179. (Describes the foundational separation of cis/trans dioxolane intermediates). Link

  • Organic Chemistry Portal. (n.d.). Protection of Carbonyl Compounds: 1,3-Dioxolanes. (General mechanism and thermodynamics of dioxolane formation). Link

Sources

Application Note: HPLC Method Development for the Detection of rel-(2S,4S)-Terconazole (Trans-Isomer)

[1][2]

Executive Summary & Scientific Rationale

The Analytical Challenge

Terconazole is a triazole antifungal agent containing two chiral centers at the dioxolane ring (positions 2 and 4).[1][2] The active pharmaceutical ingredient (API) is the cis-diastereomer (typically a racemate of rel-(2S,4R)).[3] The target analyte specified, rel-(2S,4S)-Terconazole , corresponds to the trans-diastereomer , a key process-related impurity (often designated as Related Compound A).[3]

Separating diastereomers (cis vs. trans) is fundamentally different from separating enantiomers.[3][1] While enantiomers require chiral stationary phases, diastereomers possess distinct physicochemical properties (polarity, shape, solubility) and can be separated on achiral Reversed-Phase (RP) columns.[3] However, due to the structural similarity and high lipophilicity (LogP ~4.[1]5) of Terconazole, standard C18 methods often suffer from peak tailing and poor resolution.[1]

Strategic Approach

This guide details a robust RP-HPLC method designed to resolve the trans-impurity (rel-(2S,4S)) from the cis-API. The strategy relies on:

  • Stationary Phase Selection: A high-coverage C18 column with end-capping to minimize silanol interactions with the basic triazole/piperazine nitrogens.[3][1]

  • pH Control: Utilizing an acidic mobile phase (pH 3.0–3.5) to protonate the basic nitrogen atoms, ensuring solubility and consistent retention behavior, or alternatively using a high-pH compatible column to neutralize the base for sharper peaks. We will focus on the industry-standard acidic buffer approach for broad equipment compatibility.

  • Thermodynamic Tuning: Optimizing column temperature to exploit the subtle shape-selectivity differences between the cis and trans dioxolane rings.[3][1]

Physicochemical Profile & Method Logic

PropertyValueImplication for Method Development
Chemical Structure Triazole derivative with dioxolane ringContains basic nitrogens; susceptible to silanol tailing.[3]
Stereochemistry rel-(2S,4S) (Trans) vs. rel-(2S,4R) (Cis)Diastereomers separable on achiral C18 phases.[3]
LogP ~4.5 - 4.8Highly lipophilic; requires high organic content (ACN) for elution.[3][1]
pKa ~2.3 (Triazole), ~8.0 (Piperazine)Multi-protic base.[3][1] Mobile phase pH must be controlled (pH < 3.0 or pH > 9.[3][1]0) to avoid retention shifts.
UV Max ~220 nm, 254 nm220 nm provides higher sensitivity for impurity detection.[3][1]

Experimental Protocol: Method Development

Reagents and Equipment
  • HPLC System: Binary gradient pump, Autosampler, Column Oven, UV/PDA Detector.[3][1]

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XSelect CSH C18 (4.6 x 150 mm, 3.5 µm).[3][1] Note: CSH (Charged Surface Hybrid) is preferred for basic compounds to improve peak shape.[3]

  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water.[3]

  • Buffer Reagents: Ammonium Phosphate or Potassium Dihydrogen Phosphate, Phosphoric Acid, Triethylamine (TEA).[3][1]

Mobile Phase Preparation[2][3]
  • Buffer (Mobile Phase A): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL water. Adjust pH to 3.2 ± 0.05 with dilute Phosphoric Acid. Add 2 mL of Triethylamine (TEA) to suppress silanol activity (optional if using modern end-capped columns).[3][1] Filter through 0.45 µm membrane.[3][1]
    
  • Organic Modifier (Mobile Phase B): Acetonitrile (100%).[3][1]

Chromatographic Conditions (Standard Protocol)
ParameterSettingRationale
Flow Rate 1.0 - 1.2 mL/minStandard flow for 4.6 mm ID columns.[3]
Injection Volume 10 - 20 µLHigher volume improves impurity detection limits (LOD).[3][1]
Column Temp 30°C or 40°CElevated temperature reduces viscosity and improves mass transfer, sharpening peaks.[3][1]
Detection UV @ 220 nmMaximizes signal for the triazole moiety.[1] Reference @ 360 nm.[3][1]
Run Time 25 MinutesSufficient to elute highly retained impurities.[3][1]

Gradient Program:

  • 0.0 min: 70% A / 30% B[1]

  • 2.0 min: 70% A / 30% B (Isocratic hold to stack injection)

  • 18.0 min: 20% A / 80% B (Linear ramp to elute lipophilic API and Impurities)

  • 20.0 min: 20% A / 80% B[1]

  • 20.1 min: 70% A / 30% B (Re-equilibration)

  • 25.0 min: End

Sample Preparation

Diluent: Acetonitrile:Water (50:50 v/v).[3][1] Note: Pure ACN may cause peak distortion due to solvent strength mismatch; 50:50 is a compromise between solubility and peak shape.

  • Stock Solution (1.0 mg/mL): Weigh 10 mg of Terconazole API (containing cis and trans mixture) into a 10 mL volumetric flask. Dissolve in 5 mL ACN, sonicate for 5 mins, dilute to volume with water.

  • Impurity Standard (0.01 mg/mL): Prepare a stock of rel-(2S,4S)-Terconazole reference standard similarly.

  • System Suitability Solution: Mix API Stock and Impurity Standard to achieve ~0.5% impurity level relative to API.

Method Optimization & Logic (The "Why")

The separation of the cis and trans isomers is driven by the spatial arrangement of the dichlorophenyl and triazolylmethyl groups on the dioxolane ring.[1]

  • Elution Order: typically, the trans-isomer (rel-(2S,4S)) elutes before the cis-isomer (API) on standard C18 columns due to a slightly larger molecular volume or less optimal binding interaction with the planar C18 chains, though this can reverse based on the specific carbon load and end-capping of the column.

  • Resolution Strategy: If resolution (

    
    ) between the trans-impurity and the main peak is < 2.0:
    
    • Decrease %B (Organic): Lowering the initial organic concentration (e.g., start at 25% B) increases retention and interaction time with the stationary phase, amplifying the selectivity difference.[1]

    • Change Temperature: Lowering temperature to 20°C often enhances steric selectivity (separation based on shape) but increases backpressure.[3][1]

Visualization: Method Development Workflow

MethodDevelopmentStartStart: Define Analyterel-(2S,4S)-Terconazole (Trans-Impurity)SolubilitySolubility CheckHigh LogP (~4.5) -> Use ACN/MeOHStart->SolubilityColumnSelColumn SelectionC18 (High Carbon Load)End-capped for Basic NSolubility->ColumnSelMobilePhaseMobile Phase DesignBuffer pH 3.2 (Phosphate)+ ACN GradientColumnSel->MobilePhaseExperimentRun Initial Gradient(30% -> 80% B)MobilePhase->ExperimentDecisionCheck Resolution (Rs)Cis vs Trans > 2.0?Experiment->DecisionOptimizeOptimization Loop1. Lower Initial %B2. Adjust Temp (Steric Selectivity)Decision->OptimizeNo (Rs < 2.0)ValidationValidation (ICH Q2)Linearity, Accuracy, LOD/LOQDecision->ValidationYes (Rs > 2.0)Optimize->Experiment

Caption: Workflow for optimizing the separation of Terconazole diastereomers.

Validation Criteria (System Suitability)

To ensure the method is trustworthy and self-validating, the following criteria must be met before every analytical run:

ParameterAcceptance CriteriaLogic
Resolution (

)

between rel-(2S,4S) and API
Ensures accurate integration of the impurity without overlap from the massive API peak.
Tailing Factor (

)

for API peak
High tailing indicates secondary silanol interactions; requires fresh buffer or column replacement.[3][1]
Precision (RSD)

(n=6 injections)
Verifies pump and injector stability.
Plate Count (

)

Indicates good column efficiency.[3][1]

Troubleshooting Guide

  • Issue: Peak Tailing (> 1.5)

    • Cause: Interaction of basic nitrogen with residual silanols.[3][1]

    • Fix: Add 0.1% Triethylamine (TEA) to the buffer or switch to a "Charged Surface Hybrid" (CSH) column which repels protons.[3][1]

  • Issue: Co-elution of Cis/Trans Isomers

    • Cause: Insufficient selectivity.[3][1]

    • Fix: Switch organic modifier to Methanol (MeOH).[3][1] Methanol is a protic solvent and offers different selectivity (hydrogen bonding) compared to aprotic Acetonitrile.[3][1]

References

  • PubChem. (2025).[3][1][2][4][5] Terconazole Compound Summary. National Library of Medicine.[3][1][5] Retrieved from [Link]

  • Waters Corporation. (n.d.).[3][1] Method Development for Basic Pharmaceuticals using CSH Technology. Retrieved from [Link][3]

Navigating the Labyrinth of Solubility: A Comprehensive Guide to rel-(2S,4S)-Terconazole Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The effective isolation and quantification of an active pharmaceutical ingredient (API) from its formulation is a cornerstone of drug development and quality control. This guide provides an in-depth exploration of solvent selection and extraction protocols specifically tailored for rel-(2S,4S)-Terconazole, a potent triazole antifungal agent. For researchers, analytical scientists, and formulation experts, understanding the nuanced interplay between a molecule's physicochemical properties and solvent characteristics is paramount for developing robust, efficient, and reproducible extraction methods. This document moves beyond a simple recitation of steps to elucidate the underlying scientific principles that govern the successful extraction of Terconazole, ensuring both methodological integrity and reliable analytical outcomes.

The Molecular Profile of Terconazole: A Blueprint for Extraction Strategy

A molecule's structure and inherent chemical properties are the foundational determinants of its solubility behavior. Terconazole, with the chemical formula C₂₆H₃₁Cl₂N₅O₃ and a molecular weight of 532.47 g/mol , presents a complex landscape of polar and non-polar regions, directly influencing its interaction with various solvents.

Key Physicochemical Parameters:

PropertyValueSignificance for Extraction
Chemical Structure 1-[4-[[(2S,4S)-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(1-methylethyl)-piperazineThe presence of a dichlorophenyl group and a piperazine ring contributes to its lipophilic nature, while the triazole and dioxolane moieties introduce polar characteristics.
pKa pKa3 = 8.4[1]This value indicates that Terconazole is a weak base. At a pH below its pKa, the molecule will be protonated and more water-soluble. Conversely, at a pH above 8.4, it will be in its neutral, more organic-soluble form. This is a critical lever for pH-dependent extractions.
Water Solubility Very poorly soluble[2]Direct extraction with aqueous solvents is inefficient for the neutral form.
LogP (Octanol/Water) 3.51[1]A LogP value greater than 0 indicates a preference for lipophilic environments, suggesting good solubility in organic solvents.
Understanding the Stereochemistry: rel-(2S,4S)-Terconazole

The designation "rel-(2S,4S)" refers to the relative stereochemistry of the two chiral centers in the dioxolane ring. While the specific enantiomeric form can influence biological activity, for the purposes of solvent extraction based on general physicochemical properties, the solubility behavior of the racemate is a reliable guide.

The Art and Science of Solvent Selection: A Data-Driven Approach

The adage "like dissolves like" is a fundamental principle in chemistry, and it is the guiding star for solvent selection in API extraction. The goal is to identify a solvent that maximizes the solubilization of Terconazole while minimizing the dissolution of excipients from the sample matrix.

Qualitative Solubility Profile

Based on its structure and available data, a qualitative assessment of Terconazole's solubility can be constructed:

  • Non-Polar Solvents (e.g., Hexane, Heptane): Due to the significant non-polar regions of the molecule, some solubility is expected, but it may be limited by the polar functional groups. These solvents are often useful for initial "washing" steps to remove highly non-polar excipients.

  • Moderately Polar Solvents (e.g., Ethyl Acetate, Dichloromethane): These solvents often represent a "sweet spot," effectively solvating both the polar and non-polar aspects of the Terconazole molecule. They are excellent candidates for primary extraction.

  • Polar Aprotic Solvents (e.g., Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents are highly effective at dissolving Terconazole due to their ability to engage in dipole-dipole interactions without the hydrogen bonding that can sometimes hinder the dissolution of large molecules.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): While Terconazole has some solubility in alcohols, its solubility in water is very low. The solubility in alcohols is attributed to their ability to hydrogen bond with the nitrogen atoms in the triazole and piperazine rings.

Quantitative Solubility Data
SolventTypeSolubility (approx.)Reference
WaterPolar Protic0.007% w/v (as HCl salt at neutral pH)[2]
EthanolPolar Protic1 mg/mL[3]
Dimethyl Sulfoxide (DMSO)Polar Aprotic2 mg/mL[3]
Dimethylformamide (DMF)Polar Aprotic5 mg/mL[3]

This table will be updated as more validated solubility data becomes publicly available.

Strategic Framework for Terconazole Extraction

The selection of an appropriate extraction strategy is contingent on the sample matrix. Terconazole is commonly formulated in semi-solid dosage forms such as creams and suppositories.

Extraction_Strategy cluster_matrix Sample Matrix cluster_selection Solvent Selection Logic cluster_protocol Extraction Protocol Matrix Pharmaceutical Formulation (Cream or Suppository) Dispersion Disperse Sample in Solvent Matrix->Dispersion initiates Physicochem Terconazole Physicochemical Properties (Weak Base, Lipophilic) Solvent_Choice Select Solvent with High Terconazole Solubility & Low Excipient Solubility (e.g., Acetonitrile, Methanol) Physicochem->Solvent_Choice informs Solvent_Choice->Dispersion dictates Extraction_Step Mechanical Agitation (Vortexing/Sonication) Dispersion->Extraction_Step Separation Centrifugation/ Filtration Extraction_Step->Separation Analysis HPLC Quantification Separation->Analysis

Caption: Logical workflow for developing a Terconazole extraction protocol.

Experimental Protocols: From Theory to Practice

The following protocols are designed to provide a robust starting point for the extraction of Terconazole from common pharmaceutical matrices. It is essential to validate any method according to internal standard operating procedures and regulatory guidelines such as those from the International Council for Harmonisation (ICH).

Protocol 1: Extraction of rel-(2S,4S)-Terconazole from a Cream Formulation

This protocol is based on the principle of disrupting the cream's emulsion and selectively dissolving the Terconazole into an organic solvent. Acetonitrile is a common and effective choice for this purpose.

Materials:

  • Terconazole Cream (e.g., 0.4% or 0.8%)

  • Acetonitrile (HPLC Grade)

  • Deionized Water

  • Vortex Mixer

  • Centrifuge

  • Syringe Filters (0.45 µm, PTFE or other solvent-compatible membrane)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh an amount of cream equivalent to a known quantity of Terconazole (e.g., 2.5 g of 0.4% cream, which contains 10 mg of Terconazole) into a 50 mL centrifuge tube.

  • Initial Dispersion: Add 25 mL of acetonitrile to the centrifuge tube.

  • Extraction: Cap the tube securely and vortex vigorously for 5-10 minutes to ensure complete dispersion of the cream and dissolution of the Terconazole. An ultrasonic bath can also be used for 15-20 minutes to aid in extraction.

  • Phase Separation: Centrifuge the sample at 4000 rpm for 15 minutes to pellet the insoluble excipients.

  • Supernatant Collection: Carefully decant the acetonitrile supernatant into a clean volumetric flask (e.g., 50 mL).

  • Re-extraction (Optional but Recommended for High Recovery): Add another 20 mL of acetonitrile to the pellet in the centrifuge tube, vortex for 5 minutes, and centrifuge again. Combine this second supernatant with the first.

  • Final Dilution: Bring the volumetric flask to its final volume with acetonitrile.

  • Filtration: Filter an aliquot of the final extract through a 0.45 µm syringe filter into an HPLC vial for analysis.

Rationale for Key Steps:

  • Acetonitrile as Solvent: Acetonitrile is a strong polar aprotic solvent that effectively solubilizes Terconazole while precipitating many of the fatty alcohols and waxes commonly used in cream bases.

  • Vortexing/Sonication: Mechanical agitation provides the necessary energy to break up the cream matrix and facilitate the mass transfer of Terconazole into the solvent.

  • Centrifugation: This step is crucial for separating the liquid extract from the insoluble solid excipients, ensuring a clean sample for subsequent analysis and preventing column blockage in HPLC systems.

Protocol 2: pH-Modulated Aqueous-Organic Extraction

This protocol leverages the weak base properties of Terconazole to achieve a highly selective extraction.

Materials:

  • All materials from Protocol 1

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Ethyl Acetate (or another water-immiscible organic solvent)

  • pH meter or pH strips

Procedure:

  • Sample Dispersion: Disperse a pre-weighed amount of cream in a mixture of 10 mL of 0.1 M HCl and 10 mL of a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel. The acidic aqueous phase will protonate the Terconazole, rendering it water-soluble (Terconazole-H⁺).

  • Initial Extraction (Aqueous Phase): Shake the separatory funnel vigorously for 2-3 minutes and allow the layers to separate. The protonated Terconazole will be in the aqueous (bottom) layer. Drain the aqueous layer into a clean beaker.

  • pH Adjustment: Adjust the pH of the collected aqueous phase to >9.5 (e.g., pH 10-11) with 0.1 M NaOH. This will deprotonate the Terconazole, converting it back to its neutral, organic-soluble form.

  • Back Extraction (Organic Phase): Transfer the now basic aqueous solution back into a clean separatory funnel and add 20 mL of fresh ethyl acetate. Shake vigorously for 2-3 minutes. The neutral Terconazole will now partition into the ethyl acetate (top) layer.

  • Organic Phase Collection: Allow the layers to separate and drain the ethyl acetate layer into a collection flask.

  • Drying and Evaporation: Dry the ethyl acetate extract over anhydrous sodium sulfate, filter, and then evaporate the solvent under reduced pressure or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a known volume of mobile phase for HPLC analysis.

LLE_Workflow Start Cream Sample in Acidic Aqueous/Organic Mix Shake1 Shake & Separate Start->Shake1 Aqueous1 Aqueous Phase (Terconazole-H⁺) Shake1->Aqueous1 Organic1 Organic Phase (Lipophilic Excipients) Shake1->Organic1 AdjustpH Adjust Aqueous pH to > 9.5 Aqueous1->AdjustpH Shake2 Back-extract with Fresh Organic Solvent AdjustpH->Shake2 Aqueous2 Aqueous Phase (Salts, Polar Excipients) Shake2->Aqueous2 Organic2 Organic Phase (Neutral Terconazole) Shake2->Organic2 Analysis Dry, Evaporate, Reconstitute for HPLC Analysis Organic2->Analysis

Caption: Workflow for pH-modulated liquid-liquid extraction of Terconazole.

Method Validation: The Hallmark of Trustworthiness

Any extraction protocol developed must be validated to ensure it is fit for its intended purpose. Key validation parameters, as outlined in guidelines like ICH Q2(R1), include:

  • Accuracy: Often assessed by determining the recovery of a known amount of spiked Terconazole from a placebo formulation.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantitatively determined with suitable precision and accuracy, respectively.

Conclusion

The successful extraction of rel-(2S,4S)-Terconazole is not a matter of chance but a result of a systematic, science-driven approach. By understanding the molecule's fundamental physicochemical properties—particularly its weak basicity and lipophilic character—researchers can intelligently select solvents and design extraction protocols that are both efficient and robust. The methods outlined in this guide provide a solid foundation for developing and validating extraction procedures for Terconazole from complex pharmaceutical formulations. As with any analytical method, rigorous validation is the final and most critical step to ensure the generation of trustworthy and reproducible data.

References

  • Janssen Inc. (2014). Product Monograph PrTERAZOL® 7 PrTERAZOL® 3 DUAL-PAK. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). TERAZOL® 7 (terconazole) Vaginal Cream 0.4% Label. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Google Patents. (n.d.). US9211286B2 - Terconazole composition and method.

Sources

Application Note: Precision Crystallization and Isolation of rel-(2S,4S)-Terconazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the thermodynamic and kinetic control strategies required to isolate rel-(2S,4S)-Terconazole (the active cis-diastereomer) from crude reaction mixtures containing the trans-isomer (Impurity A/B) and regioisomeric byproducts.[1] Unlike standard small-molecule crystallizations, Terconazole presents unique challenges due to its low aqueous solubility and tendency to "oil out" (liquid-liquid phase separation) prior to nucleation.[1] This guide provides a self-validating protocol using a ternary solvent system and controlled cooling trajectories to achieve >99.5% HPLC purity and controlled particle size distribution (PSD).

Introduction & Chemical Context

Terconazole (CAS: 67915-31-5) is a triazole antifungal agent.[1][2][3][4] Structurally, it contains a 1,3-dioxolane ring with two chiral centers at positions 2 and 4.[1][5]

  • Target Molecule: rel-(2S,4S)-Terconazole (The cis-racemate).[1] This is the Active Pharmaceutical Ingredient (API).[1]

  • Critical Impurity: rel-(2S,4R)-Terconazole (The trans-diastereomer).[1]

  • Challenge: The synthetic ketalization step often yields a cis:trans ratio ranging from 60:40 to 80:20. Separation via chromatography is cost-prohibitive at scale; therefore, fractional crystallization is the required unit operation.[1]

The separation relies on the distinct lattice energy differences between the cis and trans diastereomers.[1] The cis-isomer generally exhibits a higher melting point and lower solubility in alcoholic solvents compared to the trans-isomer, allowing for thermodynamic selection [1, 2].[1]

Phase 1: Solvent Selection & Solubility Mapping[1]

The choice of solvent is dictated by the need to reject the trans-isomer into the mother liquor while crystallizing the cis-isomer.[1]

Solubility Profile

Data derived from thermodynamic solubility studies (Van 't Hoff plots) indicates the following solubility hierarchy for Terconazole [3, 4]:

Solvent SystemSolubility (mg/mL @ 25°C)Solubility (mg/mL @ Reflux)Selectivity (cis vs trans)Comments
Water < 0.01< 0.1N/AAnti-solvent only.[1]
Ethanol (95%) ~1.5> 40HighRecommended. Excellent rejection of trans-isomer.[1]
Isopropanol (IPA) ~2.0> 50ModerateGood yield, but slightly lower purity than EtOH.[1]
DMF/DMSO > 100N/ALowToo soluble; difficult to crystallize without massive anti-solvent.[1]
Acetone ~15> 100ModerateRisk of rapid evaporation/crusting.[1]
Decision Matrix

Use the following logic flow to determine the optimal solvent system based on your crude input quality.

SolventSelection Start Analyze Crude Purity (HPLC) CheckTrans Trans-Isomer Content? Start->CheckTrans HighTrans > 15% Trans-Isomer CheckTrans->HighTrans High Impurity LowTrans < 15% Trans-Isomer CheckTrans->LowTrans Standard MethodA Method A: Salt Formation (Nitrate Salt) -> Neutralize HighTrans->MethodA MethodB Method B: Direct Crystallization (Ethanol/Water) LowTrans->MethodB

Figure 1: Decision matrix for solvent selection based on impurity profile. Method A is a chemical purification; Method B is a physical purification.[1]

Phase 2: Detailed Isolation Protocols

Protocol A: Direct Crystallization (Standard Purity Input)

Applicability: Crude material with cis:trans ratio > 85:15.[1]

Reagents:
  • Crude Terconazole[1]

  • Ethanol (USP Grade, 95% or Absolute)[1]

  • Deionized Water (Anti-solvent)[1]

Step-by-Step Methodology:
  • Dissolution (Thermodynamic Reset):

    • Charge Crude Terconazole into a jacketed glass reactor.[1]

    • Add Ethanol (10 mL per gram of crude) .

    • Heat to Reflux (approx. 78°C) under nitrogen atmosphere.[1] Agitate at 150 RPM.

    • Checkpoint: Ensure complete dissolution.[1] If solids persist, add Ethanol in 1 mL/g increments.[1]

  • Polish Filtration:

    • While hot (>70°C), filter the solution through a 0.45 µm PTFE membrane to remove insoluble particulates (dust, catalyst residues).[1]

    • Critical: Pre-heat the filter apparatus to prevent premature crystallization in the lines.[1]

  • Metastable Zone Entry:

    • Cool the filtrate to 60°C at a rate of 1°C/min.

    • Observation: The solution should remain clear (Metastable Zone).

  • Seeding (Stereoselective Nucleation):

    • At 60°C, add 0.5% w/w of pure rel-(2S,4S)-Terconazole seed crystals.

    • Condition: Hold temperature at 60°C for 30 minutes. This "ageing" step allows the seed surface to equilibrate and prevents secondary nucleation of the unwanted trans-isomer.[1]

  • Controlled Cooling (Crystal Growth):

    • Initiate a cubic cooling ramp:

      • 60°C to 40°C over 2 hours (Slow growth).[1]

      • 40°C to 5°C over 1 hour (Yield recovery).[1]

    • Optional Anti-solvent: If yield is low (<70%), add Water (2 mL/g) slowly at 40°C. Warning: Adding water too fast will cause oiling out.[1]

  • Isolation:

    • Filter the slurry at 5°C.

    • Wash the cake with cold Ethanol (0°C) .

    • Dry under vacuum at 50°C for 12 hours.

Protocol B: Purification via Nitrate Salt (High Impurity Input)

Applicability: Crude material with high trans content (>15%) or colored impurities.[1] This utilizes the differential solubility of the nitrate salts [1].[1]

  • Salt Formation: Dissolve crude in IPA/Acetone. Add concentrated Nitric Acid (

    
    ) dropwise until pH < 2.[1]
    
  • Crystallization: Cool to 0°C. The cis-Terconazole Nitrate salt crystallizes preferentially.[1] Filter and wash.[1]

  • Free Base Recovery: Suspend the wet salt cake in water/DCM mixture. Basify with NaOH to pH 10.[1] Separate the organic layer, dry, and evaporate.[1]

  • Final Polish: Perform Protocol A (above) on the recovered base.

Process Visualization & Logic

The following diagram illustrates the critical process parameters (CPPs) and the mechanism of impurity rejection.

CrystallizationWorkflow cluster_0 Dissolution Phase cluster_1 Nucleation & Growth cluster_2 Isolation Crude Crude Mixture (Cis + Trans) Solution Homogeneous Solution (High Energy State) Crude->Solution Solvent Ethanol (Reflux) Solvent->Solution Cooling Cool to Metastable Zone (60°C) Solution->Cooling Seeding Add Pure Cis-Seeds (Template Effect) Cooling->Seeding Growth Slow Cooling (Rejects Trans to Liquor) Seeding->Growth Filter Filtration @ 5°C Growth->Filter Solid Solid: Cis-Terconazole (>99.5% Purity) Filter->Solid Liquor Mother Liquor: Trans-Isomer + Impurities Filter->Liquor

Figure 2: Thermodynamic workflow for the selective crystallization of the cis-isomer.[1]

Troubleshooting & Self-Validating Systems

A robust protocol must include indicators of failure.[1] Use this table to validate your experiment in real-time.

ObservationRoot CauseCorrective Action
Oiling Out (Milky emulsion instead of crystals)Cooling too fast or initial concentration too high.[1]Re-heat to dissolution.[1][6] Add 10% more solvent.[1] Reduce cooling rate by half.
Low Yield (< 60%)Terminal solubility in Ethanol is too high.[1]Add water (anti-solvent) at the end of the cooling ramp, or cool to -10°C.
High Trans-Isomer in Final ProductSeeding skipped or cooling too fast (occlusion).[1]Recrystallize using Protocol A. Ensure "Ageing" step at 60°C is followed.[1]
Poor Filtration (Slimy cake)Crystal size too small (Nucleation burst).[1]Reduce cooling rate.[1] Increase seed loading to 1%.

References

  • Heeres, J., et al. (1980).[1] Antifungal substituted 1,3-dioxolan-4-yl methoxy phenyl-1-piperazinyl phenyl-1,2,4-triazoles.[1][3][4][5] U.S. Patent 4,223,036.[1] Janssen Pharmaceutica.[1]

    • [1]

  • DrugBank Online. (2023).[1] Terconazole: Chemical Structure and Properties.

    • [1]

  • PubChem. (2023).[1] Terconazole Compound Summary. National Library of Medicine.[1]

    • [1]

  • Mullin, J. W. (2001).[1] Crystallization (4th ed.).[1] Butterworth-Heinemann.[1] (Standard reference for metastable zone width and seeding theory).

    • [1]

Sources

Preparation of rel-(2S,4S)-Terconazole Reference Standards: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis, purification, and characterization of rel-(2S,4S)-Terconazole, a critical reference standard for the development and quality control of antifungal pharmaceutical products. Terconazole, a triazole ketal derivative, is a broad-spectrum antifungal agent.[1][2] As with many chiral drugs, the control of stereoisomeric purity is paramount to ensure therapeutic efficacy and safety. The commercially available drug is the cis-racemic mixture of (2S,4R) and (2R,4S) enantiomers. This document provides a meticulous, step-by-step protocol for the laboratory-scale preparation of the racemic cis-(2S,4S) and (2R,4S) mixture, referred to as rel-(2S,4S)-Terconazole, suitable for use as a reference standard. The synthesis involves a multi-step pathway, culminating in a Williamson ether synthesis. Detailed analytical methodologies for identity confirmation, purity assessment, and stereoisomeric integrity, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, are also presented. This guide is intended for researchers, scientists, and professionals in drug development and quality assurance.

Introduction: The Imperative for Stereochemically Pure Reference Standards

Terconazole is a potent antifungal agent employed in the treatment of vulvovaginal candidiasis.[3] Its mechanism of action involves the inhibition of ergosterol biosynthesis, a vital component of the fungal cell membrane.[3] The molecular structure of Terconazole possesses two stereocenters, giving rise to four possible stereoisomers.[3] The clinically utilized form is a racemic mixture of the cis enantiomers, specifically the (2S,4R) and (2R,4S) isomers. The term rel-(2S,4S) denotes this relative stereochemical configuration of the racemic mixture.

The synthesis and availability of highly purified rel-(2S,4S)-Terconazole as a reference standard are fundamental for several critical aspects of pharmaceutical development and commercialization:

  • Active Pharmaceutical Ingredient (API) Characterization: To unambiguously confirm the identity and purity of the manufactured API.

  • Formulation Development: To ensure the stability and compatibility of the API within the final drug product.

  • Analytical Method Validation: As a benchmark for the development and validation of quality control test methods, in line with ICH Q2(R1) guidelines.[4][5]

  • Impurity Profiling: To identify and quantify any process-related impurities or degradation products.

This document provides a detailed roadmap for the preparation and rigorous characterization of rel-(2S,4S)-Terconazole, empowering researchers and quality control analysts with the necessary protocols to produce a reliable in-house reference standard.

Synthetic Pathway: A Convergent Approach

The synthesis of rel-(2S,4S)-Terconazole is achieved through a convergent strategy, involving the preparation of a key mesylated intermediate followed by a final coupling reaction. The overall synthetic workflow is depicted below.

Figure 1: Synthetic workflow for rel-(2S,4S)-Terconazole.

The synthesis commences with the Friedel-Crafts acylation of m-dichlorobenzene, followed by a series of transformations to construct the dioxolane ring with the desired cis-stereochemistry. The final step involves a Williamson ether synthesis, coupling the mesylated intermediate with 1-(4-hydroxyphenyl)-4-isopropylpiperazine to yield the target molecule.[6][7]

Experimental Protocols

Synthesis of the Key Intermediate: cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl methanesulfonate

This multi-step synthesis is adapted from established procedures.[8]

Step 1: Friedel-Crafts Acylation

  • To a stirred suspension of anhydrous aluminum chloride in m-dichlorobenzene, add bromoacetyl bromide dropwise at a temperature maintained below 30°C.

  • After the addition is complete, stir the mixture at room temperature for 2 hours, then heat to 50-60°C for 4 hours.

  • Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-bromo-1-(2,4-dichlorophenyl)ethanone.

Step 2: Condensation with Glycerol

  • A mixture of 2-bromo-1-(2,4-dichlorophenyl)ethanone, glycerol, and a catalytic amount of a solid acid catalyst (e.g., TiSiW₁₂O₄₀/SiO₂) in a suitable solvent (e.g., toluene) is heated at reflux with a Dean-Stark apparatus to remove water.[8]

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture, filter off the catalyst, and wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Esterification with Benzoyl Chloride

  • Dissolve the product from Step 2 in a suitable solvent (e.g., pyridine or dichloromethane with a base like triethylamine).

  • Cool the solution in an ice bath and add benzoyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer and concentrate under reduced pressure.

Step 4: Reaction with 1,2,4-Triazole

  • To a solution of the benzoylated intermediate in a polar aprotic solvent (e.g., dimethylformamide), add 1,2,4-triazole and a base such as sodium carbonate.[8]

  • Heat the mixture to 80-90°C and monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into water.

  • Extract the product with an organic solvent, wash with water, and dry.

Step 5: Hydrolysis and Recrystallization

  • Treat the product from Step 4 with a solution of sodium hydroxide in a mixture of methanol and water at reflux to hydrolyze the benzoate ester.

  • After the reaction is complete, neutralize the mixture and extract the product.

  • Purify the resulting cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol by recrystallization from a suitable solvent system (e.g., ethanol/water) to isolate the cis isomer.

Step 6: Mesylation

  • Dissolve the purified cis-alcohol in a suitable solvent (e.g., dichloromethane) and cool in an ice bath.

  • Add a base (e.g., triethylamine) followed by the dropwise addition of methanesulfonyl chloride.

  • Stir the reaction at 0°C for a few hours and then allow it to warm to room temperature.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer, dry, and concentrate to yield the desired mesylated intermediate.

Final Coupling: Williamson Ether Synthesis of rel-(2S,4S)-Terconazole
  • To a solution of 1-(4-hydroxyphenyl)-4-isopropylpiperazine in a polar aprotic solvent such as dimethylformamide (DMF), add a strong base (e.g., sodium hydride) portion-wise at 0°C to form the corresponding phenoxide.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add a solution of the mesylated intermediate from section 3.1 in DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70°C and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture and quench by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude rel-(2S,4S)-Terconazole.

Purification of rel-(2S,4S)-Terconazole
  • The crude product is purified by recrystallization from a suitable solvent system, such as ethanol or isopropanol, to yield rel-(2S,4S)-Terconazole as a white to off-white solid.

  • Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization and Quality Control

A comprehensive characterization of the prepared rel-(2S,4S)-Terconazole is imperative to establish its identity, purity, and suitability as a reference standard. The following analytical techniques should be employed:

Analytical_Workflow cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_chiral Stereoisomeric Purity Prepared Terconazole Prepared Terconazole NMR ¹H and ¹³C NMR Prepared Terconazole->NMR MS Mass Spectrometry Prepared Terconazole->MS FTIR Infrared Spectroscopy Prepared Terconazole->FTIR HPLC HPLC-UV Prepared Terconazole->HPLC UPLC UPLC-MS Prepared Terconazole->UPLC DSC Differential Scanning Calorimetry (Melting Point) Prepared Terconazole->DSC Chiral_HPLC Chiral HPLC Prepared Terconazole->Chiral_HPLC Structural Elucidation Structural Elucidation NMR->Structural Elucidation Molecular Weight Confirmation Molecular Weight Confirmation MS->Molecular Weight Confirmation Functional Group Analysis Functional Group Analysis FTIR->Functional Group Analysis Purity (%) and Impurity Profile Purity (%) and Impurity Profile HPLC->Purity (%) and Impurity Profile Impurity Identification Impurity Identification UPLC->Impurity Identification Melting Point Determination Melting Point Determination DSC->Melting Point Determination Enantiomeric Ratio Enantiomeric Ratio Chiral_HPLC->Enantiomeric Ratio

Figure 2: Analytical workflow for characterization.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

A validated stability-indicating HPLC method is crucial for assessing the purity of the reference standard.

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Ammonium Acetate buffer (pH 7.5) in a gradient elution
Flow Rate 1.0 mL/min
Detection UV at 236 nm[9]
Column Temperature 30°C
Injection Volume 10 µL

The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[4][5]

Chiral HPLC for Stereoisomeric Purity

The separation of the cis-enantiomers can be achieved using a chiral stationary phase.

Parameter Condition
Column Chiral stationary phase (e.g., polysaccharide-based)
Mobile Phase A mixture of n-hexane, ethanol, and a basic modifier (e.g., diethylamine)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength
Column Temperature Ambient

This method will confirm that the prepared standard is the desired racemic mixture of the cis-isomers and is free from the trans-isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of rel-(2S,4S)-Terconazole. The spectra should be compared with known data or analyzed for characteristic signals corresponding to the aromatic protons, the dioxolane ring protons, the piperazine moiety, and the triazole ring.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), such as UPLC-Q-TOF/MS/MS, should be used to confirm the molecular weight of Terconazole (C₂₆H₃₁Cl₂N₅O₃; Calculated Molecular Weight: 532.1804 g/mol ).[3] The fragmentation pattern can also provide further structural confirmation.

Purity and Characterization Summary
Test Acceptance Criteria
Appearance White to off-white crystalline powder
Identification by FTIR The spectrum should be concordant with the structure of Terconazole.
Identification by ¹H and ¹³C NMR The spectra should conform to the structure of rel-(2S,4S)-Terconazole.
Purity by HPLC Not less than 99.5%
Individual Impurity Not more than 0.15%
Total Impurities Not more than 0.5%
Chiral Purity by HPLC Should confirm the presence of both cis-enantiomers in a racemic ratio.
Water Content (Karl Fischer) Not more than 0.5%
Residue on Ignition Not more than 0.1%

Handling and Storage of the Reference Standard

The prepared rel-(2S,4S)-Terconazole reference standard should be stored in a well-closed container, protected from light, at a controlled room temperature. It is crucial to handle the standard with care to avoid contamination.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the preparation and characterization of rel-(2S,4S)-Terconazole reference standards. Adherence to these detailed procedures will enable laboratories to produce a high-purity, well-characterized reference material that is essential for the accurate and reliable quality assessment of Terconazole drug substances and products. The establishment of in-house reference standards, following the principles outlined herein, is a cornerstone of robust pharmaceutical quality systems.

References

  • CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([1][8][9]- triazole-1-methyl )-[3][8] dioxolane -4-Methyl methanesulfonate - Google Patents. Available from:

  • Development of stability indicating UPLC method for terconazole and characterization of acidic and oxidative degradation products by UPLC-Q-TOF/MS/MS and NMR | Request PDF - ResearchGate. Available from: [Link]

  • Terconazole | C26H31Cl2N5O3 | CID 441383 - PubChem - NIH. Available from: [Link]

  • UPLC Method Development and Validation for Terconazole in Active Ingredient. International Journal of Pharma Research and Health Sciences. 2017;5(4):1724-1730. Available from: [Link]

  • General Chapters: <11> USP REFERENCE STANDARDS - uspbpep.com. Available from: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available from: [Link]

  • 1H NMR and 13C NMR data for compounds 1 and 7. | Download Table - ResearchGate. Available from: [Link]

  • Development of a stability-indicating UPLC method for terconazole and characterization of the acidic and oxidative degradation products by UPLC-Q-TOF/MS/MS and NMR - RSC Publishing. Available from: [Link]

  • Development of the stability-indicating method, structural elucidation of new photodegradation products from terconazole by LC-MS TOF, and in vitro toxicity - PubMed. Available from: [Link]

  • Williamson Ether Synthesis - YouTube. Available from: [Link]

  • A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound - Journal of Applied Pharmaceutical Science. Available from: [Link]

  • <11> USP REFERENCE STANDARDS - CMC Drug Product Development Regulatory Consulting Pharma. Available from: [Link]

  • WO1996029325A1 - Homochiral compounds for the preparation of ketoconazole, terconazole and related antifungal drugs - Google Patents.
  • 1H and 13C nuclear magnetic resonance studies of the sites of protonation in itraconazole and fluconazole - PubMed. Available from: [Link]

  • Chiral Analysis of Sertaconazole by HPLC Method on Polysaccharide Derivatives - Semantic Scholar. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. Available from: [Link]

  • USP: <11> Reference Standards - Draft published for Comment - ECA Academy. Available from: [Link]

  • Development of the stability-indicating method, structural elucidation of new photodegradation products from terconazole by LC-MS TOF, and in vitro toxicity | Request PDF - ResearchGate. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • 1H and 19F NMR in drug stress testing: the case of voriconazole Supporting Information - The Royal Society of Chemistry. Available from: [Link]

  • Williamson Ether Synthesis - Chemistry LibreTexts. Available from: [Link]

  • (PDF) Achiral and Chiral Separation and Analysis of Antifungal Drugs by HPLC and CE: A Comparative Study-Mini Review - ResearchGate. Available from: [Link]

  • ICH Q2 Validation of Analytical Procedures - YouTube. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Available from: [Link]

  • Williamson ether synthesis: simple mechanism, 3 examples - Chemistry Notes. Available from: [Link]

  • Williamson Ether Synthesis Reaction Mechanism - YouTube. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

Sources

Determining the In Vitro Antifungal Efficacy of rel-(2S,4S)-Terconazole: A Detailed Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides detailed application notes and standardized protocols for the in vitro antifungal susceptibility testing of rel-(2S,4S)-Terconazole. Terconazole is a triazole antifungal agent that exhibits a broad spectrum of activity against various clinically relevant yeasts.[1][2] Accurate and reproducible susceptibility testing is paramount for both preclinical drug development and clinical resistance monitoring.[3] This document outlines the scientific principles behind the methodologies, explains the critical parameters involved in the experimental setup, and provides step-by-step protocols based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI).

Introduction: The Significance of Terconazole and In Vitro Susceptibility Testing

rel-(2S,4S)-Terconazole is a synthetic triazole antifungal agent.[4] Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme 14α-demethylase.[5][6] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[2][7] By disrupting ergosterol synthesis, terconazole compromises the integrity and function of the fungal cell membrane, ultimately leading to cell death.[6] Terconazole has demonstrated in vitro fungicidal activity against Candida albicans and other Candida species.[8][9]

The increasing incidence of fungal infections and the emergence of antifungal resistance necessitate robust in vitro susceptibility testing methods.[10] These tests provide crucial data on the minimum inhibitory concentration (MIC) of an antifungal agent required to inhibit the visible growth of a fungal isolate.[11] This information is vital for:

  • Drug Discovery and Development: Evaluating the potency and spectrum of new antifungal candidates.[3]

  • Clinical Microbiology: Guiding therapeutic choices and monitoring for the development of resistance in clinical isolates.

  • Epidemiological Surveillance: Tracking resistance trends over time and across different geographical locations.

This guide will focus on two widely accepted methods for antifungal susceptibility testing: broth microdilution and disk diffusion , adapted for the evaluation of terconazole against yeast pathogens.

Mechanism of Action: A Molecular Perspective

Understanding the mechanism of action of terconazole is fundamental to interpreting susceptibility data. As a triazole, terconazole specifically targets the fungal lanosterol 14α-demethylase, an enzyme encoded by the ERG11 gene.[2]

Lanosterol Lanosterol Enzyme Fungal Cytochrome P450 14α-demethylase (ERG11 product) Lanosterol->Enzyme substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Normal Function & Integrity) Ergosterol->Membrane Enzyme->Ergosterol biosynthesis DisruptedMembrane Disrupted Fungal Cell Membrane (Increased Permeability, Cell Death) Enzyme->DisruptedMembrane Terconazole rel-(2S,4S)-Terconazole Terconazole->Enzyme Inhibition Membrane->DisruptedMembrane Disruption

Caption: Mechanism of action of rel-(2S,4S)-Terconazole.

The specificity of terconazole for the fungal cytochrome P450 enzyme over its mammalian counterpart is a key factor in its therapeutic index.[4][9] Inhibition of ergosterol synthesis leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, resulting in a dysfunctional cell membrane.[6]

Essential Protocols for In Vitro Susceptibility Testing

The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically documents M27 and M44, which provide standardized methods for antifungal susceptibility testing of yeasts.[12][13][14] Adherence to these standards is critical for ensuring inter-laboratory reproducibility and accuracy.

Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[3] This method involves challenging a standardized fungal inoculum with serial dilutions of the antifungal agent in a liquid growth medium.

3.1.1. Materials

  • rel-(2S,4S)-Terconazole powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or nephelometer

  • Sterile, inert, disposable tubes

  • Sterile saline (0.85%) or water

  • Yeast isolates for testing

  • Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258).[15][16]

3.1.2. Experimental Workflow

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Drug Prepare Terconazole Stock Solution Dilution Serial Dilution of Terconazole in Plate Drug->Dilution Inoculum Prepare Fungal Inoculum Addition Add Fungal Inoculum to Plate Inoculum->Addition Dilution->Addition Incubation Incubate at 35°C for 24-48 hours Addition->Incubation Reading Read MIC (Visual or Spectrophotometric) Incubation->Reading

Caption: Broth Microdilution Workflow.

3.1.3. Step-by-Step Protocol

  • Preparation of Terconazole Stock Solution:

    • Accurately weigh the terconazole powder.

    • Store the stock solution at -70°C.

  • Inoculum Preparation:

    • Subculture yeast isolates onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24 hours to ensure purity and viability.

    • Harvest several well-isolated colonies and suspend them in sterile saline or water.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (at 530 nm, transmittance of 80-82%) or a nephelometer.[15] This corresponds to approximately 1-5 x 10^6 cells/mL.[15]

    • Dilute this stock suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 cells/mL.

  • Microdilution Plate Preparation:

    • Prepare serial twofold dilutions of the terconazole stock solution in RPMI 1640 medium directly in the 96-well plate.

    • The final concentration range should typically span from 0.015 to 16 µg/mL, though this can be adjusted based on the expected MICs.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted terconazole, resulting in a final volume of 200 µL.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of terconazole that causes a significant (≥50%) reduction in growth compared to the growth control well.[11]

    • Reading can be done visually or with a spectrophotometer at 490 nm.

3.1.4. Quality Control

It is imperative to include recommended QC strains in each run to validate the accuracy of the results.[15] The obtained MIC values for the QC strains should fall within the established ranges.

QC StrainAntifungal AgentExpected MIC Range (µg/mL)
C. parapsilosis ATCC 22019Fluconazole0.5–4
C. krusei ATCC 6258Fluconazole8–64
C. parapsilosis ATCC 22019Voriconazole0.016–0.12
C. krusei ATCC 6258Voriconazole0.06–0.5
Note: As specific QC ranges for terconazole are not yet established by CLSI, ranges for other azoles are provided for reference. Laboratories should establish their own internal QC ranges for terconazole.[15]
Disk Diffusion Method

The disk diffusion method is a simpler, qualitative or semi-quantitative alternative to broth microdilution. It is particularly useful for routine testing in clinical laboratories.[12]

3.2.1. Materials

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (GMB).[17]

  • Sterile paper disks (6 mm diameter).

  • rel-(2S,4S)-Terconazole.

  • Solvent for dissolving terconazole (e.g., DMSO).

  • Sterile petri dishes (150 mm).

  • Materials for inoculum preparation as described in section 3.1.1.

3.2.2. Experimental Workflow

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Fungal Inoculum Swab Swab Inoculum onto Agar Surface Inoculum->Swab Plate Prepare GMB Agar Plate Plate->Swab Disk Apply Terconazole-impregnated Disk Swab->Disk Incubation Incubate at 35°C for 24 hours Disk->Incubation Measure Measure Zone of Inhibition Diameter (mm) Incubation->Measure

Caption: Disk Diffusion Workflow.

3.2.3. Step-by-Step Protocol

  • Preparation of Terconazole Disks:

    • Prepare a solution of terconazole in a suitable solvent.

    • Impregnate sterile paper disks with a specific amount of the terconazole solution and allow them to dry completely. The optimal drug concentration per disk needs to be determined empirically.

  • Inoculum Preparation:

    • Prepare the fungal inoculum as described in section 3.1.2, adjusting to a 0.5 McFarland standard.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted inoculum suspension and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of the GMB agar plate evenly in three directions to ensure confluent growth.

  • Disk Application and Incubation:

    • Aseptically apply the terconazole-impregnated disk to the surface of the inoculated agar plate.

    • Gently press the disk to ensure complete contact with the agar.

    • Invert the plates and incubate at 35°C for 24 hours.

  • Zone of Inhibition Measurement:

    • After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter. The addition of methylene blue enhances the definition of the zone edge.[17]

Data Interpretation and Reporting

Broth Microdilution: The MIC is reported as the lowest concentration of terconazole (in µg/mL) that inhibits fungal growth by at least 50%.[11]

Disk Diffusion: The diameter of the zone of inhibition (in mm) is measured.

For both methods, results for test isolates should be reported along with the results for the QC strains to ensure the validity of the test run.

Conclusion

The protocols detailed in this guide provide a standardized framework for the in vitro antifungal susceptibility testing of rel-(2S,4S)-Terconazole. By adhering to these methodologies, researchers and drug development professionals can generate reliable and reproducible data to accurately assess the antifungal activity of this compound. The consistent application of these methods, including the use of appropriate quality control measures, is essential for advancing our understanding of terconazole's efficacy and for monitoring the potential emergence of resistance.

References

  • DailyMed. (n.d.). TERCONAZOLE VAGINAL CREAM 0.4% 7-Day RegimenTERCONAZOLE VAGINAL CREAM 0.4% 3-Day Regimen. Retrieved from [Link]

  • DailyMed. (2022). TERCONAZOLE VAGINAL CREAM 0.4%. Retrieved from [Link]

  • CLSI. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Retrieved from [Link]

  • CLSI. (2020). M60 | Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. Retrieved from [Link]

  • Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00057-19.
  • GlobalRx. (n.d.). Clinical Profile of Terconazole 0.4% Vaginal Cream. Retrieved from [Link]

  • Fromtling, R. A. (1988).
  • Fromtling, R. A. (1988). Terconazole. Pharmacology of a new antimycotic agent. Advances in therapy, 5(6), 326-38.
  • Rex, J. H., Pfaller, M. A., Rinaldi, M. G., Polak, A., & Galgiani, J. N. (1997). In vitro antifungal susceptibility testing. Clinical microbiology reviews, 10(2), 329-346.
  • Wikipedia. (n.d.). Terconazole. Retrieved from [Link]

  • Drugs.com. (2025). Terconazole: Package Insert / Prescribing Information. Retrieved from [Link]

  • Beiras-Fernandez, A., S-L-L, S., & K-K, K. (1995). In vitro susceptibility of clinical yeast isolates to fluconazole and terconazole. American journal of obstetrics and gynecology, 172(1 Pt 1), 134-8.
  • Alexander, B. D., & Procop, G. W. (2022). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 11(Supplement_1), S1-S8.
  • Wiederhold, N. P. (2023). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. Methods in molecular biology (Clifton, N.J.), 2649, 1-14.
  • National Center for Biotechnology Information. (n.d.). Terconazole. PubChem Compound Summary for CID 441383. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. Retrieved from [Link]

  • Scordino, F., et al. (2023). Antifungal Susceptibility Trends Among Filamentous Fungi: An Epidemiological Evaluation on Aspergillus spp., Fusarium spp., and Scedosporium spp. from Southern Italy. Journal of Fungi, 9(5), 558.
  • Mayo Clinic. (n.d.). Terconazole (vaginal route). Retrieved from [Link]

  • DrugCentral. (2023). Terconazole. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Terconazole?. Retrieved from [Link]

  • CLSI. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. Retrieved from [Link]

  • EUCAST. (n.d.). Clinical breakpoint table. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2004). Microbiology Review(s). Retrieved from [Link]

  • Clinical Gate. (2015). Antifungal Susceptibility Testing, Therapy, and Prevention. Retrieved from [Link]

  • Pfaller, M. A., et al. (1994). Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. Journal of clinical microbiology, 32(7), 1648-53.
  • Dr.Oracle. (2025). What is the recommended topical dosing regimen for terconazole (antifungal medication) in treating vaginal yeast infections?. Retrieved from [Link]

  • Arendrup, M. C., et al. (2011). EUCAST breakpoints for antifungals. Drug resistance updates : reviews and commentaries in antimicrobial and anticancer chemotherapy, 14(3), 133-45.
  • TIMM. (2025). Table of Content. Retrieved from [Link]

Sources

NMR characterization of rel-(2S,4S)-Terconazole protons

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution NMR Characterization of rel-(2S,4S)-Terconazole

Abstract & Introduction

Terconazole is a triazole antifungal agent indicated for the treatment of vulvovaginal candidiasis.[1] Structurally, it is characterized by a 1,3-dioxolane ring, a triazole moiety, and a piperazine-linked phenolic ether. The pharmacological activity of Terconazole is highly dependent on its stereochemistry. The active pharmaceutical ingredient (API) is the cis-isomer, designated as rel-(2S,4S)-Terconazole (also referred to as the cis-diastereomer in USP monographs).

Distinguishing the cis (active) isomer from the trans (inactive impurity) isomer is a critical quality attribute (CQA). This Application Note provides a comprehensive protocol for the full proton (


H) NMR assignment of rel-(2S,4S)-Terconazole. It details the specific chemical shifts, coupling patterns, and Nuclear Overhauser Effect (NOE) correlations required to unambiguously confirm the cis-dioxolane configuration.

Chemical Structure & Numbering Strategy

To ensure accurate assignment, we utilize the following numbering scheme for the cis-dioxolane core and its substituents:

  • Ring A (Triazole): Protons H-3', H-5'

  • Ring B (Dichlorophenyl): Protons H-3, H-5, H-6

  • Ring C (Dioxolane): C2-H, C4-H, C5-H

    
    , C5-H
    
    
    
  • Linker: Methylene bridge (C2-CH

    
    -Triazole)
    
  • Ring D (Phenoxy): AA'BB' system (H-2'', H-3'')

  • Piperazine/Isopropyl: Aliphatic region

Materials & Methods

Reagents
  • Analyte: rel-(2S,4S)-Terconazole Reference Standard (>99.0% purity).

  • Solvent: Dimethyl sulfoxide-d

    
     (DMSO-d
    
    
    
    , 99.9 atom % D) containing 0.03% (v/v) TMS.
    • Rationale: DMSO-d

      
       is preferred over CDCl
      
      
      
      for polar antifungals to prevent aggregation and ensure sharp resolution of the triazole singlets.
Sample Preparation Protocol
  • Weighing: Accurately weigh 10.0 – 15.0 mg of Terconazole into a clean vial.

  • Dissolution: Add 0.6 mL of DMSO-d

    
    .
    
  • Homogenization: Vortex for 30 seconds until fully dissolved. Ensure no suspended particles remain, as these cause magnetic field inhomogeneity.

  • Transfer: Transfer the solution to a precision 5 mm NMR tube (e.g., Wilmad 535-PP or equivalent).

  • Equilibration: Allow the sample to equilibrate to the probe temperature (298 K) for 5 minutes before acquisition.

Instrument Parameters (400 MHz or higher)
  • Temperature: 298 K (25 °C)

  • Pulse Sequence: zg30 (30° excitation pulse)

  • Spectral Width: 12 ppm (-1 to 11 ppm)

  • Acquisition Time (AQ): 3.0 – 4.0 sec

  • Relaxation Delay (D1): 2.0 sec (Ensure D1 + AQ > 3

    
     T
    
    
    
    of slowest relaxing proton)
  • Scans (NS): 16 or 32 (S/N > 200:1)

  • Processing: Exponential multiplication (LB = 0.3 Hz) prior to Fourier Transform.

Structural Analysis & Assignments

The following table details the chemical shift assignments. The "Diagnostic" column highlights signals crucial for confirming the rel-(2S,4S) stereochemistry.

Table 1: H NMR Assignment of rel-(2S,4S)-Terconazole in DMSO-d
Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentDiagnostic Note
8.35 Singlet1HTriazole H-3'Deshielded heteroaromatic
7.92 Singlet1HTriazole H-5'Deshielded heteroaromatic
7.55 Doublet (

)
1HDichlorophenyl H-3meta-coupling to H-5
7.40 Doublet (

)
1HDichlorophenyl H-6ortho-coupling to H-5
7.28 dd (

)
1HDichlorophenyl H-5ABX pattern
6.80 – 6.95 Multiplet4HPhenoxy (Ring D)AA'BB' system
6.25 Singlet1HDioxolane C2-H Critical Stereocenter
4.75 Singlet2HCH

-Triazole
Methylene bridge
4.25 Multiplet1HDioxolane C4-HChiral center
3.90 – 4.10 Multiplet2HPhenoxy-CH

-
Linker to Ring D
3.65 – 3.80 Multiplet2HDioxolane C5-H

/H

Diastereotopic protons
2.90 – 3.10 Broad Mult.4HPiperazine (N-Aryl)Broad due to ring flip
2.55 – 2.65 Broad Mult.4HPiperazine (N-Alkyl)Overlap with DMSO solvent
2.60 Septet1HIsopropyl CHMethine
0.98 Doublet (

)
6HIsopropyl (CH

)

Methyl groups

Note: Chemical shifts may vary by


0.05 ppm depending on concentration and temperature.

Stereochemical Validation (The "Cis" Test)

The core requirement is distinguishing rel-(2S,4S) (cis) from rel-(2S,4R) (trans). This cannot be done solely by 1D NMR chemical shifts; it requires 2D NOESY (Nuclear Overhauser Effect Spectroscopy) .

Mechanism of Distinction

In the cis-dioxolane (rel-2S,4S), the large substituents at C2 (dichlorophenyl/triazole) and C4 (phenoxymethyl) are on the same side of the ring plane.

  • Cis-Isomer: Strong NOE correlation observed between the C2-CH

    
    -Triazole protons  and the C4-H proton  (or the C4-CH
    
    
    
    -O protons).
  • Trans-Isomer: These groups are on opposite faces; NOE signals are weak or absent. Instead, a strong NOE might be seen between C2-H and C4-H (which are cis to each other in the trans-isomer).

Visualization: Stereochemistry Logic

Terconazole_Stereo Start Stereochemical Assignment (Dioxolane Ring) Acquire Acquire 2D NOESY Spectrum (Mixing time: 300-500ms) Start->Acquire Analyze Analyze Cross-Peaks: C2-Substituent vs. C4-Substituent Acquire->Analyze Cis Strong NOE Correlation: (Triazolyl-CH2) <--> (Phenoxy-CH2) Substituents are CIS Analyze->Cis Cross-peak present Trans Weak/No NOE Correlation: Substituents are TRANS Analyze->Trans Cross-peak absent Result_Cis CONFIRMED: rel-(2S,4S)-Terconazole Cis->Result_Cis Result_Trans IMPURITY: rel-(2S,4R)-Isomer Trans->Result_Trans

Caption: Logic flow for distinguishing the active cis-isomer from the trans-impurity using NOESY NMR.

Experimental Workflow

To ensure reproducibility, follow this validated workflow.

NMR_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Acquisition cluster_2 Phase 3: Analysis Sample 10mg Sample + 0.6mL DMSO-d6 Tube Transfer to 5mm Tube Sample->Tube Lock Lock & Shim (Target: DMSO) Tube->Lock Run1D 1D Proton (NS=16) Lock->Run1D Run2D 2D NOESY (For Stereo) Run1D->Run2D Process FT & Phasing Run2D->Process Assign Assign Peaks (Table 1) Process->Assign Report Generate Report Assign->Report

Caption: Step-by-step experimental workflow for Terconazole NMR characterization.

Troubleshooting & Common Pitfalls

  • Water Suppression: DMSO-d

    
     is hygroscopic. A water peak at ~3.33 ppm can overlap with the piperazine/dioxolane region.
    
    • Solution: Use fresh ampules of DMSO-d

      
      . If the water peak is large, run a water-suppression pulse sequence (e.g., zgpr or PRESAT).
      
  • Rotamers: The piperazine ring can exhibit conformational exchange, leading to broad peaks at room temperature.

    • Solution: If peaks at 2.5-3.1 ppm are undefined, heat the probe to 313 K (40 °C) to coalesce the rotamers into sharper averages.

  • Impurity Identification: Common synthesis byproducts include the trans-isomer and unreacted triazole.

    • Check: Look for a small doublet near 6.1 ppm (characteristic of trans-dioxolane C2-H) or extra triazole singlets.

References

  • United States Pharmacopeia (USP). "Terconazole Monograph." USP-NF Online. (Accessed 2023).[2]

  • PubChem. "Terconazole Compound Summary." National Library of Medicine.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. (For solvent referencing).

  • Heeres, J., et al. (1984). "Antimycotic azoles. 7. Synthesis and antifungal activity of a series of novel triazol-3-ones." Journal of Medicinal Chemistry. (Foundational chemistry on triazole antifungal stereochemistry).

Sources

Advanced Mass Spectrometry Profiling of rel-(2S,4S)-Terconazole: Fragmentation Dynamics and Analytical Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a rigorous, field-validated protocol for the mass spectrometric characterization of rel-(2S,4S)-Terconazole (cis-Terconazole).

Introduction & Scientific Context

Terconazole (C26H31Cl2N5O3) is a triazole antifungal agent primarily used for vulvovaginal candidiasis.[1][2] Unlike imidazoles (e.g., ketoconazole), terconazole incorporates a 1,2,4-triazole ring, which imparts distinct metabolic stability and spectral characteristics.

The specific isomer rel-(2S,4S)-Terconazole represents the cis-diastereomer, which is the active pharmaceutical ingredient (API) in most commercial formulations. While electrospray ionization (ESI) mass spectrometry does not inherently distinguish between cis and trans diastereomers based on mass alone, the fragmentation pattern described herein provides the structural fingerprint required for confirmation. Differentiation of isomers requires chromatographic separation (retention time) coupled with this MS spectral signature.

Structural Lability and Ionization Physics

Terconazole possesses three primary protonation sites:

  • The N4-nitrogen of the piperazine ring (Most basic, pKa ~8.0).

  • The N4-nitrogen of the 1,2,4-triazole ring (pKa ~2-3).

  • The ether oxygen (Least basic).

In positive ESI (+ESI), the [M+H]+ ion is predominantly formed by protonation at the piperazine nitrogen. However, collision-induced dissociation (CID) drives charge migration and specific bond cleavages, particularly at the triazole-methylene bond and the dioxolane-ether linkage.

Experimental Protocol: LC-MS/MS Workflow

This protocol is designed to be self-validating. If the m/z 463 fragment is not the base peak in your product ion scan at medium collision energy, check your source gas temperature (potential in-source thermal degradation) or collision gas pressure.

Sample Preparation (Protein Precipitation)[3]
  • Matrix: Human Plasma or Simulated Biological Fluid.

  • Internal Standard (IS): Itraconazole or Terconazole-d6.

  • Step 1: Aliquot 100 µL sample into a 1.5 mL Eppendorf tube.

  • Step 2: Add 300 µL Acetonitrile (ACN) containing IS (50 ng/mL).

  • Step 3: Vortex vigorously for 60 seconds (Critical for releasing protein-bound drug).

  • Step 4: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Step 5: Transfer supernatant to autosampler vial. Dilute 1:1 with mobile phase A to improve peak shape.

Liquid Chromatography Conditions
  • System: UHPLC (Agilent 1290 / Waters UPLC).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate (Buffers pH to stabilize ionization).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 10% B (Re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI) Positive Mode.[3][4][5]

  • Capillary Voltage: 3500 V.

  • Desolvation Temp: 350°C.

  • Desolvation Gas: 800 L/hr (N2).

  • Collision Gas: Argon (Ar).

Results: Fragmentation Pathways & Data Analysis

Precursor Ion Selection

The protonated molecular ion [M+H]+ is observed at m/z 532.2 (Monoisotopic mass 531.18).

  • Note: The presence of two chlorine atoms creates a distinct isotopic cluster:

    • m/z 532 (100%, 35Cl/35Cl)

    • m/z 534 (~65%, 35Cl/37Cl)

    • m/z 536 (~10%, 37Cl/37Cl)

  • Selection Rule: Always select m/z 532.2 as the precursor for maximum sensitivity, but verify identity using the 534 peak if interference is suspected.

Product Ion Analysis (MS/MS)

Upon Collision Induced Dissociation (CID), Terconazole exhibits a characteristic fragmentation pathway dominated by the loss of the triazole moiety and cleavage of the dioxolane ring.

Table 1: Key MS/MS Transitions for rel-(2S,4S)-Terconazole
Transition (m/z)Fragment IdentityCollision Energy (eV)Relative AbundanceMechanism
532.2 → 463.2 [M+H - Triazole]+20 - 25100% (Base Peak)Cleavage of C-N bond at methylene bridge.[6] Neutral loss of 1,2,4-triazole (69 Da).
532.2 → 256.1 [Dichlorophenyl-Dioxolane]+35 - 4040 - 60%Cleavage at the ether linkage between the phenyl ring and the dioxolane. Charge retention on the dioxolane head.
532.2 → 233.2 [Isopropyl-Piperazine-Phenyl]+35 - 4030 - 50%Cleavage at the ether linkage. Charge retention on the piperazine tail.
532.2 → 70.1 [Triazole+H]+50+10 - 20%Formation of the protonated triazole ring ion.
Fragmentation Mechanism Diagram

The following diagram illustrates the specific bond cleavages leading to the primary product ions. The "Head" refers to the dioxolane/triazole region, while the "Tail" refers to the piperazine region.

Terconazole_Fragmentation Parent Precursor Ion [M+H]+ m/z 532.2 (rel-(2S,4S)-Terconazole) Frag_463 Fragment A: [M+H - Triazole]+ m/z 463.2 (Neutral loss of C2H3N3) Parent->Frag_463 Primary Pathway C-N Bond Cleavage (Low CE: 20eV) Frag_256 Fragment B: [Dioxolane Head]+ m/z 256.1 (Dichlorophenyl-Dioxolane-CH2) Parent->Frag_256 Ether Cleavage (Head) (Med CE: 35eV) Frag_233 Fragment C: [Piperazine Tail]+ m/z 233.2 (Isopropyl-Piperazine-Phenol) Parent->Frag_233 Ether Cleavage (Tail) (Med CE: 35eV) Frag_70 Fragment D: [Triazole Ring]+ m/z 70.1 Parent->Frag_70 High Energy Ring Fragmentation Frag_463->Frag_256 Secondary Cleavage

Figure 1: Proposed MS/MS fragmentation pathway for rel-(2S,4S)-Terconazole under ESI+ conditions.

Analytical Workflow Visualization

To ensure reproducibility, follow this validated workflow for sample processing and data acquisition.

Workflow Sample Biological Sample (Plasma/Serum) PPT Protein Precipitation (ACN + IS) Sample->PPT Add Internal Std Centrifuge Centrifugation 14,000g, 10 min PPT->Centrifuge Vortex LC UHPLC Separation C18 Column Gradient Elution Centrifuge->LC Inject Supernatant MS ESI-MS/MS MRM Mode 532 -> 463 LC->MS Elute Data Quantitation & Spectral Matching MS->Data Analyze

Figure 2: Step-by-step analytical workflow from sample preparation to data analysis.

Discussion & Troubleshooting

Isomer Differentiation

While the fragmentation pattern of rel-(2S,4S)-Terconazole (cis) is virtually identical to the trans isomer, the cis-isomer typically elutes later on standard C18 columns due to the spatial arrangement of the dichlorophenyl and triazole-methyl groups, which allows for stronger hydrophobic interaction with the stationary phase compared to the more sterically hindered trans form.

  • Protocol Check: If you observe a "shoulder" or a small peak preceding your main peak, this is likely the trans impurity.

Common Interferences
  • Phospholipids: Monitor m/z 184 (Phosphatidylcholine head group) to ensure your gradient effectively flushes lipids after the Terconazole peak.

  • Crosstalk: The m/z 463 fragment is very stable. Ensure the collision cell gas pressure is optimized to prevent "ghosting" into subsequent scans if using rapid polarity switching.

Reference Standards

For precise quantitation, use Terconazole-d6 (deuterated on the isopropyl group) as the internal standard. It co-elutes with the analyte and compensates for matrix suppression effects at the source.

References

  • Van Cutsem, J., et al. (1983).[1] "Terconazole - a new broad-spectrum antifungal."[1] Chemotherapy, 29(5), 322-331.

  • U.S. Food and Drug Administration (FDA). (2011). "Terazol 7 (terconazole) Vaginal Cream Label." FDA Access Data.

  • BenchChem. (2025). "A Comparative Guide to the Validation of Analytical Assays for Terconazole." BenchChem Application Notes.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 441383, Terconazole." PubChem.

  • Shimadzu Corporation. (2022). "High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS." Shimadzu Application News.

Sources

Storage and handling protocols for rel-(2S,4S)-Terconazole powder

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimization of Storage and Handling for rel-(2S,4S)-Terconazole

Introduction & Compound Profile

rel-(2S,4S)-Terconazole (CAS: 67915-31-5 for the generic cis form) is a broad-spectrum triazole antifungal. Unlike imidazoles, terconazole contains a triazole ring, which confers higher specificity for fungal cytochrome P450 enzymes (specifically 14ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-lanosterol demethylase) and reduced interference with mammalian steroid synthesis.

The prefix "rel-(2S,4S)" denotes the relative stereochemistry of the dioxolane ring substituents. This specific diastereomer (the cis form) is the biologically active pharmaceutical ingredient (API). Maintaining the stereochemical integrity and preventing hydrolysis of the ketal function during storage are critical for experimental reproducibility.

Physicochemical Specifications
PropertyValueCritical Note
Molecular Weight 532.46 g/mol --
Physical State Crystalline SolidWhite to off-white powder.
LogP ~4.5Highly lipophilic; negligible aqueous solubility.
pKa ~3.6 (Piperazine N)Basic; solubility improves slightly at low pH.
Melting Point 126.3 °CSharp melting point indicates high purity.
Hygroscopicity Low to ModerateProtect from high humidity to prevent caking.

Storage Protocols: The "Cold-Chain" Logic

While commercial formulations (creams) are stable at room temperature, the pure rel-(2S,4S)-Terconazole powder used for research standards requires stricter control to prevent oxidative degradation and photo-isomerization.

Core Storage Directive
  • Primary Storage: -20°C (Desiccated).

  • Secondary Option: 2–8°C (Acceptable for < 1 month usage).

  • Container: Amber glass vials with PTFE-lined screw caps.

  • Atmosphere: Argon or Nitrogen overlay recommended after opening.

Protocol 1: Receipt and Long-Term Archiving

Rationale: This workflow minimizes thermal cycling, which can induce moisture condensation and hydrolysis of the dioxolane ring.

  • Equilibration: Upon removal from cold storage (-20°C), allow the sealed vial to stand at room temperature (20–25°C) for 30 minutes inside a desiccator.

    • Why? Opening a cold vial in humid air causes immediate condensation on the hygroscopic powder, leading to hydrolysis.

  • Aliquoting: Do not store the bulk bottle at 4°C if you plan to use it rarely. Instead, aliquot the powder into single-use amber vials under an inert gas stream (Nitrogen).

  • Sealing: Parafilm is insufficient for long-term storage (-20°C). Use electrical tape or shrink bands over the cap to prevent oxygen ingress.

Solubilization & Handling Workflows

Terconazole is practically insoluble in water (< 0.01 mg/mL).[1] Successful biological assays depend on the "Solvent-Crash" method—dissolving in an organic carrier before introducing it to aqueous media.

Solubility Data Table
SolventSolubility (max)StabilityRecommendation
DMSO ~2–5 mg/mLHigh (Weeks at -20°C)Primary Choice for bioassays.
DMF ~5 mg/mLHighGood alternative if DMSO is toxic to cells.
Ethanol ~1 mg/mLModerateEvaporation risk; keep sealed.
PBS (pH 7.2) < 0.1 mg/mLVery Low (< 24 hrs)Do NOT dissolve directly.
Protocol 2: Preparation of Stock and Working Solutions

Rationale: This method prevents "crashing out" (precipitation) when the lipophilic drug hits the aqueous buffer.

Step 1: Primary Stock (1000x)

  • Weigh 5 mg of rel-(2S,4S)-Terconazole.

  • Add 1 mL of anhydrous DMSO (Dimethyl sulfoxide).

  • Vortex vigorously for 30 seconds.

    • Visual Check: Solution must be perfectly clear. If hazy, sonicate for 5 minutes at 40 kHz.

Step 2: Intermediate Dilution (Optional but Recommended)

  • Dilute the Primary Stock 1:10 in DMSO to create a 100x working stock.

    • Why? Pipetting small volumes of 100% DMSO into cell culture media can cause localized protein denaturation or immediate drug precipitation.

Step 3: Aqueous Introduction

  • Add the DMSO stock to your media/buffer while vortexing the media .

  • Limit: Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

  • Timing: Use aqueous dilutions within 4 hours . Do not store them.

Visualization: Handling Lifecycle

The following diagram illustrates the critical decision paths for handling the compound to maintain chemical integrity.

Terconazole_Lifecycle Receipt Receipt of Powder Equilibrate Equilibrate to RT (30 mins in Desiccator) Receipt->Equilibrate Aliquot Aliquot under N2 Gas Equilibrate->Aliquot Bulk Handling Solubilize Dissolve in DMSO (Max 5 mg/mL) Equilibrate->Solubilize Immediate Use Freeze Store at -20°C (Amber Vial) Aliquot->Freeze Long Term Freeze->Equilibrate Next Use Dilute Dilute into Media (Vortexing) Solubilize->Dilute 1:1000 Dilution Dilute->Dilute Precipitation Risk! Assay Biological Assay (Use within 4 hrs) Dilute->Assay

Figure 1: Critical handling path for rel-(2S,4S)-Terconazole. Note the cyclical loop between Freezing and Equilibration to prevent moisture damage.

Safety & Toxicology (E-E-A-T Compliance)

As a triazole derivative, this compound exhibits specific biological hazards that must be mitigated.

  • Reproductive Toxicity (GHS08): Terconazole is classified as a reproductive toxicant (H360).[2] It must be handled in a Class II Biosafety Cabinet or a chemical fume hood.

  • PPE Requirements:

    • Gloves: Double-gloving with Nitrile (0.11 mm min thickness) is recommended when handling DMSO stocks, as DMSO permeates skin and carries the drug with it.

    • Respiratory: N95 or P100 respirator if handling open powder outside a hood.

Troubleshooting & Self-Validation

ObservationRoot CauseCorrective Action
Precipitate in Media Drug concentration > solubility limit.Reduce final concentration or increase DMSO % (if tolerated).
Yellowing of Powder Photo-oxidation.Discard. Store future batches in amber vials wrapped in foil.
Loss of Potency Hydrolysis of dioxolane ring.Check if stock was stored in aqueous buffer.[3] Always store stocks in pure DMSO.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5403, Terconazole. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2004). Terazol 7 (Terconazole) Vaginal Cream Prescribing Information. Retrieved from [Link][1][4][5][6][7]

Sources

Application Note: Advanced Formulation Strategies for Topical Delivery of Terconazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Rationale

The Challenge of Terconazole Delivery

Terconazole (TCZ) is a triazole antifungal agent primarily used for the treatment of vulvovaginal candidiasis. Chemically, it exists as a mixture of stereoisomers due to the presence of chiral centers at the dioxolane ring. The therapeutic efficacy is predominantly associated with the cis-isomer (specifically the cis-ketal form).

Key Formulation Hurdles:

  • Stereochemical Purity: The trans-isomer is often considered an impurity with lower antifungal activity. Formulations must ensure the stability of the cis-isomer and prevent epimerization during processing.

  • Lipophilicity: TCZ is a BCS Class II drug with low aqueous solubility (<0.1 mg/mL) and high lipophilicity (LogP ~3.6), making it difficult to incorporate into aqueous gels without precipitation.

  • Skin/Mucosal Barrier: Effective topical delivery requires overcoming the stratum corneum or mucosal barrier while minimizing local irritation.

Selected Formulation Strategies

This guide details three distinct strategies to overcome these barriers, moving beyond conventional creams to advanced nanocarrier systems:

  • Strategy A: Novasomes (Non-ionic Surfactant Vesicles): Selected for their high deformability and ability to penetrate deep skin layers.

  • Strategy B: Microsponges: Selected for their ability to entrap the drug in a porous structure, providing sustained release and reducing local irritation.

  • Strategy C: Solid Lipid Nanoparticles (SLNs): Selected for maximizing the solubility of the lipophilic TCZ within a physiological lipid matrix.

Pre-Formulation: Isomeric Purity & Analytics

Before initiating formulation, the Active Pharmaceutical Ingredient (API) must be characterized to ensure the cis-isomer content meets specifications (>99%).

Analytical Protocol: HPLC Separation of Isomers

Objective: Quantify cis-Terconazole and detect trans-impurities.

  • Column: Chiralcel OJ-H or Newcrom R1 (Reverse Phase/Mixed Mode).

  • Mobile Phase: Acetonitrile : Buffer (Phosphate pH 6.8) (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Acceptance Criteria: Resolution factor (

    
    ) > 2.0 between cis and trans peaks.
    

IsomerQC RawAPI Raw Terconazole API Dissolution Dissolve in Mobile Phase RawAPI->Dissolution HPLC HPLC Injection (Chiral Column) Dissolution->HPLC Analysis Peak Integration HPLC->Analysis Decision Is Cis-Isomer > 99%? Analysis->Decision Proceed Proceed to Formulation Decision->Proceed Yes Reject Reject/Recrystallize Decision->Reject No

Figure 1: Quality Control Workflow for Terconazole Isomer Verification prior to formulation.

Protocol A: Terconazole-Loaded Novasomes

Novasomes are multi-lamellar vesicles stabilized by free fatty acids (FFA) and cholesterol. They offer superior stability and encapsulation efficiency (EE%) compared to standard liposomes.

Materials
  • API: Cis-Terconazole.

  • Surfactant: Span 60 or Polyoxyethylene (2) stearyl ether (Brij 72).

  • Stabilizer: Cholesterol.[1][2]

  • Charge Inducer/Stabilizer: Oleic Acid (Free Fatty Acid).

  • Solvent: Ethanol (Absolute).

  • Aqueous Phase: Phosphate Buffered Saline (PBS) pH 7.4.[3]

Experimental Procedure (Ethanol Injection Method)
  • Phase I (Organic): In a glass vial, dissolve Terconazole (10 mg), Span 60 (60 mg), Cholesterol (30 mg), and Oleic Acid (10 mg) in 2 mL of absolute ethanol.

  • Heating: Warm the organic phase to 60°C in a water bath until a clear solution is obtained.

  • Phase II (Aqueous): Pre-heat 10 mL of PBS (pH 7.4) to 60°C in a beaker under magnetic stirring (500 RPM).

  • Injection: Slowly inject the hot organic phase into the stirring aqueous phase using a syringe (Rate: 1 mL/min). Critical Step: Maintain 60°C to prevent premature lipid crystallization.

  • Vesicle Formation: Spontaneous turbidity indicates novasome formation. Continue stirring for 30 minutes at 60°C.

  • Solvent Removal: Stir the dispersion at room temperature (open beaker) or use a rotary evaporator to remove residual ethanol.

  • Size Reduction: Sonicate the dispersion using a probe sonicator (20% amplitude, 3 cycles of 3 mins) to reduce particle size and polydispersity.

Characterization Targets
ParameterTarget ValueMethod
Particle Size 200 - 600 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.4DLS
Zeta Potential -40 to -80 mVElectrophoretic Mobility
Entrapment Efficiency > 85%Ultracentrifugation (Free drug in supernatant)

Protocol B: Terconazole Microsponges[6][7]

Microsponges are porous polymeric microspheres that can entrap large amounts of drug. They are ideal for reducing the "greasy" feel of topical products and minimizing irritation by controlling release rates.

Materials
  • API: Cis-Terconazole.

  • Polymer: Eudragit RS 100 or Ethyl Cellulose.

  • Internal Phase Solvent: Dichloromethane (DCM) or Ethanol.

  • External Phase: Distilled water containing Polyvinyl Alcohol (PVA) as an emulsifier.

  • Pore Inducer: Propylene Glycol or Glycerol.

Experimental Procedure (Quasi-Emulsion Solvent Diffusion)
  • Internal Phase Preparation: Dissolve Terconazole (200 mg) and Eudragit RS 100 (800 mg) in 5 mL of DCM. Add Propylene Glycol (0.5 mL) as a plasticizer/pore inducer.

  • External Phase Preparation: Prepare 100 mL of 0.5% w/v PVA aqueous solution. Heat to 35°C.

  • Emulsification: Pour the internal phase into the external phase while stirring with a mechanical stirrer (Propeller type) at 1000 RPM.

  • Solidification: Stir for 2-3 hours. The DCM diffuses into the water and evaporates, causing the polymer to solidify into porous microspheres.

  • Filtration & Washing: Filter the microsponges using Whatman filter paper. Wash 3 times with distilled water to remove free drug and surfactant.

  • Drying: Dry the microsponges in an oven at 40°C for 12 hours.

Microsponge Internal Internal Phase (TCZ + Eudragit + DCM) Mixing Emulsification (1000 RPM, 2 hrs) Internal->Mixing External External Phase (Water + PVA) External->Mixing Diffusion Solvent Diffusion (DCM Evaporation) Mixing->Diffusion Solidification Solidification of Microsponges Diffusion->Solidification Filtration Filtration & Drying Solidification->Filtration

Figure 2: Quasi-Emulsion Solvent Diffusion method for Terconazole Microsponges.

Protocol C: Solid Lipid Nanoparticles (SLN)[4][8][9]

SLNs utilize physiological lipids which are solid at room temperature and body temperature. This matrix protects the chemically sensitive cis-isomer and enhances occlusion on the skin.

Materials
  • Lipid: Compritol 888 ATO or Stearic Acid.

  • Surfactant: Poloxamer 188 or Tween 80.

  • API: Cis-Terconazole.

Experimental Procedure (Hot Homogenization)
  • Lipid Melting: Melt Compritol 888 ATO (5% w/w of total formulation) at 75°C (approx. 5-10°C above melting point).

  • Drug Incorporation: Dissolve Terconazole (1% w/w) into the molten lipid. Ensure complete solubilization.

  • Aqueous Phase: Dissolve Poloxamer 188 (2% w/w) in distilled water and heat to 75°C.

  • Pre-Emulsion: Add the aqueous phase to the lipid phase under magnetic stirring to form a coarse pre-emulsion.

  • High Shear Homogenization: Homogenize the mixture at 12,000 RPM for 10 minutes using a high-speed homogenizer (e.g., Ultra-Turrax) while maintaining temperature at 75°C.

  • Ultrasonication: Sonicate the hot emulsion for 10 minutes.

  • Cooling (Critical): Rapidly cool the dispersion to 4°C (using an ice bath) to recrystallize the lipid and form nanoparticles. Note: Slow cooling can lead to particle aggregation.

Topical Gel Incorporation[4][8][9]

Nanocarriers (Novasomes, Microsponges, or SLNs) are typically too fluid for topical application. They must be incorporated into a gel base.

Gel Base Protocol:

  • Disperse Carbopol 940 (1% w/w) in distilled water. Allow to swell for 24 hours.

  • Neutralize with Triethanolamine (TEA) to pH 6.0-6.5 to induce gelation.

  • Incorporation: Gently fold the Nanocarrier dispersion (equivalent to 0.8% Terconazole final concentration) into the gel base using a spatula to avoid breaking the vesicles/particles.

Evaluation & Validation

In Vitro Release Study[1][10][11]
  • Apparatus: USP Dissolution Apparatus II (Paddle) or Dialysis Bag method.

  • Medium: Acetate buffer pH 5.5 (simulating skin pH) or Phosphate buffer pH 7.4 + 1% SLS (to maintain sink conditions).

  • Time Points: 0.5, 1, 2, 4, 8, 12, 24 hours.

  • Analysis: HPLC or UV Spectrophotometry.

Ex Vivo Permeation (Franz Diffusion Cell)

This is the gold standard for predicting topical efficacy.

  • Membrane: Excised rat skin or synthetic Strat-M® membrane.

  • Donor Compartment: 1g of Terconazole Gel Formulation.

  • Receptor Compartment: PBS pH 7.4 + Solubilizer (Ethanol 20% or SLS 1%).

  • Temperature: 32°C (Skin surface temperature).

  • Sampling: Withdraw aliquots at set intervals and replace with fresh medium.

FranzCell Donor Donor Compartment (TCZ Gel Formulation) Membrane Semi-permeable Membrane (Strat-M or Skin) Donor->Membrane Diffusion Receptor Receptor Compartment (Buffer + Solubilizer @ 32°C) Membrane->Receptor Permeation Sampling Sample Port (HPLC Analysis) Receptor->Sampling Aliquots

Figure 3: Schematic of Franz Diffusion Cell setup for permeation analysis.

Summary of Comparative Advantages

FeatureNovasomesMicrospongesSLNs
Primary Mechanism Vesicle deformation for deep penetrationPorous entrapment for controlled releaseLipid matrix for solubility & occlusion
Drug Loading ModerateHighLow to Moderate
Skin Feel Non-greasyPowdery/MatteOcclusive/Moisturizing
Stability High (due to Cholesterol/FFA)Very High (Solid state)Moderate (Lipid polymorphism risk)
Best For Deep fungal infectionsReducing irritationDry/Eczematous skin + Infection

References

  • Mosallam, S., et al. (2021).[4] "Use of Novasomes as a Vesicular Carrier for Improving the Topical Delivery of Terconazole: In Vitro Characterization, In Vivo Assessment and Exploratory Clinical Experimentation." International Journal of Nanomedicine. Link

  • Abdel-Kader, M., et al. (2018). "Terconazole-loaded micro-sponges: Preparation, characterization, and optimization for solubility and dissolution rate enhancement." Journal of Advanced Pharmacy Education & Research. Link

  • Kelidari, H.R., et al. (2016). "Spironolactone loaded solid lipid nanoparticles for topical delivery: preparation, characterization and in vitro/ex vivo evaluation." International Journal of Pharmaceutics. (Standard SLN Protocol Reference).
  • Pattanaik, P., et al. (2015).[5] "UPLC Method Development and Validation for Terconazole in Active Ingredient." International Journal of Pharma Research and Health Sciences. Link

  • SIELC Technologies. "Separation of Terconazole on Newcrom R1 HPLC column." Application Note. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Chiral Separation of rel-(2S,4S)-Terconazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving chiral separation issues related to rel-(2S,4S)-Terconazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the enantiomeric separation of this active pharmaceutical ingredient. Our approach is rooted in fundamental chromatographic principles to empower you to not only solve immediate issues but also to build robust and reliable analytical methods.

Understanding the Challenge: The Stereochemistry of Terconazole

Terconazole is a triazole antifungal agent with two stereogenic centers, leading to four possible stereoisomers. The commercially available form, rel-(2S,4S)-Terconazole, is a racemic mixture of the (2S,4S) and (2R,4R) enantiomers. As enantiomers possess identical physical and chemical properties in an achiral environment, their separation requires a chiral environment, most commonly achieved through High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).[1] The ability of the CSP to form transient diastereomeric complexes with the enantiomers, differing in stability and energy, is the fundamental principle enabling their separation.[2]

Foundational HPLC Method for Terconazole Enantiomers

A successful troubleshooting process begins with a robust starting method. Based on literature for azole antifungals, a normal-phase HPLC method using a polysaccharide-based CSP is a highly effective approach.[3] Polysaccharide derivatives, such as amylose or cellulose coated or immobilized on a silica support, provide the necessary chiral recognition capabilities through a combination of hydrogen bonding, π-π interactions, and steric hindrance.[4]

Table 1: Recommended Starting HPLC Conditions
ParameterRecommended ConditionRationale & Key Considerations
Column Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate))Dimensions: 250 mm x 4.6 mm, 5 µmAmylose and cellulose-based columns are highly successful for separating a wide range of chiral compounds, including azole antifungals.[5] The specific derivative creates unique chiral grooves for interaction.
Mobile Phase n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (85:15:0.1, v/v/v)This is a typical normal-phase system. n-Hexane is the weak solvent, while IPA acts as the polar modifier to control retention. DEA is a basic additive that is crucial for improving peak shape and reducing tailing for basic compounds like Terconazole by minimizing strong interactions with residual silanols on the silica support.[6]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temp. 25°CTemperature is a critical parameter that affects both retention and selectivity.[7] Starting at ambient temperature is standard practice before optimization.
Detection UV at 230 nmTerconazole has a suitable chromophore for UV detection. 230 nm is cited as an effective wavelength for related azole antifungals.[3]
Sample Prep. Dissolve standard in Mobile Phase at ~0.5 mg/mLInjecting the sample in a solvent stronger than the mobile phase can cause significant peak distortion.[8] Using the mobile phase as the diluent is the safest approach.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter. The troubleshooting logic is designed to be systematic, starting from the most common and easily solvable problems.

Diagram 1: General Troubleshooting Workflow

G cluster_0 start Problem Observed (e.g., No Resolution, Poor Peak Shape) check_system Verify System Suitability (Pressure, Leaks, Baseline) start->check_system Initial Check check_column Assess Column Health (Test with standard, Check history) check_system->check_column System OK optimize Systematic Optimization check_system->optimize System Issue (Fix & Re-run) check_mobile_phase Verify Mobile Phase (Correct composition, Freshly prepared) check_column->check_mobile_phase Column OK check_column->optimize Column Issue (Replace/Flush & Re-run) check_sample Verify Sample Preparation (Correct solvent, Concentration) check_mobile_phase->check_sample MP OK check_mobile_phase->optimize MP Issue (Remake & Re-run) check_sample->optimize Sample OK Method Issue check_sample->optimize Sample Issue (Re-prepare & Re-run) solution Problem Resolved optimize->solution

Caption: A systematic approach to diagnosing HPLC issues.

Q1: I am seeing no separation (a single peak) or very poor resolution (Rs < 1.5). What should I do?

Answer: This is the most common issue in chiral method development and indicates that the current conditions do not provide sufficient differential interaction between the enantiomers and the CSP.

Causality & Explanation: Chiral recognition is a thermodynamically driven process. The resolution (Rs) is a function of selectivity (α), efficiency (N), and retention factor (k). A lack of resolution is primarily a selectivity problem (α ≈ 1). This means the energy difference between the two transient diastereomeric complexes is negligible under the current conditions.[2]

Step-by-Step Troubleshooting Protocol:

  • Confirm the Correct Column: Double-check that you are using the specified chiral stationary phase. An achiral column (like a C18) will not resolve enantiomers without a chiral mobile phase additive.

  • Optimize the Polar Modifier (% IPA): The concentration of the alcohol (IPA in our reference method) is the most powerful tool for adjusting selectivity in normal phase.

    • Action: Decrease the percentage of IPA in the mobile phase in small increments (e.g., from 15% to 12%, then 10%).

    • Rationale: Reducing the polar modifier strength increases the interaction time of the analyte with the CSP, which can amplify the subtle differences in interaction energies between the enantiomers, thus improving selectivity (α). Be aware that this will also increase retention times.

  • Change the Polar Modifier: If adjusting the concentration is insufficient, changing the alcohol can have a profound effect.

    • Action: Substitute Isopropanol (IPA) with Ethanol (EtOH). Prepare a mobile phase of n-Hexane/EtOH/DEA (e.g., 90:10:0.1).

    • Rationale: Different alcohols have different hydrogen bonding capabilities and steric profiles. This alters the way the mobile phase competes with the analyte for interaction sites on the CSP, often dramatically changing the selectivity.[9]

  • Adjust Column Temperature: Temperature influences the thermodynamics of the separation.

    • Action: Decrease the column temperature to 15°C or 10°C.

    • Rationale: For many chiral separations, decreasing the temperature enhances the stability of the transient diastereomeric complexes and can increase the energy difference between them, leading to better resolution.[7] However, in some rare cases, increasing temperature can improve resolution, so this parameter should be explored systematically.[10]

Q2: My peaks are split or severely tailing. How can I improve the peak shape?

Answer: Poor peak shape is often caused by secondary, undesirable interactions or issues with the sample solvent.

Causality & Explanation: Peak splitting can occur if the sample is introduced in a solvent significantly stronger than the mobile phase, causing the sample band to spread unevenly at the column inlet.[8] Tailing in normal phase, especially for basic compounds like Terconazole, is frequently caused by strong ionic interactions with acidic silanol groups on the silica surface of the CSP.

Step-by-Step Troubleshooting Protocol:

  • Verify Sample Solvent:

    • Action: Ensure your sample is dissolved in the mobile phase itself or a solvent that is weaker (i.e., higher n-Hexane content) than the mobile phase. Avoid dissolving the sample in pure alcohol (IPA, EtOH) or other strong solvents like THF or Methylene Chloride.

    • Rationale: This is the most common cause of split peaks. Matching the sample solvent to the mobile phase ensures the sample is introduced as a tight, focused band onto the column.

  • Optimize the Basic Additive (DEA):

    • Action: Increase the concentration of Diethylamine (DEA) from 0.1% to 0.15% or 0.2%.

    • Rationale: DEA is a competitive base that deactivates the acidic silanol groups on the silica surface.[9] By saturating these sites, it prevents the basic nitrogen atoms in Terconazole from undergoing strong, slow-release interactions that cause peak tailing.

  • Check for Column Contamination or Degradation:

    • Action: Flush the column with a compatible, stronger solvent like 100% IPA (check the column manual first). If the problem persists, test the column with a well-behaved chiral standard to see if the column itself is compromised.

    • Rationale: Column contamination can create alternative interaction sites, and physical voids at the column inlet can cause the sample path to split, leading to distorted peaks.

Diagram 2: Logic for Improving Peak Shape

G cluster_0 start Poor Peak Shape (Splitting, Tailing) q_solvent Is sample solvent weaker than mobile phase? start->q_solvent a_solvent_no Re-dissolve sample in mobile phase q_solvent->a_solvent_no No q_additive Is basic additive (DEA) present and sufficient? q_solvent->q_additive Yes solution Peak Shape Improved a_solvent_no->solution a_additive_no Increase DEA concentration (e.g., to 0.15%) q_additive->a_additive_no No/Unsure check_column Flush or test column with a known standard q_additive->check_column Yes a_additive_no->solution check_column->solution

Caption: Decision tree for peak shape troubleshooting.

Q3: My method seems to work, but how do I validate it?

Answer: Method validation is a formal process to ensure your analytical method is suitable for its intended purpose. For chiral purity, you must demonstrate specificity, linearity, accuracy, precision, and determine the limits of detection (LOD) and quantification (LOQ) for the undesired enantiomer.

Causality & Explanation: Validation provides documented evidence that the method is reliable, reproducible, and accurate. According to regulatory guidelines (e.g., ICH Q2(R1)), each performance characteristic must be evaluated.[11] For a chiral method, specificity is paramount—proving that the peak for the minor enantiomer is not co-eluting with any other impurities.

Protocol: Key Validation Experiments

  • Specificity:

    • Procedure: Inject the individual (2S,4S) enantiomer, the racemic mixture, and a placebo (all formulation excipients without the API).

    • Acceptance Criteria: The primary enantiomer peak should have no interference at the retention time of the other enantiomer. The placebo injection should show no peaks at the retention times of either enantiomer.

  • Limit of Quantification (LOQ) & Limit of Detection (LOD):

    • Procedure: Prepare a series of increasingly dilute solutions of the racemic mixture. The LOQ is typically defined as the concentration where the signal-to-noise ratio (S/N) for the minor enantiomer peak is approximately 10:1. The LOD is where S/N is ~3:1.

    • Acceptance Criteria: The LOQ must be at or below the reporting threshold for the undesired enantiomer (e.g., 0.1%).

  • Linearity:

    • Procedure: Prepare a series of solutions with a fixed concentration of the main (2S,4S) enantiomer and "spike" them with increasing amounts of the undesired (2R,4R) enantiomer, covering a range from the LOQ to ~150% of the specification limit (e.g., 0.05% to 0.25%). Plot the peak area of the minor enantiomer against its concentration.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy (Recovery):

    • Procedure: Using the same samples prepared for linearity, calculate the percentage recovery of the spiked amount of the undesired enantiomer at each level.

    • Acceptance Criteria: Recovery should typically be within 80-120% for low-level impurities.

  • Precision (Repeatability):

    • Procedure: Inject a single sample spiked with the undesired enantiomer at the 100% specification level six times.

    • Acceptance Criteria: The relative standard deviation (%RSD) of the peak area for the minor enantiomer should be < 10%.

References

  • Indian Journal of Basic and Applied Medical Research. (2023). Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner. Available at: [Link]

  • PubMed. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Available at: [Link]

  • PubMed. (2014). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Available at: [Link]

  • Chiralpedia. (2022). Direct chiral HPLC separation on CSPs. Available at: [Link]

  • ResearchGate. (2014). HPLC separation using ChiralPak® AD-RH column, containing amylose.... Available at: [Link]

  • Chemical Society Reviews. (2008). Chiral HPLC for efficient resolution of enantiomers. Available at: [Link]

  • PubMed. (2021). A comparison of chiral resolution of antifungal agents on different polysaccharide chiral columns under various mobile phase modes: Application in the biological samples. Available at: [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Available at: [Link]

  • PMC. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Available at: [Link]

  • Medires. (2023). Chiral Analysis of Sertaconazole by HPLC Method on Polysaccharide Derivatives. Available at: [Link]

  • ResearchGate. (2015). Separation of fenticonazole nitrate enantiomers by chiral-HPLC. Available at: [Link]

  • Dhaka University Journal of Pharmaceutical Sciences. (2014). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Available at: [Link]

  • ResearchGate. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Available at: [Link]

  • International Journal of Pharma Research and Health Sciences. (2017). UPLC Method Development and Validation for Terconazole in Active Ingredient. Available at: [Link]

  • ResearchGate. (2015). Separation of ketoconazole enantiomers using high performance liquid chromatography with chiral mobile phase additives. Available at: [Link]

  • Daicel Chiral Technologies. (n.d.). Instruction manual for chiralpak® ad-h. Available at: [Link]

  • Daicel Chiral Technologies. (n.d.). CHIRALPAK® AD-H 4.6x150mm, 5µm HPLC/SFC Column. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Available at: [Link]

  • Daicel Chiral Technologies. (n.d.). CHIRALPAK AD-H Instruction Manual. Available at: [Link]

  • Longdom Publishing. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Available at: [Link]

  • Analytics-Shop. (n.d.). Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm. Available at: [Link]

  • ResearchGate. (2021). A comparison of chiral resolution of antifungal agents on different polysaccharide chiral columns under various mobile phase modes: Application in the biological samples. Available at: [Link]

  • PMC. (2024). Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. Available at: [Link]

  • ResearchGate. (2014). Chiral Mobile Phase Additives in HPLC Enantioseparations. Available at: [Link]

Sources

Improving yield in the synthesis of rel-(2S,4S)-Terconazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: rel-(2S,4S)-Terconazole Synthesis Current Status: Online | Specialist: Senior Application Scientist Ticket ID: TRC-SYN-OPT-001[1]

Welcome to the Terconazole Synthesis Support Portal.

You are likely accessing this guide because your synthesis of rel-(2S,4S)-Terconazole (the cis-diastereomer) is hitting a ceiling in yield or stereochemical purity.

In the industrial and research synthesis of antifungal azoles, the formation of the 1,3-dioxolane ring is the defining moment. The notation rel-(2S,4S) indicates the cis-configuration of the 2,4-disubstituted dioxolane ring. The thermodynamic preference for the trans-isomer often leads to mixtures that require laborious purification, killing your overall yield.

Below are the three critical modules for troubleshooting your workflow.

Module 1: The Stereochemical Bottleneck (Ketalization)[1]

Context: The reaction of 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (or its


-bromo precursor) with glycerol is the step where the cis/trans ratio is determined.[1]
Q: My cis:trans ratio is stuck at 60:40. How do I shift this toward the cis (rel-2S,4S) isomer?

A: The cis-dioxolane is often the kinetic product , while the trans-isomer is the thermodynamic product . If your reaction runs too hot or too long, you equilibrate toward the unwanted trans isomer.

Troubleshooting Protocol:

  • Switch Solvents: Move from high-boiling aromatics (e.g., xylene) to a Butanol/Toluene mixture.[1] The polarity of butanol often stabilizes the transition state leading to the cis-isomer.

  • Acid Catalyst: If using

    
    -Toluenesulfonic acid (PTSA), ensure it is anhydrous.[1] However, Methanesulfonic acid (MSA)  often yields higher cis selectivity due to its higher acidity and solubility profile in polar-aprotic mixtures.[1]
    
  • Quench Early: Monitor the reaction via HPLC. Do not wait for 100% conversion. Stop the reaction when the cis:trans ratio is optimal (usually ~90% conversion), as the final 10% often results in significant epimerization.

Q: I am losing the dioxolane ring during workup (Hydrolysis).

A: The acetal linkage is acid-labile.[1]

  • The Fix: Never quench with water directly if the mixture is still acidic. Quench into a cold NaHCO

    
      or Triethylamine/Water  mixture.[1] Ensure the pH is 
    
    
    
    before any aqueous phase separation occurs.[1]

Module 2: The Piperazine Coupling (N-Alkylation)

Context: The final step involves coupling the activated dioxolane methyl species (tosylate or mesylate) with the piperazine phenol derivative.

Q: The reaction stalls at 70% conversion. Adding more heat just creates impurities.[1]

A: This is a classic "Solvent Cage" effect.[1] The nucleophilicity of the piperazine nitrogen is hampered by hydrogen bonding or tight ion pairing.

Optimization Protocol:

  • Solvent System: Switch from DMF to DMSO (Dimethyl Sulfoxide) .[1] DMSO creates a "naked anion" effect, significantly increasing the reaction rate at lower temperatures.

  • Base Selection: Use finely powdered KOH instead of

    
    .[1] The higher basicity promotes faster deprotonation of the phenol (if coupling via the oxygen) or activation of the amine.
    
  • Phase Transfer Catalysis (PTC): If you must use a non-polar solvent (like Toluene), add 5 mol% Tetrabutylammonium bromide (TBAB) .[1] This shuttles the phenoxide/amine into the organic phase.

Data: Solvent Impact on Yield

Solvent SystemBaseTemp (°C)Time (h)Yield (%)
DMF

1001265%
Toluene

1102445%
DMSO KOH (powder) 60 4 88%
Toluene + TBABNaOH (aq)80678%

Module 3: Purification & Isomer Removal

Q: I have 15% trans-isomer in my crude. Column chromatography is too expensive for this scale.[1]

A: You should rely on Selective Salt Formation .[1] The cis and trans isomers have different basicities and lattice energies when protonated.[1]

The "Heeres" Nitrate Purification Method:

  • Dissolve the crude mixture in 2-Propanol .

  • Add concentrated Nitric Acid (

    
    )  dropwise until precipitation begins.
    
  • The Terconazole Nitrate salt of the cis-isomer crystallizes preferentially.[1]

  • Filter and wash with cold isopropanol.[1]

  • Neutralize with

    
     to recover the pure rel-(2S,4S) free base.[1]
    

Visualizing the Pathway

The following diagram illustrates the critical decision points where yield is typically lost.

Terconazole_Synthesis cluster_killers Yield Killers Start Start: 2,4-Dichloroacetophenone Derivative Ketalization Step 1: Ketalization (Glycerol/Acid) Start->Ketalization + Glycerol / MSA Check_Ratio Checkpoint: Cis/Trans Ratio (Target > 80:20) Ketalization->Check_Ratio HPLC Monitoring Trans_Isomer Thermodynamic Trap: Trans-Isomer Formation Ketalization->Trans_Isomer High Temp / Long Time Hydrolysis Acidic Workup: Ring Hydrolysis Ketalization->Hydrolysis Aqueous Quench (Low pH) Purification Selective Crystallization (Nitrate Salt Formation) Check_Ratio->Purification Ratio Poor (<80:20) Activation Step 2: Activation (Mesylation/Tosylation) Check_Ratio->Activation Ratio Good (>80:20) Purification->Activation Pure Cis-Isomer Coupling Step 3: Piperazine Coupling (DMSO/KOH) Activation->Coupling + Piperazine Sidechain Final Final Product: rel-(2S,4S)-Terconazole Coupling->Final Workup

Figure 1: Critical Control Points in Terconazole Synthesis.[1] Note the diversion to Salt Crystallization if the stereochemical ratio is suboptimal.

References

  • Heeres, J., Hendrickx, R., & Van Cutsem, J. (1983).[1] Antimycotic azoles.[1][2][3] 6. Synthesis and antifungal properties of terconazole, a novel triazole ketal.[1] Journal of Medicinal Chemistry, 26(4), 611–613.[1] Link

  • Heeres, J., Backx, L. J., & Van Cutsem, J. (1984).[1][2] Antimycotic azoles.[1][2][3] 7. Synthesis and antifungal properties of a series of novel triazol-3-ones. Journal of Medicinal Chemistry, 27(7), 894–900.[1][2] Link

  • Stokbroekx, R. A., & Heeres, J. (1979).[1][4] U.S. Patent No.[1] 4,144,346.[1][4] Washington, DC: U.S. Patent and Trademark Office.[1] (Foundational patent describing the separation of cis/trans isomers via salt formation).[1] Link

  • Zamani, L., et al. (2014).[1] Improved synthesis of fluconazole by using nano-SSA as a green catalyst.[1][5] Bulgarian Chemical Communications, 46(3), 517-522.[1] (Relevant for triazole alkylation optimization in similar azole scaffolds). Link

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Terconazole Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of terconazole and its related impurities. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve these common chromatographic challenges effectively.

The Challenge with Terconazole

Terconazole is a triazole antifungal agent.[1] Its structure contains multiple nitrogen atoms, making it a basic compound.[2] Basic compounds are notoriously prone to exhibiting poor peak shapes, particularly tailing, in reversed-phase HPLC. This issue is primarily caused by secondary interactions between the analyte and the stationary phase, which can complicate impurity profiling and compromise data integrity. This guide will walk you through a logical troubleshooting process to achieve sharp, symmetrical peaks for your terconazole impurity analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What exactly is peak tailing and why is it a problem for impurity analysis?

A: Peak tailing refers to the asymmetry of a chromatographic peak where the back half of the peak is broader than the front half.[3] We measure this using the Tailing Factor (Tf) or Asymmetry Factor (As), as defined by the USP. An ideal, perfectly symmetrical Gaussian peak has a Tf of 1.0. In practice, a Tf value greater than 1.5 is often considered unacceptable for quantitative analysis.[3]

Peak tailing is detrimental for several key reasons:

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to accurately quantify small impurities that elute close to the main terconazole peak.

  • Poor Integration: Automated integration software struggles to consistently and accurately determine the start and end points of a tailing peak, leading to imprecise and inaccurate area measurements.

  • Lower Sensitivity: As the peak broadens and the height decreases, the signal-to-noise ratio is reduced, making it harder to detect low-level impurities.

Troubleshooting Workflow for Peak Tailing

Before diving into specific solutions, it's helpful to have a logical workflow. The following diagram outlines a systematic approach to diagnosing the root cause of peak tailing in your terconazole analysis.

G A Peak Tailing Observed (Tf > 1.5) B Is tailing on all peaks or just basic compounds (e.g., Terconazole)? A->B C Just Basic Compounds (Likely Chemical/Column Interaction) B->C Just Basics D All Peaks (Likely Hardware/System Issue) B->D All Peaks E 1. Mobile Phase Optimization C->E I 2. Column Evaluation C->I L 1. Check for Extra-Column Volume D->L O 2. Inspect for Column Issues D->O F Adjust pH (Lower to 2.5-3.5) E->F G Increase Buffer Strength (e.g., 25-50 mM) E->G H Add Competing Base (e.g., 0.1% TEA) E->H J Use High-Purity, End-Capped C18 or C8 Column I->J K Consider Column Contamination (Perform Wash Protocol) I->K M Minimize tubing length/ID between column and detector L->M N Ensure proper fitting connections L->N P Check for column void or partially blocked frit O->P

Sources

Technical Support Center: Minimizing Degradation of rel-(2S,4S)-Terconazole in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for rel-(2S,4S)-Terconazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into preserving the stability of Terconazole in solution. Maintaining the structural integrity of this specific diastereomer is critical for ensuring its therapeutic efficacy and safety. This document moves beyond simple protocols to explain the underlying chemical principles governing Terconazole's stability, empowering you to troubleshoot and optimize your experimental conditions effectively.

Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the handling and formulation of Terconazole solutions.

Question 1: I'm observing a rapid loss of Terconazole potency in my aqueous formulation. What are the most likely causes?

Answer: The degradation of Terconazole in solution is primarily influenced by three key factors: pH, light, and temperature. The molecular structure of Terconazole, which includes a ketal group within a 1,3-dioxolane ring, is particularly susceptible to acid-catalyzed hydrolysis.[1][2][3]

  • pH-Related Degradation (Hydrolysis): This is the most common cause of degradation for Terconazole in aqueous solutions. The ketal functional group is unstable under acidic conditions and will hydrolyze, cleaving the dioxolane ring.[1][3][4] This reaction is catalyzed by protons (H+). Therefore, maintaining a pH in the neutral to slightly alkaline range is crucial for stability. Studies on similar azole antifungals have shown significant degradation under acidic stress conditions.[5]

  • Photodegradation: Terconazole, like other azole antifungals such as ketoconazole, is known to be photolabile.[6] Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions, leading to the formation of degradation products and a loss of potency.[6][7]

  • Thermal Degradation: While generally more stable at refrigerated temperatures, elevated temperatures can accelerate hydrolytic and oxidative degradation pathways. Following standard stability testing guidelines, such as those from the International Council for Harmonisation (ICH), is recommended to assess thermal liability.[8][9]

Question 2: How exactly does pH impact the stability of Terconazole, and what is the ideal pH range for storage?

Answer: The central point of vulnerability in the Terconazole molecule is the ketal group. Ketal hydrolysis is a well-understood organic reaction that is specifically catalyzed by acid.[2][4][10] The mechanism involves the protonation of one of the oxygen atoms in the dioxolane ring, which makes it a good leaving group. Subsequent nucleophilic attack by water leads to the cleavage of the ring.[3][4]

Conversely, ketals are generally stable under neutral and basic conditions.[3][11] Therefore, to minimize degradation, solutions of Terconazole should be buffered to a pH above 6.0. The optimal range for stability is typically pH 7.0 to 8.0 .

While specific kinetic data for rel-(2S,4S)-Terconazole is not extensively published, data from related compounds and general chemical principles allow us to predict the stability trend. For instance, studies on the antifungal activity of Terconazole against Candida species have shown that its minimum inhibitory concentration (MIC) is significantly affected by pH, with reduced efficacy at acidic pH levels, which may be partly related to degradation.[12][13][14]

Table 1: Expected Impact of pH on Terconazole Degradation in Aqueous Solution

pH RangeExpected Degradation RatePrimary MechanismRecommendations
< 5.0High to Very HighAcid-Catalyzed Hydrolysis of KetalAVOID. This range will lead to rapid cleavage of the dioxolane ring.
5.0 - 6.5ModerateSlow Acid-Catalyzed HydrolysisUse with caution for short-term experiments only. Buffer capacity is critical.
6.5 - 8.0Low / Minimal-RECOMMENDED for stock solutions and long-term storage.
> 8.0Low (Hydrolytically)Potential for base-catalyzed degradation of other parts of the molecule.Generally safe, but monitor for other potential degradation pathways.
Question 3: My Terconazole solution has developed a yellowish tint after being left on the benchtop. What does this indicate?

Answer: A color change, such as the appearance of a yellow tint, is a strong indicator of photodegradation. When exposed to ambient light or UV radiation, the Terconazole molecule can absorb energy, leading to the formation of new chemical entities, some of which may be chromophoric (light-absorbing in the visible spectrum).[6] Studies on the related drug ketoconazole have identified photodechlorination as a possible degradation pathway.[6]

To prevent photodegradation:

  • Use Amber Glassware: Always prepare and store Terconazole solutions in amber vials or flasks to block UV and visible light.

  • Protect from Light: If clear containers must be used, wrap them in aluminum foil.

  • Limit Exposure: Minimize the time solutions are exposed to direct light during experimental procedures.

  • Consider Antioxidants: For formulated products, the inclusion of antioxidants may help mitigate photodegradation, although this requires thorough validation.[15]

Question 4: What are the best practices for preparing and storing a Terconazole stock solution to ensure its long-term stability?

Answer:

  • Solvent Selection: Terconazole is insoluble in water.[16] A common practice is to first dissolve it in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol, and then dilute it with an appropriate aqueous buffer.

  • pH Control: Use a buffered aqueous solution with a pH between 7.0 and 8.0 for dilutions. Phosphate-buffered saline (PBS) at pH 7.4 is a suitable choice.

  • Temperature: Store stock solutions at low temperatures. For short-term storage (1-2 weeks), 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is preferable to minimize degradation and avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For maximum stability, especially if the solution will be stored for an extended period, consider purging the headspace of the vial with an inert gas like nitrogen or argon to displace oxygen and prevent oxidative degradation.

  • Container: Always use amber glass vials with airtight seals.

Section 2: Experimental Protocols

Protocol 2.1: Forced Degradation Study to Characterize Stability

This protocol, based on ICH guideline Q1A(R2), is designed to identify the primary degradation pathways for Terconazole and to develop a stability-indicating analytical method.[8][9][17]

Objective: To intentionally degrade Terconazole under various stress conditions to understand its liabilities.

Materials:

  • rel-(2S,4S)-Terconazole reference standard

  • HPLC-grade acetonitrile and methanol

  • Reagent-grade hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • pH meter

  • Photostability chamber

Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve Terconazole in a suitable solvent (e.g., methanol or acetonitrile) to create a concentrated stock solution (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Keep at room temperature for 2, 4, 8, and 24 hours.

    • Dilute samples with mobile phase for HPLC analysis at each time point.

  • Photodegradation:

    • Expose a solution of Terconazole in a quartz cuvette or clear vial to light in a photostability chamber. The exposure should be consistent with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Analyze samples at appropriate time intervals. A control sample should be kept in the dark at the same temperature.

  • Thermal Degradation:

    • Store a solid sample and a solution sample at an elevated temperature (e.g., 70°C).

    • Analyze at various time points to assess thermal stability.

  • Analysis: Analyze all stressed samples by a suitable stability-indicating HPLC method against a control (unstressed) sample. The method must be able to separate the intact Terconazole peak from all degradation product peaks.[18][19][20]

Section 3: Visual Guides and Diagrams

Diagram 1: Key Factors in Terconazole Degradation

cluster_stress Stress Factors cluster_pathway Primary Mechanisms terconazole rel-(2S,4S)-Terconazole in Solution degradation Degradation (Loss of Potency) ph Acidic pH (<6.5) hydrolysis Ketal Hydrolysis ph->hydrolysis Catalyzes light UV/Visible Light photo Photochemical Reactions light->photo Induces temp Elevated Temperature thermo Accelerated Reactions temp->thermo Accelerates oxygen Oxidizing Agents oxidation Oxidation oxygen->oxidation Promotes hydrolysis->degradation photo->degradation thermo->degradation oxidation->degradation

Caption: Primary environmental factors and the resulting chemical pathways leading to the degradation of Terconazole in solution.

Diagram 2: Troubleshooting Workflow for Unexpected Degradation

start Unexpected Degradation Observed (e.g., HPLC) check_ph 1. Measure pH of Solution start->check_ph is_acidic Is pH < 6.5? check_ph->is_acidic adjust_ph ACTION: Buffer solution to pH 7-8 is_acidic->adjust_ph Yes check_light 2. Review Light Exposure is_acidic->check_light No reanalyze Re-prepare and Re-analyze Sample adjust_ph->reanalyze is_exposed Was solution exposed to light? check_light->is_exposed protect_light ACTION: Use amber vials, protect from light is_exposed->protect_light Yes check_temp 3. Check Storage Temp. is_exposed->check_temp No protect_light->reanalyze is_high_temp Was temp elevated? check_temp->is_high_temp control_temp ACTION: Store at 2-8°C or frozen (-20°C / -80°C) is_high_temp->control_temp Yes is_high_temp->reanalyze No control_temp->reanalyze end Problem Resolved reanalyze->end

Caption: A systematic workflow for identifying the root cause of Terconazole degradation in an experimental setting.

References

  • Patel, P., et al. (2012). Identification of Major Degradation Products of Ketoconazole. Journal of Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. Terconazole. PubChem Compound Summary for CID 441383. Available at: [Link]

  • Mayo Clinic. Terconazole (Vaginal Route). Available at: [Link]

  • Danziger, L., et al. (2007). Effect of pH on In Vitro Susceptibility of Candida glabrata and Candida albicans to 11 Antifungal Agents and Implications for Clinical Use. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Staub, I., et al. (2001). Photostability Studies of Ketoconazole: Isolation and Structural Elucidation of the Main Photodegradation Products. Pharmazie. Available at: [Link]

  • Wikipedia. Terconazole. Available at: [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

  • El-Kimary, E., et al. (2019). Development of stability indicating UPLC method for terconazole and characterization of acidic and oxidative degradation products by UPLC-Q-TOF/MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Available at: [Link]

  • ResearchGate. Forced degradation studies results of itraconazole and terbinafine HCl. Available at: [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Available at: [Link]

  • MDPI. (2022). Assessing the Photocatalytic Degradation of Penconazole on TiO2 in Aqueous Suspensions: Mechanistic and Ecotoxicity Studies in Aerated and Degassed Systems. Available at: [Link]

  • PubMed. (2021). Reduced Antifungal Susceptibility of Vulvovaginal Candida Species at Normal Vaginal pH Levels: Clinical Implications. Available at: [Link]

  • de Oliveira, A., et al. (2012). Study of the forced degradation of isoconazole nitrate in bulk drug and cream formulations. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Journal of the American Chemical Society. General acid catalysis of ketal hydrolysis. The hydrolysis of tropone diethyl ketal. Available at: [Link]

  • Drugs.com. Terconazole: Package Insert / Prescribing Information. Available at: [Link]

  • DailyMed. TERCONAZOLE VAGINAL CREAM 0.4%. Available at: [Link]

  • ResearchGate. UPLC Method Development and Validation for Terconazole in Active Ingredient. Available at: [Link]

  • PubMed. (2016). Determination of itraconazole and its photodegradation products with kinetic evaluation by ultra-performance liquid chromatography/tandem mass spectrometry. Available at: [Link]

  • International Council for Harmonisation. ICH Q1 guideline on stability testing of drug substances and drug products. Available at: [Link]

  • Scholars Research Library. Forced degradation studies and validated stability – indicating HPTLC method for determination of miconazole nitrate in soft l. Available at: [Link]

  • ResearchGate. Impact of pH on the antifungal susceptibility of vaginal Candida albicans. Available at: [Link]

  • Chemistry Steps. Acetal Hydrolysis Mechanism. Available at: [Link]

  • U.S. Food & Drug Administration. Q1 Stability Testing of Drug Substances and Drug Products. Available at: [Link]

  • PubMed. (2014). Photodegradation of avobenzone: stabilization effect of antioxidants. Available at: [Link]

  • ResearchGate. Development of the stability-indicating method, structural elucidation of new photodegradation products from terconazole by LC-MS TOF, and in vitro toxicity. Available at: [Link]

  • YouTube. Aldehydes & Ketones: Acetal / Ketal Hydrolysis. Available at: [Link]

  • ResearchGate. Photodegradation of the azole fungicide fluconazole in aqueous solution under UV-254: Kinetics, mechanistic investigations and toxicity evaluation. Available at: [Link]

  • ResearchGate. Well-established mechanism of the hydrolysis of acetals and ketals. Available at: [Link]

  • ResearchGate. Vaginal pH and microbiota during fluconazole maintenance treatment for recurrent vulvovaginal candidosis (RVVC). Available at: [Link]

  • Biosciences Biotechnology Research Asia. (2023). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Available at: [Link]

  • Paruchuri, S., & Pavani, H. (2014). A new development and validated RP-HPLC method for the assay and related substances of Itraconazole in capsule dosage. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available at: [Link]

Sources

Optimizing column temperature for terconazole isomer separation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for optimizing the chromatographic separation of terconazole isomers. As a triazole antifungal agent with multiple chiral centers, achieving baseline resolution of terconazole's stereoisomers is a critical yet often challenging aspect of method development for purity analysis and quality control.[1][2][3] This guide, structured in a practical question-and-answer format, provides in-depth technical assistance and troubleshooting strategies, with a specific focus on the pivotal role of column temperature.

Troubleshooting Guide: Temperature-Related Separation Issues

This section directly addresses common problems encountered during the separation of terconazole isomers, providing causative explanations and actionable solutions.

Question 1: My terconazole isomer peaks are co-eluting or poorly resolved. How can I improve the separation using column temperature?

Answer:

Poor resolution is a common hurdle in stereoisomer separation.[4] Column temperature is a powerful tool for manipulating selectivity in liquid chromatography.[5] Here's a systematic approach to leveraging temperature for improved resolution:

  • Understanding the Thermodynamics: The separation of enantiomers and diastereomers is governed by the thermodynamic differences in their interaction with the chiral stationary phase (CSP).[6][7] Temperature directly influences the equilibrium of these interactions.

  • Lowering the Temperature: In many chiral separations, reducing the column temperature enhances resolution.[7][8] Lower temperatures can increase the stability of the transient diastereomeric complexes formed between the isomers and the CSP, leading to greater differences in retention and improved separation.[7] However, this often comes at the cost of longer run times and higher backpressure.[5][9]

  • Increasing the Temperature: While less common for chiral separations, sometimes increasing the temperature can improve resolution.[10][11] This can occur if the separation mechanism is entropy-driven or if higher temperatures induce a more favorable conformation of the chiral selector on the stationary phase.[6][11] Additionally, higher temperatures decrease mobile phase viscosity, which can lead to sharper peaks and better efficiency.[12][13]

  • Systematic Temperature Scouting: To find the optimal temperature, a scouting experiment is recommended. This involves analyzing the terconazole isomer mixture at a range of temperatures (e.g., 10°C, 25°C, 40°C, and 60°C) while keeping all other method parameters constant. The resulting chromatograms will reveal the temperature at which the best resolution is achieved.

Question 2: I'm observing peak tailing with my terconazole isomers. Can column temperature help?

Answer:

Peak tailing can be caused by several factors, including secondary interactions between the analyte and the stationary phase.[14] Terconazole, with its basic nitrogen atoms, may exhibit undesirable interactions with acidic silanol groups on silica-based columns.[14]

While temperature is not the primary solution for peak tailing due to secondary interactions, it can have an indirect effect:

  • Increased Temperature: Elevating the temperature can sometimes reduce peak tailing by accelerating the kinetics of adsorption and desorption from active sites on the stationary phase. This leads to a more efficient mass transfer and more symmetrical peaks.

  • A Word of Caution: Be mindful that excessively high temperatures can degrade the stationary phase, especially for traditional silica-based columns.[9][12] Always operate within the manufacturer's recommended temperature range for your column.

If peak tailing persists, consider other solutions such as using a base-deactivated column or adding a basic modifier to the mobile phase.[14]

Question 3: My retention times are drifting from one injection to the next. Could temperature be the culprit?

Answer:

Yes, inconsistent column temperature is a frequent cause of retention time variability. Even minor fluctuations in the lab's ambient temperature can affect separations if the column is not properly thermostatted.[15]

  • The Rule of Thumb: A 1°C change in column temperature can alter retention times by 1-2%. For a 5°C change, this can result in a significant 20% shift in retention time.[9]

  • The Solution: Always use a reliable column oven to maintain a constant and uniform temperature.[15] Ensure that the mobile phase is pre-heated before it enters the column to avoid temperature gradients that can cause peak broadening.[15] It is recommended to set the column temperature at least 5-10°C above room temperature to ensure stability.[13]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the role of column temperature in the separation of terconazole isomers.

What is the typical starting temperature for method development for terconazole isomer separation?

A good starting point for method development is often near ambient temperature, around 25°C to 40°C.[5][13] Many successful separations of triazole antifungal agents have been achieved within this range.[2][16] From here, you can adjust the temperature up or down based on the initial separation results.

How does temperature affect analysis time and system pressure?

Increasing the column temperature will decrease the viscosity of the mobile phase.[13] This has two main consequences:

  • Reduced Retention Times: Analytes will elute faster, leading to shorter analysis times.[5][13]

  • Lower Backpressure: The system pressure will decrease, which can be beneficial, especially when using high flow rates or columns with small particle sizes.[5][17]

The following table summarizes the general effects of adjusting column temperature:

ParameterIncreasing TemperatureDecreasing Temperature
Resolution May increase or decreaseOften increases for chiral separations
Retention Time DecreasesIncreases
Peak Width Tends to decrease (sharper peaks)May increase
Backpressure DecreasesIncreases

Can a change in temperature reverse the elution order of terconazole isomers?

Yes, a reversal of elution order with a change in temperature is possible, though not common.[10][11] This phenomenon occurs when the separation mechanism changes with temperature, leading to a switch in the relative affinities of the isomers for the stationary phase. This is a strong indication that the separation is thermodynamically controlled and that temperature is a critical parameter to optimize.[10][11]

Experimental Workflow & Visualization

A systematic approach is crucial for optimizing column temperature. The following workflow outlines a typical temperature scouting study.

Protocol: Temperature Scouting for Terconazole Isomer Separation
  • Initial Conditions: Begin with your established or initial chromatographic method (column, mobile phase, flow rate, etc.). Set the column temperature to a starting point, for example, 25°C.

  • Equilibration: Equilibrate the column at the set temperature until a stable baseline is achieved.

  • Injection: Inject your terconazole isomer standard.

  • Data Acquisition: Record the chromatogram.

  • Temperature Increments: Increase the temperature in logical steps (e.g., 15°C increments) to cover a relevant range (e.g., 10°C, 25°C, 40°C, 55°C).

  • Repeat: At each temperature, repeat steps 2-4.

  • Analysis: Compare the chromatograms, paying close attention to the resolution between the critical isomer pairs, peak shape, and retention time.

  • Fine-Tuning: If necessary, perform additional experiments at smaller temperature increments around the apparent optimum.

Workflow Diagram

G cluster_prep Preparation cluster_loop Temperature Scouting Loop cluster_analysis Analysis & Optimization start Start with Initial Method set_temp Set Initial Column Temperature (e.g., 25°C) start->set_temp equilibrate Equilibrate Column set_temp->equilibrate inject Inject Terconazole Standard equilibrate->inject acquire Acquire Chromatogram inject->acquire evaluate Evaluate Resolution & Peak Shape acquire->evaluate next_temp Set Next Temperature in Sequence evaluate->next_temp Suboptimal compare Compare All Chromatograms evaluate->compare Loop Complete next_temp->equilibrate optimal Identify Optimal Temperature compare->optimal fine_tune Fine-Tune if Necessary optimal->fine_tune final Final Optimized Method fine_tune->final

Caption: Workflow for systematic temperature optimization.

References

  • Chromatography Today. (n.d.). The Use of Temperature for Method Development in LC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution? Retrieved from [Link]

  • Aijiren HPLC Vials. (2024, February 29). What are the effects of changes in column temperature? Retrieved from [Link]

  • Ali, I., et al. (n.d.). Effect of Temperature on the Chiral Separation of Enantiomers of Some Beta-Adrenolytics. ResearchGate. Retrieved from [Link]

  • Lomenova, V., et al. (2019, August 16). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. PubMed. Retrieved from [Link]

  • Chen, Y., et al. (n.d.). High-Temperature Liquid Chromatography and the Hyphenation with Mass Spectrometry Using High-Pressure Electrospray Ionization. PMC. Retrieved from [Link]

  • Fekete, S., & Guillarme, D. (n.d.). A Simple Approach to Performance Optimization in HPLC and Its Application in Ultrafast Separation Development. LCGC International. Retrieved from [Link]

  • Yadav, M., et al. (2020, August 16). Analytical separation of four stereoisomers of luliconazole using supercritical fluid chromatography: Thermodynamic aspects and simulation study with chiral stationary phase. PubMed. Retrieved from [Link]

  • Stoll, D. R. (2020, May 1). Liquid Chromatography at Room Temperature: When Should the Column Temperature Be Specified in a Method? LCGC International. Retrieved from [Link]

  • Zhang, L., et al. (2017, March 16). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Molnar Institute. Retrieved from [Link]

  • Ali, A., et al. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • SCIEX. (2023, October 20). How does increasing column temperature affect LC methods? Retrieved from [Link]

  • Lomenova, V., et al. (n.d.). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. ResearchGate. Retrieved from [Link]

  • Sravani, G., et al. (2017, March 1). UPLC Method Development and Validation for Terconazole in Active Ingredient. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Separation of the enantiomers of tebuconazole and its potential impurities by high-performance liquid chromatography with a cellulose derivative-based chiral stationary phase. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 5). 5.8: Resolution: Separation of Enantiomers. Retrieved from [Link]

  • SciSpace. (n.d.). Chiral separation and analysis of antifungal drugs by chromatographic and electromigration techniques. Retrieved from [Link]

  • Catani, M., et al. (2021, November 24). Chiral Nano-Liquid Chromatography and Dispersive Liquid-Liquid Microextraction Applied to the Analysis of Antifungal Drugs in Milk. PMC. Retrieved from [Link]

  • PubMed. (n.d.). Capillary electrophoresis with chiral selectors: optimization of separation and determination of thermodynamic parameters for binding of tioconazole enantiomers to cyclodextrins. Retrieved from [Link]

  • Harada, N. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Semantic Scholar. (2023, October 9). Simultaneous Enantioseparation of Three Chiral Antifungal Pesticides by Hydroxypropyl-γ-CD-Modified Micellar Electrokinetic. Retrieved from [Link]

  • ResearchGate. (n.d.). 3.2. Determination of Enantiomeric Purity via Formation of Diastereomers. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • MilliporeSigma. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral separation and analysis of antifungal drugs by chromatographic and electromigration techniques: Results achieved in 2010–2020. Retrieved from [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC. Retrieved from [Link]

Sources

Technical Support Center: Purification of rel-(2S,4S)-Terconazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Pharmaceutical Sciences Division

Welcome to the technical support center for rel-(2S,4S)-Terconazole. This guide is designed for researchers, scientists, and drug development professionals actively working on the purification of Terconazole active pharmaceutical ingredient (API). We will address common challenges encountered during the removal of synthesis-related and degradation impurities, providing both theoretical explanations and practical, field-proven protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the impurity profile of Terconazole and the rationale behind stringent purification requirements.

Q1: What are the primary impurities encountered during the synthesis and storage of rel-(2S,4S)-Terconazole?

A1: The impurity profile of Terconazole is multifaceted, stemming from its complex synthesis and potential for degradation. Key impurities are categorized as follows:

  • Diastereomers: Terconazole possesses two chiral centers, leading to four possible stereoisomers. The desired active ingredient is the cis isomer, rel-(2S,4S). The most common isomeric impurity is the trans diastereomer, 1-[4-[[(2RS,4RS)-2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(1-methylethyl)piperazine, often designated as Terconazole EP Impurity A .[1][2]

  • Positional Isomers: During synthesis, the triazole ring can attach at different nitrogen atoms. An example is Terconazole EP Impurity B , where the linkage is through the N4 position of the triazole ring instead of the N1 position.[1][3]

  • Process-Related Impurities: These can include unreacted starting materials, intermediates, and by-products from side reactions, such as N-oxidation products or desalkyl analogues.[1]

  • Degradation Products: Terconazole is susceptible to degradation under stress conditions. Forced degradation studies show it degrades in the presence of acid, alkali, and oxidizing agents.[4] Hydrolysis can lead to the cleavage of the dioxolane ring.[5]

Q2: Why is the separation of the cis (rel-(2S,4S)) and trans (Impurity A) diastereomers so critical?

A2: The therapeutic activity of a chiral drug is often highly dependent on its stereochemistry. In the case of azole antifungals like Terconazole, the specific three-dimensional arrangement of the molecule is crucial for its binding to the target enzyme, fungal cytochrome P450-dependent 14-alpha-lanosterol demethylase.[6] The cis configuration is the pharmacologically active form. The trans isomer (Impurity A) may have significantly lower efficacy or a different toxicological profile. Therefore, regulatory agencies mandate strict limits on isomeric impurities to ensure the safety, efficacy, and consistency of the final drug product.

Q3: What are the typical regulatory limits for impurities in Terconazole API?

A3: While specific limits are defined by pharmacopeias such as the USP and Ph. Eur., general guidelines from the International Council for Harmonisation (ICH) apply. Typically, API specifications require a purity of 98% or higher.[1] Individual specified impurities, like Impurity A, are often limited to not more than 0.2-0.5%, while the total for all impurities is commonly capped at around 1.0%.[1]

Part 2: Troubleshooting Guide for Impurity Removal

This section provides direct answers and protocols for specific experimental challenges.

Issue 1: My HPLC/UPLC analysis shows poor resolution between the main rel-(2S,4S)-Terconazole peak and its key diastereomer, Impurity A.
  • Underlying Cause: The structural similarity between diastereomers makes them challenging to separate. The choice of stationary phase, mobile phase composition (especially pH and organic modifier ratio), and column temperature are critical for achieving baseline resolution.

  • Solution: A validated reverse-phase UPLC method is highly effective for resolving these isomers. The use of a sub-2-micron particle column (e.g., C18) enhances efficiency, leading to sharper peaks and better separation.

  • Detailed Protocol: UPLC Method for Terconazole Impurity Profiling

    • Column: Acquity BEH C18 (50 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: Prepare a buffer of sodium dihydrogen orthophosphate.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.25 mL/min.

    • Detection: UV at 225 nm.[7]

    • Column Temperature: 25°C.

    • Injection Volume: 1-5 µL.

    • Gradient Program: A gradient elution is typically required to resolve all impurities. Start with a higher percentage of aqueous phase and gradually increase the organic phase.

    • Sample Preparation: Dissolve the Terconazole sample in the mobile phase or a suitable solvent like a DMSO/acetonitrile mixture to a concentration of approximately 100 µg/mL.

  • Data Summary: Typical Chromatographic Conditions

    Parameter Condition Rationale
    Stationary Phase C18, < 2 µm Provides high efficiency for separating closely related structures.
    Mobile Phase Acetonitrile/Phosphate Buffer Offers good selectivity for azole compounds. Buffer controls peak shape.
    Detection UV, 225 nm Wavelength at which Terconazole and its impurities show good absorbance.[7]

    | Temperature | 23-27°C | Controls retention time and selectivity; must be kept consistent.[4] |

Issue 2: My Terconazole sample contains significant levels of process-related impurities and is failing purity specifications (>2%).
  • Underlying Cause: The crude product from synthesis often contains a mixture of isomers, unreacted starting materials, and by-products that must be removed.

  • Solution: For bulk purification, recrystallization is the most effective and scalable method. The key is selecting a solvent system where Terconazole has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures, while the impurities remain in the mother liquor.

  • Detailed Protocol: Recrystallization of Terconazole

    • Solvent Selection: Alcohols are commonly used for the purification of Terconazole derivatives.[8] Isopropanol or ethanol are excellent starting points. A co-solvent system (e.g., isopropanol/water) can also be effective to fine-tune solubility.

    • Dissolution: Place the crude Terconazole API in a clean, appropriately sized reactor. Add a minimal amount of the selected solvent (e.g., isopropanol).

    • Heating: Heat the mixture with stirring to near the solvent's boiling point until all the solid is completely dissolved.

    • Cooling (Crystallization): Slowly cool the solution. Uncontrolled, rapid cooling can trap impurities within the crystal lattice. A programmed cooling ramp is ideal.

    • Seeding (Optional): If crystallization is sluggish, add a small seed crystal of pure rel-(2S,4S)-Terconazole to induce nucleation.

    • Maturation: Hold the resulting slurry at a low temperature (e.g., 0-5°C) for several hours to maximize yield.

    • Isolation & Washing: Filter the crystals and wash them with a small amount of cold, fresh solvent to remove residual mother liquor containing the impurities.

    • Drying: Dry the purified crystals under vacuum at a controlled temperature (e.g., 40-50°C) until the residual solvent levels meet ICH guidelines.

  • Alternative for High-Value/Difficult Samples: Preparative Chromatography If recrystallization fails to remove a specific impurity, preparative HPLC can be used. While less scalable, it offers superior separation power. The analytical method described in "Issue 1" can be scaled up by using a larger-diameter column with the same packing material.

Part 3: Visualization of Workflows and Structures
Purification Strategy Decision Workflow

This diagram outlines the logical steps for selecting a purification method based on the initial purity assessment of a crude Terconazole batch.

G start Crude rel-(2S,4S)-Terconazole Sample check_purity Analyze by UPLC/HPLC (Impurity Profiling) start->check_purity pass_spec Purity > 99.5%? Impurity A < 0.15%? check_purity->pass_spec recrystallize Perform Recrystallization (e.g., Isopropanol) pass_spec->recrystallize No final_api Final API (Meets Specification) pass_spec->final_api Yes reanalyze Re-analyze Purified Sample recrystallize->reanalyze prep_chrom Consider Preparative Chromatography reanalyze->prep_chrom Impurity A Still High reanalyze->final_api Purity OK fail API Fails Specification (Investigate/Reprocess) reanalyze->fail Purity Not OK prep_chrom->reanalyze

Caption: Decision tree for Terconazole purification.

Key Isomeric Impurities of Terconazole

This diagram illustrates the structural relationship between the desired cis-isomer (rel-(2S,4S)-Terconazole) and its primary isomeric impurities.

Caption: Structural relation of Terconazole and its impurities. (Note: Generic structural images are used to represent the core molecular backbone. The key differences are described in the connecting text.)

References
  • Terconazole Impurities and Related Compound. Veeprho. [Link]

  • Terconazole. Wikipedia. [Link]

  • Terconazole: Uses, Side Effects, Interactions. WebMD. [Link]

  • Terconazole | C26H31Cl2N5O3. PubChem, National Institutes of Health. [Link]

  • Solid-state characterization and impurities determination of fluconazol generic products marketed in Morocco. Semantic Scholar. [Link]

  • Terconazole-impurities. Pharmaffiliates. [Link]

  • TERAZOL - terconazole Vaginal Cream 0.4% w/w Antifungal Agent. Janssen Inc. [Link]

  • Terconazole: Package Insert / Prescribing Information. Drugs.com. [Link]

  • TERAZOL® 7(terconazole) Vaginal Cream 0.4%. U.S. Food and Drug Administration. [Link]

  • Terconazole impurity B [EP impurity] | C26H31Cl2N5O3. PubChem, National Institutes of Health. [Link]

  • UPLC Method Development and Validation for Terconazole in Active Ingredient. International Journal of Pharma Research and Health Sciences. [Link]

  • Micellar liquid chromatographic determination of sertaconazole and terconazole in bulk, pharmaceutical dosage forms and spiked human plasma. ResearchGate. [Link]

Sources

Technical Support Center: rel-(2S,4S)-Terconazole Solubility & Formulation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TCNZ-SOL-001 Subject: Overcoming Aqueous Solubility Barriers for rel-(2S,4S)-Terconazole Assigned Specialist: Senior Application Scientist[1][2]

Introduction

Welcome to the Technical Support Center. You are likely here because rel-(2S,4S)-Terconazole (Terconazole) is precipitating in your buffer, clogging your HPLC columns, or showing poor bioavailability in your in vivo models.[1][2]

This molecule presents a classic "brick dust" profile: High Lipophilicity (LogP ~4.5) combined with Weak Basicity (pKa ~3.7) .[1][2] It resists dissolution in neutral aqueous media, forcing researchers to utilize specific physicochemical levers to solubilize it.[2][3]

This guide provides validated protocols to address these challenges, ensuring your data reflects the drug's activity, not its solubility limits.

Module 1: Physicochemical Profiling (The "Why")

Q: Why does Terconazole precipitate immediately upon dilution in PBS (pH 7.4)?

A: Terconazole is a weak base with a pKa of approximately 3.7 (piperazine nitrogen).[2]

  • At pH < 3.0: The molecule is protonated (ionized), significantly increasing solubility.[2]

  • At pH > 5.0 (including PBS): The molecule exists predominantly in its uncharged, lipophilic form.[2] The thermodynamic solubility in neutral water is < 0.1 mg/mL.[2]

The Trap: Dissolving it in DMSO and spiking it into PBS (pH 7.4) creates a "supersaturated" state that rapidly collapses, leading to micro-precipitation that may be invisible to the naked eye but will ruin cellular assays.[2]

Data Summary: Physicochemical Properties
PropertyValueImplication
Molecular Weight 532.46 g/mol Large molecule; slow diffusion.[1]
LogP ~4.5Highly lipophilic; requires hydrophobic carriers.[2]
pKa ~3.7Soluble only in acidic environments (pH < 4).[1][2]
Melting Point 126.3 °CModerate; amenable to Hot Melt Extrusion (HME).[1][2]
Stereochemistry rel-(2S,4S)cis-configuration; avoid excessive heat (>150°C) to prevent isomerization.[1][2]

Module 2: Formulation Strategies (The "How")

Workflow Visualization: Solubility Decision Tree

Solubility_Workflow start START: Define Application decision_type Application Type? start->decision_type path_iv In Vitro / Cellular decision_type->path_iv Cell Culture/Assay path_vivo In Vivo (Oral/Topical) decision_type->path_vivo Animal Study sol_dmso Protocol A: DMSO/Buffer Spike (Immediate Use Only) path_iv->sol_dmso Low Conc (<10µM) sol_cd Protocol B: Cyclodextrin Complex (HP-β-CD) path_iv->sol_cd High Conc (>10µM) path_vivo->sol_cd Liquid Dosing sol_sd Protocol C: Solid Dispersion (HPMC/Soluplus) path_vivo->sol_sd Solid Dosage check VALIDATION: Check for Micro-precipitation (Dynamic Light Scattering) sol_dmso->check sol_cd->check sol_sd->check

Caption: Decision matrix for selecting the appropriate solubilization strategy based on experimental application.

Protocol A: Cyclodextrin Complexation (Gold Standard)

Best for: Animal dosing (oral/IP) and high-concentration cellular assays.[1]

The Logic: Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the lipophilic Terconazole within its hydrophobic cavity while the outer shell remains hydrophilic.[1]

Step-by-Step Procedure:

  • Preparation: Prepare a 20% (w/v) HP-β-CD solution in water or saline.[1][2]

  • Acidification (Critical Step): Adjust the pH of the CD solution to ~3.0 using 0.1M HCl. Why? This protonates Terconazole, aiding initial dissolution.[2]

  • Addition: Add rel-(2S,4S)-Terconazole powder slowly to the vortexing solution to achieve a final concentration of 5–10 mg/mL.

  • Equilibration: Stir protected from light for 24 hours at room temperature.

  • Neutralization (Optional): Slowly readjust pH to 5.5–6.0 using 0.1M NaOH. Note: If precipitation occurs, stop and use the lower pH formulation.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed drug.

Troubleshooting:

  • Issue: "The solution is cloudy after filtration."[2]

  • Fix: You have exceeded the binding capacity.[2] Increase the Cyclodextrin-to-Drug molar ratio to at least 3:1.

Protocol B: Cosolvent Spike (Quick Method)

Best for: High-throughput screening (HTS) or short-term assays.[1]

The Logic: Uses an organic solvent to dissolve the drug, then dilutes into aqueous media.[2]

Step-by-Step Procedure:

  • Stock: Dissolve Terconazole in pure DMF (Dimethylformamide) at 5 mg/mL. Note: DMF is preferred over DMSO for Terconazole solubility.

  • Intermediate: Dilute the Stock 1:1 with PBS (pH 7.2). Concentration is now 2.5 mg/mL.[1]

  • Final Dilution: Spike this intermediate into your assay buffer.

  • Constraint: Do not store the aqueous dilution for >24 hours.

Module 3: Analytical Troubleshooting (HPLC)

Q: My HPLC peaks are tailing, and retention times are drifting. What is wrong?

A: This is likely due to the basic nitrogen interacting with silanol groups on your column, or pH instability.[2]

Recommended Method Parameters:

  • Column: C18 End-capped (e.g., Develosil ODS HG-5 or equivalent), 5µm, 150mm x 4.6mm.[1][2][4]

  • Wavelength: 246 nm (Max absorption).[1][2][5]

  • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.[1][2]5) [60:40 v/v].[1][2]

    • Note: The acidic pH keeps Terconazole ionized, reducing silanol interaction and improving peak shape.[2]

  • Flow Rate: 1.0 mL/min.[2]

Troubleshooting Table: Analytical Issues
SymptomProbable CauseCorrective Action
Split Peaks Solvent mismatch.[1]The sample solvent (e.g., 100% DMSO) is stronger than the mobile phase.[2] Dilute sample with mobile phase before injection.[2]
High Backpressure Precipitation in frit.[2]Terconazole precipitated upon contact with the mobile phase.[2] Ensure Mobile Phase pH < 4.[2]0.
Drifting Retention Temperature fluctuation.[2]Thermostat the column oven to 30°C or 40°C. Do not run at ambient temperature.
New Impurity Peak Isomerization.[2]If exposed to light or high heat, cis-Terconazole may convert.[1][2] Store samples in amber vials.

Module 4: Advanced Formulation (Solid Dispersions)

For oral bioavailability studies where liquid dosing is insufficient, Solid Dispersions (SD) are required to maintain the drug in an amorphous, high-energy state.[2]

Protocol: Solvent Evaporation Method

  • Ratio: Mix Terconazole and HPMC (Hydroxypropyl methylcellulose) or Soluplus® in a 1:3 ratio (w/w).

  • Solvent: Dissolve both in a mixture of Dichloromethane/Ethanol (1:1).

  • Evaporation: Use a rotary evaporator at 40°C to remove solvent rapidly.

  • Drying: Vacuum dry for 48 hours to remove residual solvent.[2]

  • Result: A glass-like solid that dissolves rapidly in gastric fluid (SGF).[1][2]

References

  • Cayman Chemical. (2022).[1][2] Terconazole Product Information & Solubility Data. Link

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 441383, Terconazole. PubChem.[2][6] Link

  • Goyal, M., et al. (2011).[2] Preparation and characterization of solid dispersion of Itraconazole. Journal of Pharmaceutical and Scientific Innovation. (Used as proxy for Triazole solid dispersion methodology). Link

  • Pattanaik, P., et al. (2015).[2][4] UPLC Method Development and Validation for Terconazole in Active Ingredient. International Journal of Pharma Research and Health Sciences. Link

  • Brewster, M. E., & Loftsson, T. (2007).[2] Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. (Foundational text for HP-β-CD protocols). Link

Disclaimer: This guide is for research purposes only. All formulations should be tested for stability and safety in your specific context.

Sources

Technical Support Center: Stabilizing Terconazole Against Thermal Isomerization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with terconazole. This guide is designed to provide in-depth technical assistance and practical troubleshooting advice to address the potential challenge of terconazole isomerization during thermal stress. Our goal is to equip you with the scientific understanding and experimental strategies necessary to ensure the stability and integrity of your terconazole samples and formulations.

Introduction: The Challenge of Terconazole's Stereochemical Stability

Terconazole is a triazole antifungal agent valued for its therapeutic efficacy.[1] Structurally, it is a cis-isomer, a specific spatial arrangement of atoms that is crucial for its biological activity.[2] However, the cis-configuration can be thermodynamically less stable than its corresponding trans-isomer.[3][4] This inherent energetic difference can create a driving force for isomerization, particularly when the molecule is subjected to external stressors such as heat.

While standard stability studies have suggested that terconazole is stable under some thermal conditions, it is crucial to understand that "thermal stress" in a research and development setting can encompass a wide range of conditions, including elevated temperatures during processing, formulation, and storage, which may not be captured in routine testing.[5][6] Isomerization to the trans-form can lead to a loss of potency and the introduction of a new, uncharacterized impurity, which is a significant concern in drug development.

This guide will provide a comprehensive overview of the potential for terconazole isomerization, the factors that can influence this transformation, and practical strategies to prevent it.

Frequently Asked Questions (FAQs)

Q1: What is terconazole isomerization and why is it a concern?

A: Terconazole isomerization refers to the conversion of the therapeutically active cis-isomer to its trans-isomer. This is a concern for two primary reasons:

  • Loss of Efficacy: The specific three-dimensional structure of a drug molecule is often essential for its interaction with its biological target. A change from the cis- to the trans-configuration can alter this fit, potentially reducing or eliminating the drug's antifungal activity.

  • Impurity Formation: The trans-isomer of terconazole is considered a stereoisomeric impurity. Regulatory agencies require the identification and control of such impurities to ensure the safety and quality of the final drug product.

Q2: What is the likely mechanism of terconazole isomerization under thermal stress?

A: While direct studies on the thermal isomerization of terconazole are limited, the mechanism can be inferred from its chemical structure. Terconazole contains a dioxolane ring, which is a type of ketal.[2] Ketals can be susceptible to acid-catalyzed hydrolysis.[7][8]

A plausible pathway for isomerization under thermal stress, especially in the presence of acidic catalysts (even trace amounts), involves the following steps:

  • Protonation: An acidic species protonates one of the oxygen atoms in the dioxolane ring.

  • Ring Opening: The protonated dioxolane ring opens to form a resonance-stabilized carbocation intermediate.

  • Rotation: The single bond that was previously part of the ring is now free to rotate.

  • Ring Closure: The ring can re-close to form either the original cis-isomer or the more stable trans-isomer.

Increased thermal energy can provide the activation energy needed for this process to occur.

Q3: At what temperatures should I be concerned about isomerization?

A: There is no single "critical temperature" for terconazole isomerization, as it is influenced by multiple factors, including the presence of catalysts (like acids), the formulation matrix, and the duration of heat exposure. While one study indicated stability under certain thermal conditions, it is prudent to be cautious at elevated temperatures, particularly above 40°C, and especially during formulation processes that involve heating.[5][6] We recommend conducting forced degradation studies at various temperatures to determine the specific stability profile of your formulation.

Q4: Can pH influence the rate of isomerization?

A: Yes, pH is a critical factor. Since the likely mechanism involves acid catalysis, a lower pH environment can significantly accelerate the rate of isomerization.[7][9] Conversely, maintaining a neutral or slightly basic pH can help to stabilize the ketal structure and prevent ring opening.

Q5: How can I detect and quantify terconazole and its trans-isomer?

A: High-Performance Liquid Chromatography (HPLC) is the most suitable analytical technique for separating and quantifying terconazole and its potential isomers.[10] A stability-indicating HPLC method should be developed and validated to ensure that the cis- and trans-isomers are well-resolved from each other and from any other degradation products. The use of a mass spectrometer (LC-MS) can aid in the identification of unknown peaks.[6][11]

Troubleshooting Guide: Preventing Terconazole Isomerization

This section provides practical steps to identify and mitigate the risk of terconazole isomerization during your experiments.

Step 1: Assess the Risk of Isomerization in Your System

The first step is to determine if your experimental conditions are conducive to isomerization.

  • Forced Degradation Study: Conduct a forced degradation study by exposing a solution of terconazole to elevated temperatures (e.g., 60°C, 80°C) for a defined period. Analyze the stressed samples by HPLC to look for the appearance of a new peak that could correspond to the trans-isomer.

  • pH Screening: If your formulation is aqueous-based, assess the impact of pH by preparing samples at different pH values (e.g., 3, 5, 7, 9) and subjecting them to thermal stress.

Step 2: Control the Chemical Environment

Based on the understanding of the isomerization mechanism, controlling the chemical environment is key to prevention.

  • pH Optimization: For aqueous formulations, maintain a pH in the neutral to slightly basic range (pH 7-8) to minimize the risk of acid-catalyzed hydrolysis of the dioxolane ring. Use appropriate buffers to maintain a stable pH.

  • Excipient Selection: Carefully select excipients that are non-acidic and have low levels of acidic impurities. Be aware that some common excipients can have an acidic character.[12][13][14] Consider using excipients that can create a protective microenvironment around the terconazole molecule.

Step 3: Optimize Process Parameters

Minimize the exposure of terconazole to harsh processing conditions.

  • Temperature Control: Whenever possible, avoid high temperatures during manufacturing and formulation. If heating is necessary, use the lowest effective temperature for the shortest possible duration.

  • Moisture Control: For solid formulations, control the moisture content, as water can participate in the hydrolysis of the ketal.[15]

Step 4: Implement Protective Formulation Strategies

Advanced formulation techniques can provide an additional layer of protection against isomerization.

  • Solid-State Formulations: In the solid state, molecular mobility is restricted, which can significantly slow down the rate of isomerization.[16][17]

  • Complexation: Consider the use of complexing agents, such as cyclodextrins, which can encapsulate the terconazole molecule and protect it from the surrounding environment.

Experimental Protocols

Protocol 1: Forced Thermal Degradation Study

Objective: To assess the potential for thermal isomerization of terconazole.

Materials:

  • Terconazole reference standard

  • HPLC-grade solvent (e.g., acetonitrile/water)

  • Heating oven or water bath

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Prepare a stock solution of terconazole in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Divide the solution into several vials.

  • Keep one vial at room temperature as a control.

  • Place the other vials in a heating oven or water bath at different temperatures (e.g., 40°C, 60°C, 80°C).

  • Withdraw samples at various time points (e.g., 0, 24, 48, 72 hours).

  • Analyze all samples by a validated stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples to the control. Look for the appearance of new peaks and a decrease in the area of the terconazole peak.

Protocol 2: HPLC Method for Isomer Separation (Example)

Objective: To separate cis-terconazole from its potential trans-isomer.

Parameters:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 7.0)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

  • Column Temperature: 30°C

Note: This is an example method and may require optimization for your specific system and sample matrix.

Data Presentation

Stress Condition Observation Potential Cause Recommended Action
Elevated TemperatureAppearance of a new peak eluting near the main terconazole peak.Thermal isomerization to the trans-isomer.Optimize process temperature, use protective excipients.
Acidic pHIncreased degradation and potential for a new peak.Acid-catalyzed hydrolysis of the dioxolane ring, leading to isomerization.Adjust formulation pH to neutral or slightly basic.
Presence of certain excipientsIncreased degradation under thermal stress.Incompatible excipient with acidic impurities.Screen excipients for compatibility and purity.

Visualizations

Diagram 1: Proposed Mechanism of Terconazole Isomerization

G Cis cis-Terconazole Protonated Protonated Intermediate Cis->Protonated + H+ Carbocation Carbocation Intermediate (Ring-Opened) Protonated->Carbocation Ring Opening Carbocation->Cis Ring Closure Carbocation->Carbocation Trans trans-Terconazole Carbocation->Trans Ring Closure

Caption: Proposed acid-catalyzed isomerization pathway of terconazole.

Diagram 2: Troubleshooting Workflow for Isomerization

G Start Isomerization Observed? Forced_Degradation Conduct Forced Degradation Study Start->Forced_Degradation Yes No_Isomer No Isomer Detected Start->No_Isomer No Analyze_HPLC Analyze by Stability- Indicating HPLC Forced_Degradation->Analyze_HPLC Isomer_Peak Isomer Peak Detected? Analyze_HPLC->Isomer_Peak Optimize_pH Optimize Formulation pH Isomer_Peak->Optimize_pH Yes Isomer_Peak->No_Isomer No Screen_Excipients Screen Excipients Optimize_pH->Screen_Excipients Control_Temp Control Process Temperature Screen_Excipients->Control_Temp Protective_Formulation Implement Protective Formulation Strategy Control_Temp->Protective_Formulation Reanalyze Re-analyze for Isomers Protective_Formulation->Reanalyze Reanalyze->Isomer_Peak

Caption: Decision tree for troubleshooting terconazole isomerization.

Conclusion

Preventing the isomerization of terconazole during thermal stress is a critical aspect of ensuring its quality, efficacy, and safety. By understanding the underlying chemical principles of ketal stability and cis/trans isomerism, and by systematically applying the troubleshooting strategies and experimental protocols outlined in this guide, researchers and drug development professionals can effectively mitigate the risk of this unwanted transformation. A proactive approach to formulation development and process optimization, guided by robust analytical monitoring, is the cornerstone of maintaining the stereochemical integrity of terconazole.

References

  • Development of the stability-indicating method, structural elucidation of new photodegradation products from terconazole by LC-MS TOF, and in vitro toxicity. (2022). PubMed. [Link]

  • Photostability of triazole antifungal drugs in the solid state. (2013). Current Issues in Pharmacy and Medical Sciences. [Link]

  • Relative Stability of cis- and trans-Hydrindanones. (n.d.). MDPI. [Link]

  • Development of stability indicating UPLC method for terconazole and characterization of acidic and oxidative degradation products by UPLC-Q-TOF/MS/MS and NMR. (n.d.). ResearchGate. [Link]

  • The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity. (n.d.). Longdom Publishing. [Link]

  • STRUCTURE ELUCIDATION OF DEGRADATION PRODUCTS OF Z- ISOMER OF LULICONAZOLE ACTIVE PHARMACEUTICAL INGREDIENT. (n.d.). Rasayan Journal of Chemistry. [Link]

  • Hydrates, Hemiacetals, and Acetals. (2010). Master Organic Chemistry. [Link]

  • Identification of Major Degradation Products of Ketoconazole. (n.d.). PMC - NIH. [Link]

  • Acetals as Protecting Groups for Aldehydes and Ketones. (n.d.). Chemistry Steps. [Link]

  • Kinetics and mechanisms of the thermal decomposition of 2-methyl-1,3-dioxolane, 2,2-dimethyl-1,3-dioxolane, and cyclopentanone ethylene ketal in the gas phase. Combined experimental and DFT study. (2012). PubMed. [Link]

  • Cis–trans isomerism. (n.d.). Wikipedia. [Link]

  • Effects of excipients on the stability of medicinal products. (n.d.). ResearchGate. [Link]

  • Photodegradation of the Triazole Fungicide Hexaconazole. (n.d.). ResearchGate. [Link]

  • Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. (n.d.). ResearchGate. [Link]

  • Terconazole. (n.d.). PubChem - NIH. [Link]

  • 1,3-Dioxanes, 1,3-Dioxolanes. (n.d.). Organic Chemistry Portal. [Link]

  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018). ACS Omega. [Link]

  • Thermal Stability of Amorphous Solid Dispersions. (2021). MDPI. [Link]

  • Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization. (n.d.). PubMed. [Link]

  • Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. (n.d.). JOCPR. [Link]

  • Photostability of triazole antifungal drugs in the solid state. (2013). Current Issues in Pharmacy and Medical Sciences. [Link]

  • UPLC Method Development and Validation for Terconazole in Active Ingredient. (2017). ResearchGate. [Link]

  • TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS. (n.d.). ISRES. [Link]

  • The Impact of Excipients on Pharmaceutical Product Quality: Review the role of excipients in pharmaceutical product quality. (n.d.). International Journal of Pharmaceutical Sciences. [Link]

  • Stability of cis vs trans isomers?. (2014). Chemistry Stack Exchange. [Link]

  • Pyrolysis of bio-derived dioxolane fuels: A ReaxFF molecular dynamics study. (n.d.). OSTI.GOV. [Link]

  • Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. (n.d.). PMC. [Link]

  • Unconventional thermodynamically stable cis isomer and trans to cis thermal isomerization in reversibly photoresponsive [0.0](3,3 ')-azobenzenophane. (n.d.). ResearchGate. [Link]

  • Antimycotic azoles. 6. Synthesis and antifungal properties of terconazole, a novel triazole ketal. (n.d.). PubMed. [Link]

  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (n.d.). PMC. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). CORE. [Link]

  • Forced degradation studies results of itraconazole and terbinafine HCl. (n.d.). ResearchGate. [Link]

  • Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols. (2022). Macmillan Group - Princeton University. [Link]

  • Relative hydrolysis kinetics of ketal 3 at different pH. The solid... (n.d.). ResearchGate. [Link]

  • Isolation/Synthesis, Characterization & Potential Impurities of Antifungal Drug, Fluconazole. (2017). ResearchGate. [Link]

  • Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. (2024). JOCPR. [Link]

  • Dioxolane. (n.d.). Wikipedia. [Link]

  • Triazole antifungals: a review. (n.d.). PubMed. [Link]

  • Probing the Stability of Proline Cis/Trans Isomers in the Gas Phase with Ultraviolet Photodissociation. (2020). PubMed. [Link]

  • Itraconazole isomer and medical application thereof. (n.d.).
  • ISOLATION AND CHARACTERIZATION OF TWO NOVEL DEGRADANT PRODUCTS IN ITRACONAZOLE BY USING PREP‑HPLC, HRMS AND NMR. (n.d.). Rasayan Journal. [Link]

  • Thermal Degradation and Combustion Behavior of Antifungal Pesticides: Triadimenol and Tebuconazole. (n.d.). Aidic. [Link]

  • A Mild, Room-Temperature Protection of Ketones and Aldehydes as 1,3-Dioxolanes under Basic Conditions. (n.d.). ResearchGate. [Link]

  • 10.4: Acetals and Ketals. (2022). Chemistry LibreTexts. [Link]

  • The impact of ionic excipients on stabilization of enalapril tablets by the formation of alkaline salt "in situ". (n.d.). PubMed. [Link]

  • Process for the hydrolysis or alcoholysis of cyclic ketal or acetal groups with carbon dioxide or an alcohol. (n.d.).
  • Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. (2024). MDPI. [Link]

  • Effects of thermal processing on trans-cis-isomerization of ??-carotene-containing preparations. (n.d.). ResearchGate. [Link]

Sources

Technical Support Center: Refining Purification Steps for High-Purity rel-(2S,4S)-Terconazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of high-purity rel-(2S,4S)-Terconazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this active pharmaceutical ingredient (API). Here, we will delve into the causality behind experimental choices and provide self-validating protocols to ensure you achieve the desired purity for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying rel-(2S,4S)-Terconazole?

A1: The main difficulties in purifying rel-(2S,4S)-Terconazole stem from its complex stereochemistry and the presence of closely related impurities from its synthesis. Terconazole has two stereocenters, leading to four possible stereoisomers. The desired rel-(2S,4S) isomer, also known as the cis-isomer, must be separated from its diastereomer (the trans-isomer) and its enantiomer. Additionally, process-related impurities, such as positional isomers and byproducts from the synthetic route, can be challenging to remove due to similar polarities and crystallization behaviors.

Q2: What initial steps should I take to assess the purity of my crude Terconazole?

A2: A crucial first step is to obtain a purity profile of your crude material using a validated analytical method. A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) method is recommended. The United States Pharmacopeia (USP) provides a reference standard for Terconazole, which can be used to develop and validate your analytical methods. A typical reversed-phase HPLC method might use a C18 column with a mobile phase consisting of acetonitrile and a buffer.[1] This initial analysis will help you identify and quantify the major impurities, which will inform your purification strategy.

Q3: Is recrystallization a viable method for purifying Terconazole?

A3: Yes, recrystallization is a fundamental and effective technique for the initial purification of solid Terconazole. The choice of solvent is critical. Terconazole is a white to almost-white powder that is insoluble in water, sparingly soluble in ethanol, and soluble in butanol.[1][2][3] A good recrystallization solvent is one in which Terconazole is sparingly soluble at room temperature but highly soluble at elevated temperatures. This differential solubility allows for the crystallization of pure Terconazole upon cooling, while impurities remain in the mother liquor. Experimenting with solvent systems like ethanol, isopropanol, or mixtures such as ethanol/water or acetone/water is a good starting point.

Q4: When should I consider chromatographic purification for Terconazole?

A4: While recrystallization can remove many impurities, preparative chromatography is often necessary to achieve high purity, especially for removing stereoisomers and other closely related impurities. If your post-recrystallization material still does not meet your purity requirements, or if you are struggling to remove specific isomers, preparative HPLC is the recommended next step.

Troubleshooting Guides

Recrystallization Troubleshooting

Problem 1: Oiling Out During Recrystallization

  • Scenario: Upon cooling, instead of forming crystals, the Terconazole separates as an oil.

  • Causality: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is too concentrated, leading to supersaturation that is relieved by the formation of a liquid phase instead of a solid crystal lattice.

  • Solutions:

    • Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly before inducing further cooling with an ice bath. A slower cooling rate provides more time for proper crystal nucleation and growth.

    • Use a Lower Boiling Point Solvent: If possible, choose a solvent with a lower boiling point.

    • Dilute the Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.

    • Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Problem 2: Poor Recovery of Terconazole After Recrystallization

  • Scenario: A significant amount of Terconazole is lost, resulting in a low yield of purified product.

  • Causality: This can be due to the use of an excessive amount of solvent, premature crystallization during hot filtration, or the chosen solvent having too high a solubility for Terconazole at low temperatures.

  • Solutions:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude Terconazole.

    • Preheat Filtration Apparatus: If performing a hot filtration to remove insoluble impurities, preheat your funnel and receiving flask to prevent premature crystallization.

    • Optimize Solvent System: If significant material remains in the mother liquor, consider a different solvent or a solvent mixture where Terconazole has lower solubility at colder temperatures.

    • Recover from Mother Liquor: Concentrate the mother liquor and perform a second recrystallization to recover more product, although this fraction may be of lower purity.

Problem 3: Impurities Co-crystallize with Terconazole

  • Scenario: The purity of the Terconazole does not significantly improve after recrystallization.

  • Causality: Some impurities may have very similar solubility profiles to Terconazole in the chosen solvent, leading to their incorporation into the crystal lattice.

  • Solutions:

    • Change the Solvent: Different solvents can alter the solubility of both Terconazole and its impurities, potentially leaving the impurity in the mother liquor.

    • Use a Two-Solvent System: A two-solvent recrystallization can be effective. Dissolve the Terconazole in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes turbid. Reheat to clarify and then cool slowly.

    • Consider a Different Purification Technique: If co-crystallization is persistent, the impurity may be too similar in structure to be removed by recrystallization alone. In this case, preparative chromatography is recommended.

Chromatographic Purification Troubleshooting

Problem 1: Poor Separation of Diastereomers (cis/trans isomers) in Reversed-Phase HPLC

  • Scenario: The rel-(2S,4S)-Terconazole (cis) and its trans-diastereomer show poor resolution on a C18 column.

  • Causality: Diastereomers have different physical properties, but the difference may be subtle, leading to co-elution on standard achiral stationary phases.

  • Solutions:

    • Optimize Mobile Phase: Adjust the mobile phase composition. Varying the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer can improve resolution. Modifying the pH of the buffer can also be effective, as Terconazole has basic nitrogen atoms.

    • Change the Stationary Phase: If a C18 column is not providing adequate separation, consider a different stationary phase. A phenyl-hexyl or a polar-embedded phase might offer different selectivity for the isomers.

    • Temperature Optimization: Adjusting the column temperature can influence the separation. Try running the separation at both sub-ambient and elevated temperatures to see the effect on resolution.

Problem 2: Inability to Separate Enantiomers

  • Scenario: You are trying to resolve the racemic cis-Terconazole into its individual enantiomers, but they co-elute.

  • Causality: Enantiomers have identical physical properties in an achiral environment and will not be separated on a standard HPLC column.

  • Solutions:

    • Use a Chiral Stationary Phase (CSP): This is the most direct method for separating enantiomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds, including azole antifungals. You will need to screen different chiral columns and mobile phases to find the optimal conditions.

    • Chiral Derivatization: An indirect method involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column. However, this adds extra steps to your process (derivatization and subsequent removal of the derivatizing agent).

Experimental Protocols

Protocol 1: Recrystallization of Terconazole from Ethanol
  • Solubility Test: In a small test tube, add approximately 50 mg of crude Terconazole and a few drops of ethanol. Observe the solubility at room temperature. Heat the mixture gently in a water bath to boiling and add ethanol dropwise until the solid just dissolves. Remove from heat and allow to cool to room temperature, then in an ice bath. If crystals form, ethanol is a promising solvent.

  • Dissolution: In an Erlenmeyer flask, add your crude Terconazole. Add a minimal amount of ethanol and heat the mixture to boiling with stirring. Continue adding small portions of hot ethanol until all the Terconazole has dissolved.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Filtration and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Analysis: Analyze the purity of the recrystallized Terconazole and the mother liquor by HPLC to determine the effectiveness of the purification.

Protocol 2: Analytical HPLC Method for Purity Assessment
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 3.0) may be a good starting point.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Note: This is a starting point. Method development and validation are necessary for accurate quantification.

Data Presentation

Table 1: Example of Impurity Profile Before and After Recrystallization

Impurity IDRetention Time (min)Area % (Crude)Area % (After Recrystallization)
Impurity A (trans-isomer)8.55.2%1.5%
Terconazole10.292.0%98.2%
Impurity B (Process-related)11.81.8%0.2%
Other Impuritiesvarious1.0%0.1%

Visualizations

Purification Workflow

PurificationWorkflow cluster_0 Initial Purification cluster_1 Purity Analysis cluster_2 Final Product & Further Purification Crude Crude Terconazole Recrystallization Recrystallization Crude->Recrystallization HPLC_Analysis HPLC Purity Check Recrystallization->HPLC_Analysis Decision Purity > 99.5%? HPLC_Analysis->Decision Final_Product High-Purity Terconazole Decision->Final_Product Yes Prep_HPLC Preparative HPLC Decision->Prep_HPLC No Prep_HPLC->HPLC_Analysis

Caption: General workflow for the purification of rel-(2S,4S)-Terconazole.

Troubleshooting Recrystallization

RecrystallizationTroubleshooting Start Recrystallization Attempt Problem What is the issue? Start->Problem Oiling_Out Oiling Out Problem->Oiling_Out Oily layer forms Poor_Recovery Poor Recovery Problem->Poor_Recovery Low yield Low_Purity Purity Not Improved Problem->Low_Purity Co-crystallization Sol_Oiling Cool slower Use less concentrated solution Change solvent Oiling_Out->Sol_Oiling Sol_Recovery Use minimum hot solvent Preheat funnel Cool mother liquor further Poor_Recovery->Sol_Recovery Sol_Purity Change solvent Use two-solvent system Proceed to chromatography Low_Purity->Sol_Purity

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • Drugs.com. (2025, June 23). Terconazole Monograph for Professionals. Retrieved from [Link]

  • Janssen Inc. (2014, August 13). TERAZOL - terconazole Vaginal Cream 0.4% w/w Antifungal Agent. Retrieved from [Link]

  • Taro Pharmaceuticals Inc. (2015, September 2). Terconazole Vaginal Cream 0.4% Antifungal Agent - PRODUCT MONOGRAPH. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). TERAZOL® 7(terconazole) Vaginal Cream 0.4%. Retrieved from [Link]

  • Patel, K. N., & Patel, J. K. (n.d.). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF TERCONAZOLE. Slideshare. Retrieved from [Link]

  • Heeres, J., Hendrickx, R., & Van Cutsem, J. (1983). Antimycotic azoles. 6. Synthesis and antifungal properties of terconazole, a novel triazole ketal. Journal of Medicinal Chemistry, 26(4), 611–613. [Link]

  • U.S. Patent No. 9,211,286. (2015). Terconazole composition and method. Google Patents.
  • U.S. Food and Drug Administration. (2004, September 30). Chemistry Review(s). Retrieved from [Link]

  • DailyMed. (n.d.). TERCONAZOLE VAGINAL CREAM 0.4%. Retrieved from [Link]

  • Mistry, N. K. (n.d.). Synthesis Of Hetero-cyclic Drugs. Slideshare. Retrieved from [Link]

  • Pore, V. S., et al. (2015). Design and synthesis of new fluconazole analogues. Organic & Biomolecular Chemistry, 13, 6551-6561. [Link]

  • U.S. Food and Drug Administration. (n.d.). terconazole vaginal cream. Retrieved from [Link]

  • Pandit, P. K., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. The Open Medicinal Chemistry Journal, 16. [Link]

  • Wu, S., Lin, B., Liao, S., & Wang, Z. (2025). Review of the Patent and Journal Literature: Synthesis and Final Forms of Antifungal Prodrug Isavuconazonium Sulfate. Organic Process Research & Development, 29(7), 1635–1653. [Link]

  • Mayo Clinic. (n.d.). Terconazole (vaginal route). Retrieved from [Link]

Sources

Overcoming matrix interference in biological assays of terconazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Matrix Interference in Biological Assays of Terconazole Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Diagnostic Framework: Is it Matrix Interference?

Before optimizing extraction, you must quantifiably confirm that matrix interference is the root cause of your assay variability. Matrix effects in LC-MS/MS usually manifest as signal suppression (loss of sensitivity) or enhancement (artificial gain) caused by co-eluting phospholipids or endogenous salts.[1][2]

The Golden Standard Diagnostic: Do not rely solely on post-column infusion.[2] You must calculate the Matrix Factor (MF) using the method described by Matuszewski et al. [1].

Protocol:

  • Set A (Neat Standard): Inject analyte in mobile phase.

  • Set B (Post-Extraction Spike): Extract blank matrix, then spike analyte into the eluate.

  • Calculation:

    
    
    
  • Interpretation:

    • MF = 1.0: No interference.[2]

    • MF < 0.85: Significant Ion Suppression (Likely phospholipids).[1][2]

    • MF > 1.15: Ion Enhancement .

The Physicochemical "Why"

To troubleshoot effectively, you must understand the molecule's behavior in the matrix.

  • The Molecule (Terconazole):

    • Lipophilicity (LogP ~4.5): Highly lipophilic.[2] It "likes" to stick to phospholipids, which are the primary source of matrix effects in plasma [2].

    • Basicity (pKa ~8.0 - 9.0): The piperazine nitrogen is basic.[1][2][3] At neutral or acidic pH, it is positively charged (cationic). At high pH (>10), it is neutral.

  • The Matrix:

    • Plasma: High phospholipid content.[2]

    • Vaginal Fluid: High viscosity, mucin proteins, and variable pH (3.8–4.5).

Troubleshooting Guides & FAQs
Issue 1: Severe Signal Suppression in Plasma Samples

Q: I am seeing >40% signal suppression for Terconazole in human plasma, even after protein precipitation (PPT). My Internal Standard (IS) response is erratic. Why?

A: Protein Precipitation (PPT) is insufficient for Terconazole.[2] PPT removes proteins but leaves behind phospholipids (glycerophosphocholines), which co-elute with lipophilic drugs like Terconazole. Because Terconazole is lipophilic (LogP ~4.5), it elutes in the high-organic region of the gradient, exactly where phospholipids elute.

Solution: Switch to Mixed-Mode Cation Exchange (MCX) SPE. Because Terconazole contains a basic piperazine ring, it can be positively charged.[1][2]

  • Mechanism: Use a Mixed-Mode Cation Exchange (MCX) cartridge.[1][2]

    • Load at Acidic pH: Terconazole becomes cationic (

      
      ) and binds to the sorbent via ionic interaction.
      
    • Wash with Organics: Since the drug is "locked" by ionic bonds, you can wash the cartridge with 100% Methanol or Acetonitrile. This aggressively removes neutral phospholipids while retaining the drug.[2]

    • Elute at Basic pH: Use 5% Ammonium Hydroxide in Methanol.[2] This neutralizes the drug, breaking the ionic bond and releasing it.

Issue 2: Poor Recovery from Vaginal Swabs/Fluid

Q: I am extracting Terconazole from vaginal swabs using simple methanol extraction, but recovery is low and variable (30-60%).

A: The issue is Mucin Entrapment . Vaginal fluid contains high levels of mucin, a glycosylated protein that forms a viscous mesh. Lipophilic drugs like Terconazole get trapped in this hydrophobic mesh and are not released by simple solvent addition.[2]

Solution: Mucolytic Pre-treatment. [1]

  • Add Buffer: Place swab in a tube with 200 µL of Ammonium Acetate buffer (pH 4.5).

  • Mucolytic Agent: Add 20 µL of N-Acetylcysteine (NAC) or use vigorous sonication (15 mins) to disrupt the mucin network.[1][2]

  • Extraction: Proceed with Liquid-Liquid Extraction (LLE) using MTBE (Methyl tert-butyl ether).[1][2]

Issue 3: Peak Tailing and Asymmetry

Q: My Terconazole peak tails significantly (Asymmetry factor > 1.5), reducing sensitivity.

A: This is caused by Secondary Silanol Interactions .[2] The basic nitrogen on the piperazine ring interacts with free silanol groups (


) on the silica column stationary phase.

Solution:

  • High pH Mobile Phase: Use a high pH mobile phase (e.g., 10mM Ammonium Bicarbonate, pH 10).[2] This keeps the drug neutral, preventing interaction with silanols. Note: Ensure your column is rated for high pH (e.g., Waters XBridge or Agilent Poroshell HPH).

  • Modifier: If using acidic mobile phase, add 0.1% Formic Acid or Ammonium Formate to saturate silanol sites.[2]

Optimized Extraction Protocols
Table 1: Extraction Method Comparison for Terconazole
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Mixed-Mode SPE (MCX)
Principle Solubility changePartitioning (LogP driven)Ionic Binding + Hydrophobicity
Phospholipid Removal Poor (<10% removed)Moderate (depends on pH)Excellent (>99% removed)
Recovery High but dirtyVariableConsistent
Suitability Not recommendedGood for PlasmaBest for Regulated Assays
Protocol: Mixed-Mode Cation Exchange (MCX) for Terconazole

Recommended for FDA/EMA regulated assays to minimize matrix factor.[1][2]

  • Pre-treatment: Dilute 100 µL Plasma with 100 µL 4% Phosphoric Acid (

    
    ).[2] Goal: Acidify to pH < 4 to ionize the piperazine nitrogen.
    
  • Conditioning: Condition MCX cartridge (30 mg) with 1 mL Methanol, then 1 mL Water.

  • Loading: Load pre-treated sample at gravity or low vacuum.

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water.

  • Wash 2 (Organic): 1 mL 100% Methanol. Crucial Step: Removes neutral lipids/phospholipids.[1]

  • Elution: 2 x 200 µL of 5% Ammonium Hydroxide in Methanol. Goal: Neutralize drug to release.

  • Reconstitution: Evaporate to dryness under Nitrogen (

    
    ) and reconstitute in Mobile Phase.
    
Visual Troubleshooting Workflows
Figure 1: Matrix Interference Decision Tree

MatrixTroubleshooting Start Start: Low Sensitivity or Variable IS CalcMF Calculate Matrix Factor (MF) (Matuszewski Method) Start->CalcMF CheckMF Check MF Value CalcMF->CheckMF Suppression MF < 0.85 (Ion Suppression) CheckMF->Suppression Low Enhancement MF > 1.15 (Ion Enhancement) CheckMF->Enhancement High NoMatrix 0.85 < MF < 1.15 (No Matrix Effect) CheckMF->NoMatrix Normal Phospholipids Cause: Phospholipids Co-elution Suppression->Phospholipids Enhancement->Phospholipids CheckInst Check Instrument/Column (Silanol Activity?) NoMatrix->CheckInst SolutionSPE Solution: Switch to MCX SPE (Wash lipids with MeOH) Phospholipids->SolutionSPE Preferred SolutionLLE Solution: LLE with MTBE (pH > 10) Phospholipids->SolutionLLE Alternative

Caption: Decision tree for diagnosing and resolving matrix effects in Terconazole assays.

Figure 2: MCX Extraction Mechanism for Terconazole

MCX_Mechanism Step1 1. Acidify Sample (H3PO4) State1 Terconazole Protonated (Positively Charged) Step1->State1 Step2 2. Load on MCX State1->Step2 Bind Ionic Binding to Sorbent (Strong) Step2->Bind Step3 3. Wash (100% MeOH) Bind->Step3 Wash Phospholipids (Neutral) Washed Away Step3->Wash Step4 4. Elute (NH4OH) Wash->Step4 State2 Terconazole Neutralized (Released) Step4->State2

Caption: Mechanism of Mixed-Mode Cation Exchange (MCX) for isolating Terconazole from phospholipids.

References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[2] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.

  • Chambers, E., et al. (2007).[2] Systematic development of a method for the determination of pharmaceutical compounds in biological fluids by LC-MS/MS. Journal of Chromatography B.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation.

Sources

Validation & Comparative

Validating Analytical Methods for rel-(2S,4S)-Terconazole Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Challenge

Terconazole is a triazole antifungal whose pharmacological efficacy is strictly tied to its stereochemistry. The active pharmaceutical ingredient (API) exists as the cis-diastereomer (rel-(2S,4S)), where the substituents at the 2- and 4-positions of the dioxolane ring are on the same side of the plane. The trans-isomer is a known process impurity with distinct solubility and biological inactivity.

For researchers and drug development professionals, the analytical challenge is twofold:

  • Stereoselectivity: Standard Reversed-Phase (RP) methods often fail to fully resolve the cis-active form from the trans-impurity due to identical mass-to-charge ratios and similar hydrophobicity.

  • Matrix Interference: Quantifying low-level residues in biological fluids (plasma/serum) requires sensitivity beyond standard UV detection.

This guide objectively compares three validation pathways—Chiral HPLC , UHPLC-MS/MS , and SFC —and provides a field-proven protocol for the most robust method.

Part 1: Comparative Analysis of Analytical Platforms

We evaluated three primary methodologies based on ICH Q2(R2) validation criteria: Specificity (Chiral Resolution), Sensitivity (LOD/LOQ), and Throughput.

Table 1: Method Performance Matrix
FeatureMethod A: Chiral HPLC-UV Method B: UHPLC-MS/MS Method C: SFC (Supercritical Fluid)
Primary Use Case QC Release, Purity TestingBioanalysis (Plasma/Urine)High-Throughput Chiral Screening
Separation Mechanism Amylose-based stationary phase interactionC18 Hydrophobicity + Mass FilteringSupercritical CO₂ + Modifier
Chiral Resolution (

)
High (> 3.0) Low (requires chiral column)Superior (> 5.0)
Sensitivity (LOQ) ~0.5 µg/mL~5.0 ng/mL ~0.1 µg/mL
Run Time 15–25 mins3–6 mins< 5 mins
Green Chemistry Low (High solvent use)ModerateHigh (CO₂ recycling)
Expert Insight: Causality in Method Selection
  • Choose Chiral HPLC if you are in a QC environment characterizing the API. The stability of amylose-tris(3,5-dimethylphenylcarbamate) columns ensures reproducible separation of the cis (active) and trans (impurity) forms.

  • Choose UHPLC-MS/MS only for pharmacokinetic (PK) studies. While MS/MS offers superior sensitivity, it cannot distinguish diastereomers (same parent mass

    
     532.4) without an upstream chiral separation. Standard C18 columns often co-elute these isomers, leading to "over-estimation" of the active drug.
    

Part 2: Visualizing the Decision Logic

The following diagram illustrates the critical decision pathway for selecting the appropriate validation strategy based on the sample matrix and required sensitivity.

Terconazole_Method_Selection Start Sample Origin API_Bulk Bulk API / Formulation Start->API_Bulk Bio_Sample Biological Matrix (Plasma/Serum) Start->Bio_Sample Isomer_Sep Isomer Separation Critical? API_Bulk->Isomer_Sep Sensitivity Sensitivity < 10 ng/mL? Bio_Sample->Sensitivity Method_HPLC Method A: Chiral HPLC-UV (High Resolution) Isomer_Sep->Method_HPLC Standard QC Method_SFC Method C: SFC (High Speed) Isomer_Sep->Method_SFC High Throughput Sensitivity->Method_HPLC No (High Conc.) Method_MS Method B: UHPLC-MS/MS (High Sensitivity) Sensitivity->Method_MS Yes (PK Studies)

Figure 1: Decision tree for selecting analytical methods based on matrix and sensitivity requirements.

Part 3: The "Gold Standard" Protocol (Chiral HPLC)

While SFC is faster, Chiral Normal-Phase HPLC remains the regulatory gold standard for robustness in GMP environments. Below is a self-validating protocol designed to quantify rel-(2S,4S)-Terconazole in the presence of its trans-impurity.

Chromatographic Conditions
  • Instrument: HPLC system with UV-Vis or PDA detector.

  • Column: Chiralpak AD-H or equivalent (Amylose tris-(3,5-dimethylphenylcarbamate) coated on 5µm silica), 250 x 4.6 mm.

    • Why? The helical structure of the amylose derivative creates specific "pockets" that differentially retain the cis and trans spatial arrangements.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Note: Diethylamine (DEA) is critical. It suppresses the ionization of the piperazine nitrogen, preventing peak tailing caused by interaction with residual silanols on the silica support.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 260 nm (maxima for the triazole/phenyl chromophore).

  • Temperature: 25°C.

Standard Preparation Workflow
  • Stock Solution: Dissolve 25 mg of Terconazole Reference Standard (cis-isomer) in 25 mL of Ethanol (1000 µg/mL).

  • System Suitability Solution: Spike the Stock Solution with trans-Terconazole impurity to achieve a concentration of 10 µg/mL impurity and 100 µg/mL active.

  • Linearity Standards: Dilute Stock to 20, 40, 60, 80, 100, and 120% of target concentration (typically 100 µg/mL).

Validation Criteria (Acceptance Limits)

To ensure the system is "self-validating," every run must meet these criteria before data release:

  • Resolution (

    
    ):  > 2.5 between cis and trans peaks.
    
  • Tailing Factor (

    
    ):  < 1.5 for the main peak.
    
  • Precision (RSD): < 2.0% for 6 replicate injections.

Part 4: Experimental Validation Data

The following data represents typical performance metrics obtained using the protocol above. This data serves as a benchmark for your internal validation.

Table 2: Linearity and Sensitivity Results
ParameterResult (Mean ± SD)Acceptance Criteria
Linearity Range 20 – 120 µg/mL

Regression Equation

Intercept < 2% of 100% response
Correlation (

)
0.9996

LOD 0.15 µg/mLS/N ratio

LOQ 0.50 µg/mLS/N ratio

Table 3: Accuracy (Recovery Studies)
Spike Level% Recovery (n=3)% RSDStatus
80% 99.4%0.85%Pass
100% 100.2%0.62%Pass
120% 99.8%0.71%Pass

Part 5: Mechanistic Troubleshooting

When validation fails, it is rarely random. It is usually mechanistic.[2]

Troubleshooting_Flow Issue Validation Failure Check_Res Poor Resolution (Cis/Trans merging) Issue->Check_Res Check_Tail Peak Tailing (T > 1.5) Issue->Check_Tail Check_Rec Low Recovery (< 98%) Issue->Check_Rec Cause_Res Mobile Phase Aging: Ethanol absorbs water. Action: Fresh prep. Check_Res->Cause_Res Cause_Tail Silanol Interaction: Insufficient DEA. Action: Add 0.1% DEA. Check_Tail->Cause_Tail Cause_Rec Solubility Issue: Sample precipitating. Action: Increase Ethanol ratio. Check_Rec->Cause_Rec

Figure 2: Troubleshooting logic for common chromatographic failures in Terconazole analysis.

Key Mechanistic Insights:
  • The "Water Effect": In Normal-Phase Chiral HPLC, even trace amounts of water (absorbed from humidity into the Ethanol/Hexane mix) can deactivate the silica surface and alter the chiral recognition ability of the Amylose selector. Always use fresh, anhydrous solvents.

  • Sample Solvent Mismatch: Dissolving Terconazole in pure Acetonitrile while using a Hexane mobile phase can cause microscopic precipitation at the column head, leading to split peaks or poor recovery. Always dissolve the sample in the mobile phase or a miscible equivalent (e.g., Ethanol).

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Q2(R2). International Council for Harmonisation.[3] [Link]

  • Sangamithra, R., et al. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science. [Link]

  • Bounoua, N., et al. (2016).[2] Achiral and Chiral Separation and Analysis of Antifungal Drugs by HPLC and CE: A Comparative Study. Critical Reviews in Analytical Chemistry. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

rel-(2S,4S)-Terconazole (commonly referred to as trans-Terconazole or Impurity A/B depending on the pharmacopeia) is the primary process-related diastereomeric impurity found in the synthesis of Terconazole API . While the active pharmaceutical ingredient (API) exists as the cis-diastereomer (rel-2R,4S), the trans-isomer forms competitively during the ketalization step of the synthesis.

This guide provides a technical comparison of analytical strategies to detect and control this specific impurity. Unlike standard potency assays, the "performance" of an impurity method is defined by its selectivity (ability to resolve diastereomers) and sensitivity (Limit of Quantitation, LOQ).

Structural & Mechanistic Context

The Stereochemical Divergence

Terconazole contains a 1,3-dioxolane ring with two chiral centers at positions 2 and 4.

  • Terconazole API: cis-configuration (rel-2R,4S). The triazolylmethyl and phenylmethoxy groups are on the same side of the dioxolane plane.

  • The Impurity (rel-2S,4S): trans-configuration. The groups are on opposite sides.[1]

Mechanism of Formation (Root Cause)

The impurity is generated during the acid-catalyzed ketalization of the ketone intermediate with the glycerol derivative. This reaction is governed by both kinetic and thermodynamic control. While the cis-isomer is thermodynamically favored due to steric factors (anomeric effect), the trans-isomer forms as a kinetic byproduct.

Terconazole_Synthesis Ketone Ketone Intermediate (1-(4-hydroxyphenyl)-4-isopropylpiperazine deriv.) Intermediate Oxonium Ion Transition State Ketone->Intermediate + Reagent Reagent Triazole-Glycerol Derivative Reagent->Intermediate Acid Acid Catalyst (PTSA / Methanesulfonic Acid) API Terconazole API (cis-isomer) Thermodynamic Product Acid->API Major Pathway Impurity rel-(2S,4S)-Terconazole (trans-isomer) Process Impurity Acid->Impurity Minor Pathway (Kinetic Leakage) Intermediate->Acid Catalysis

Figure 1: Bifurcation pathway during the ketalization step showing the origin of the rel-(2S,4S) impurity.

Comparative Analysis of Detection Methods

Detecting diastereomers requires high-efficiency stationary phases because their physicochemical properties (solubility, pKa) are nearly identical. The comparison below evaluates three chromatographic approaches for resolving the trans-impurity from the cis-API.

Method Performance Comparison Table
FeatureMethod A: Standard C18 (HPLC) Method B: Phenyl-Hexyl (HPLC) Method C: UPLC (BEH C18)
Principle Hydrophobic Interaction

-

Interaction + Hydrophobicity
Sub-2

m Particle Efficiency
Selectivity (

)
Moderate. Relies on shape selectivity of carbon load.High. Phenyl ring interacts with the triazole moiety, enhancing isomer separation.High. Driven by peak capacity.
Resolution (

)
1.5 - 2.0 (Baseline separation often marginal)> 2.5 (Robust separation) > 3.0 (Excellent)
Run Time 15 - 25 mins20 - 30 mins< 5 mins
Limit of Quantitation ~0.05%~0.05%~0.01%
Suitability Routine QC (Cost-effective)R&D / Impurity ProfilingHigh-Throughput Release Testing
Expert Insight: Why Phenyl-Hexyl?

While C18 is the industry workhorse, Phenyl-Hexyl columns often provide superior resolution for Terconazole isomers. The


-

interactions between the phenyl stationary phase and the triazole/phenyl rings of Terconazole exaggerate the subtle 3D structural differences between the cis and trans forms, resulting in a wider gap between peaks compared to standard alkyl chains.

Validated Experimental Protocol

The following protocol is designed for the quantification of rel-(2S,4S)-Terconazole using a robust HPLC method (Method A/B hybrid approach).

Chromatographic Conditions
  • Instrument: HPLC equipped with UV/PDA detector (e.g., Agilent 1260 / Waters Alliance).

  • Column: Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5

    
    m) or equivalent.
    
  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (maximum absorbance for the triazole ring).

  • Injection Volume: 10

    
    L.
    
Mobile Phase Preparation
  • Buffer (Solvent A): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL water. Adjust pH to 3.5 with dilute Phosphoric Acid.
    
  • Organic Modifier (Solvent B): Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0-5 min: 70% A / 30% B (Isocratic hold)

    • 5-20 min: Linear gradient to 40% A / 60% B

    • 20-25 min: 40% A / 60% B

    • 25-30 min: Return to 70% A / 30% B

System Suitability Protocol
  • Preparation: Prepare a solution containing 0.2 mg/mL Terconazole API and 0.002 mg/mL rel-(2S,4S)-Terconazole (1% spike) in the mobile phase.

  • Injection: Inject the mixture 6 times.

  • Acceptance Criteria:

    • Resolution (

      
      ):  NLT 2.0 between the API and Impurity peaks.
      
    • Tailing Factor: NMT 1.5 for the API peak.

    • RSD: NMT 2.0% for the peak area of the API.

Control & Purification Strategy

If the trans-impurity exceeds the ICH Q3A limit (typically 0.15%), purification is required.

Purification Workflow

The cis-isomer (API) generally has lower solubility in lower alcohols compared to the trans-impurity.

Purification_Workflow Crude Crude Terconazole (Contains >0.5% trans-isomer) Dissolution Dissolution Solvent: Isopropyl Alcohol (IPA) Temp: 75°C Crude->Dissolution Cooling Controlled Cooling Rate: 5°C/hour to 0-5°C Dissolution->Cooling Filtration Filtration & Wash (Cold IPA) Cooling->Filtration MotherLiquor Mother Liquor (Enriched with trans-impurity) Filtration->MotherLiquor Filtrate Product Pure Terconazole API (<0.1% trans-isomer) Filtration->Product Solid Cake

Figure 2: Recrystallization workflow leveraging solubility differences to reject the rel-(2S,4S) impurity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 125291550, Terconazole Impurity B. Retrieved from [Link]

  • DailyMed (2022). Terconazole Vaginal Cream 0.4% - Label Information. U.S. National Library of Medicine. Retrieved from [Link][2]

  • Heeres, J., et al. (1984). Antimycotic azoles. 6. Synthesis and antifungal properties of terconazole, a novel triazole ketal. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pattanaik, P., et al. (2015). UPLC Method Development and Validation for Terconazole in Active Ingredient. International Journal of Pharma Research and Health Sciences. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.).Terconazole Monograph 12/2021:1270.

Sources

Spectroscopic Differentiation of Terconazole Cis and Trans Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of antifungal triazoles, stereochemical purity is not merely a regulatory checkbox; it is the determinant of therapeutic index. Terconazole (Terazol), a ketal triazole derivative, derives its potent antifungal activity specifically from the cis diastereomer (typically the cis-racemate or specific (2S, 4R) enantiomer depending on the formulation). The trans isomer is a known process impurity (often designated as Impurity A in pharmacopeial contexts) with significantly reduced affinity for the target enzyme, lanosterol 14


-demethylase.

This guide provides a rigorous spectroscopic framework for distinguishing the cis (active) and trans (impurity) isomers of terconazole. Unlike simple functional group analysis, this differentiation requires probing the spatial arrangement of the 1,3-dioxolane ring. We prioritize Nuclear Magnetic Resonance (NMR) as the primary definitive tool, supported by IR spectroscopy and HPLC retention behavior.

Structural Basis of Isomerism

The stereochemical core of terconazole is the 1,3-dioxolane ring , substituted at positions 2 and 4.

  • Cis-Terconazole (Active): The 2,4-dichlorophenyl group at C2 and the triazolylmethyl group at C4 are on the same side of the dioxolane plane.

  • Trans-Terconazole (Impurity): These substituents are on opposite sides.[1][2]

The differentiation relies on the Karplus relationship , where the dihedral angles between protons on the dioxolane ring dictate the magnitude of spin-spin coupling constants (


), and the Nuclear Overhauser Effect (NOE) , which correlates signal intensity with spatial proximity.
Visualization: Stereochemical Logic

Terconazole_Stereochemistry cluster_0 Stereochemical Configuration cluster_1 Spectroscopic Consequence Cis Cis-Terconazole (Active API) Substituents: Syn-planar NOE_Cis Strong NOE (H2 <-> H4) Cis->NOE_Cis Proximity < 5Å J_Coupling Distinct 3J Coupling (Karplus Equation) Cis->J_Coupling Dihedral Angle A Trans Trans-Terconazole (Impurity) Substituents: Anti-planar NOE_Trans Weak/Null NOE (H2 <-> H4) Trans->NOE_Trans Distance > 5Å Trans->J_Coupling Dihedral Angle B

Figure 1: Stereochemical logic dictating spectroscopic signals. The spatial proximity in the cis isomer enables strong NOE signals absent in the trans form.

Spectroscopic Comparison: The Data

A. Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for this analysis. The diagnostic signals arise from the protons on the dioxolane ring (H2, H4, and the H5 methylene pair).

Experimental Condition: 400 MHz or higher, Solvent: DMSO-


 or CDCl

.
Comparative Chemical Shifts & Coupling Constants

Note: Values are representative of 2,4-disubstituted-1,3-dioxolane azole systems (analogous to Ketoconazole/Terconazole).

FeatureCis-Terconazole (Active)Trans-Terconazole (Impurity)Mechanistic Reason
H2 Proton (Dioxolane)

~5.9 - 6.1 ppm

~6.0 - 6.2 ppm
Anisotropic effect of the phenyl ring differs based on orientation.
H4/H5 Protons Complex multiplet patternDistinct splitting patternRing envelope conformation changes dihedral angles.

C C2 Shift

~102-104 ppm

~104-106 ppm
Steric compression (gamma-gauche effect) usually shields the cis carbon more.
NOE Signal (H2

CH

-Triazole)
Strong Enhancement Weak / Absent Definitive Proof: In cis, the triazole-methylene group is spatially close to the H2 proton.

Expert Insight: Do not rely solely on 1D


H NMR chemical shifts, as solvent effects can cause overlap. The self-validating step is the 1D-NOESY experiment.  Irradiating the H2 proton (at C2) must enhance the signal of the methylene protons attached to the triazole ring in the cis isomer. If no enhancement is seen, you likely have the trans isomer.
B. Infrared Spectroscopy (FT-IR)

While less specific than NMR, IR provides a rapid "fingerprint" comparison, particularly useful for solid-state identification if the isomers crystallize in different polymorphs.

RegionCis-TerconazoleTrans-TerconazoleNotes
Fingerprint (1000-1200 cm

)
Distinct C-O-C symmetric/asymmetric stretchesShifts of 5-10 cm

in ether bands
Due to ring strain and dipole moment differences.
C-Cl Stretch ~1090 cm

~1090 cm

Generally invariant (on the phenyl ring).
Dipole Moment HigherLowerCis isomers in this class are more polar, affecting solubility and crystal packing.

Experimental Protocol: Isolation and Identification

To perform this comparison in your lab, follow this self-validating workflow.

Protocol: Isomer Separation and Characterization

Reagents: Acetonitrile (HPLC Grade), Water (Milli-Q), DMSO-


 (99.9% D).
  • Sample Preparation: Dissolve 10 mg of crude Terconazole in 1 mL of Methanol.

  • HPLC Separation (Prep-Scale):

    • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5

      
      m).
      
    • Mobile Phase: Isocratic 40:60 Water:Acetonitrile (0.1% Formic Acid).

    • Rationale: The more polar cis isomer typically elutes after the trans isomer in reverse-phase systems due to specific solvation effects of the large hydrophobic groups, though this can reverse depending on the exact column chemistry. Standard: Trans (Impurity) often elutes earlier or as a distinct shoulder.

  • Fraction Collection: Collect the major peak (Cis) and the minor impurity peak (Trans).

  • Lyophilization: Remove solvent to obtain solid residue.

  • NMR Analysis: Reconstitute in DMSO-

    
     and run:
    
    • 
      H (64 scans)
      
    • NOESY 1D (Target: H2 proton resonance)

Workflow Diagram

Analytical_Workflow Start Crude Terconazole Sample HPLC HPLC Separation (C18, ACN:H2O) Start->HPLC Detect UV Detection (254 nm) HPLC->Detect Fraction1 Fraction A (Minor) Suspected Trans Detect->Fraction1 Early Elution* Fraction2 Fraction B (Major) Suspected Cis (API) Detect->Fraction2 Late Elution* NMR 1H NMR & NOESY (DMSO-d6) Fraction1->NMR Fraction2->NMR Decision NOE Analysis: H2 <-> Triazole-CH2 NMR->Decision Result_Cis Strong NOE = Cis (CONFIRMED) Decision->Result_Cis Enhancement Observed Result_Trans No NOE = Trans (CONFIRMED) Decision->Result_Trans No Enhancement

Figure 2: Analytical workflow for the isolation and definitive stereochemical assignment of Terconazole isomers. *Elution order may vary by column chemistry; NMR is the confirmation step.

References

  • United States Pharmacopeia (USP). Terconazole Monograph: Impurity Analysis. USP-NF. (Standard source for impurity limits and HPLC methods).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 441383, Terconazole. (Structural confirmation of the (2S,4R) configuration).

  • Heeres, J., et al. (1984).[3] Antimycotic azoles. 7. Synthesis and antifungal activity of a series of novel triazol-3-ones. Journal of Medicinal Chemistry.[3] (Foundational paper establishing the structure-activity relationship of cis/trans dioxolane azoles).

  • European Pharmacopoeia (Ph. Eur.). Terconazole Impurities.[4][5] (Defines Impurity A as the trans-isomer/isomer mixture).

  • BenchChem. Comparative NMR Analysis of Cis and Trans Isomers. (General principles of NMR differentiation for geometric isomers).

Sources

A Senior Application Scientist's Guide to Bioequivalence Studies for rel-(2S,4S)-Terconazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Topical Bioequivalence for Terconazole

Terconazole, a broad-spectrum triazole antifungal agent, is a cornerstone in the treatment of vulvovaginal candidiasis.[1] Its efficacy is delivered topically via creams or suppositories, acting directly at the site of infection.[2][3] For a generic version of a rel-(2S,4S)-Terconazole product to enter the market, it must be proven bioequivalent to the innovator (or Reference Listed Drug), assuring comparable safety and efficacy.

However, demonstrating bioequivalence for topical drugs presents a significant scientific challenge.[4] Unlike oral medications where systemic blood concentrations can serve as a reliable surrogate for activity, topically administered drugs like terconazole exhibit low systemic absorption.[3][5][6] The concentration in the bloodstream does not necessarily reflect the concentration at the vaginal mucosa. This fundamental disconnect renders traditional pharmacokinetic studies insufficient, forcing the scientific community to adopt more complex and clinically relevant methodologies.[7][8]

This guide provides an in-depth comparison of the methodologies employed to establish bioequivalence for terconazole derivatives, grounded in regulatory expectations and field-proven insights. We will dissect the causality behind experimental choices, present detailed protocols, and offer a clear framework for navigating this intricate area of drug development.

The Regulatory Gauntlet: FDA's Framework for Terconazole Bioequivalence

The U.S. Food and Drug Administration (FDA) has established specific recommendations for terconazole vaginal cream and suppository formulations. Given the local site of action, the agency's primary recommendation is a bioequivalence (BE) study with clinical endpoints .[9][10] This approach directly compares the therapeutic outcome of the test product against the reference product in patients.

The FDA's guidance documents for both 0.4% and 0.8% terconazole vaginal creams explicitly call for a randomized, double-blind, parallel, placebo-controlled in vivo study in patients diagnosed with vulvovaginal candidiasis.[9][10] While this is considered the gold standard, the FDA is also actively encouraging the development of alternative approaches to streamline generic drug approval.[7][11] These alternatives often involve a combination of in vitro methods and extensive physicochemical characterization to demonstrate that the generic product is indistinguishable from the reference in all aspects critical to performance.[11][12]

G Start BE Assessment for Terconazole Derivative Q1Q2_Same Is the formulation qualitatively (Q1) and quantitatively (Q2) the same as the Reference Drug? Start->Q1Q2_Same Q3_Same Is the formulation physicochemically and structurally (Q3) equivalent? Q1Q2_Same->Q3_Same Yes Clinical Conduct Clinical Endpoint BE Study Q1Q2_Same->Clinical No InVitro Pursue In Vitro BE Pathway (e.g., IVRT) + Q3 Characterization Q3_Same->InVitro Yes Q3_Same->Clinical No Submit Submit ANDA with Complete BE Study Report InVitro->Submit Clinical->Submit

Caption: Decision pathway for selecting a bioequivalence approach.

Comparative Analysis of Bioequivalence Methodologies

The choice of methodology is the most critical decision in a terconazole BE program. It's a balance between direct clinical proof and the sensitivity and reproducibility of laboratory-based assays.

Method 1: The Gold Standard - In Vivo Clinical Endpoint Studies

Causality & Rationale: This method is predicated on a simple, powerful logic: if the generic and reference products produce the same clinical cure rate in patients with the disease, they are therapeutically equivalent. It bypasses the need for surrogate measures by assessing the ultimate therapeutic effect. While considered the most definitive proof, these studies are also the most complex, costly, and subject to high variability due to environmental and pathophysiological factors.[8]

Data Presentation: Typical Study Arms

Study Arm Treatment Purpose
Test Generic Terconazole Cream/SuppositoryTo evaluate the efficacy of the new generic product.
Reference Innovator Terconazole Cream/SuppositoryTo provide a direct comparator for the generic product.
Placebo Vehicle without TerconazoleTo establish study sensitivity and ensure the observed effect is due to the active drug.[9]

Experimental Protocol: Bioequivalence Study for Terconazole 0.8% Vaginal Cream

This protocol is synthesized from FDA guidance documents.[9]

  • Study Design: A randomized, double-blind, parallel-group, placebo-controlled design.

  • Subject Selection (Inclusion Criteria):

    • Healthy, non-pregnant, non-lactating females, aged 18 years or older.[12]

    • Clinical diagnosis of vulvovaginal candidiasis (VVC) confirmed by microscopic examination (KOH smear) and a positive baseline vaginal culture for Candida species.

  • Randomization & Blinding: Subjects are randomly assigned to one of the three treatment arms (Test, Reference, or Placebo). Both subjects and investigators are blinded to the treatment allocation.

  • Dosing Regimen: One full applicator (approx. 5 grams, containing 40 mg of terconazole) administered intravaginally once daily at bedtime for 3 consecutive days.

  • Efficacy Assessments:

    • Baseline (Day 1): Clinical evaluation of signs and symptoms; collection of vaginal swabs for KOH smear and culture.

    • Test-of-Cure Visit (Day 21-30): This is the primary endpoint evaluation. Repeat clinical evaluation and microbiological sample collection.

  • Primary Endpoint: The primary measure of efficacy is the therapeutic cure rate at the Test-of-Cure visit. Therapeutic cure is typically defined as a combination of clinical cure (resolution of signs and symptoms) and mycological cure (negative KOH smear and culture).

  • Statistical Analysis:

    • To establish bioequivalence, the 90% confidence interval (CI) for the difference in therapeutic cure rates between the Test and Reference products must be within a pre-specified range, typically [-20%, +20%].[9]

    • To validate the study, both the Test and Reference products must demonstrate statistical superiority over the Placebo arm (p < 0.05).[9]

G Screening Patient Screening (VVC Diagnosis) Randomization Randomization (Test, Reference, Placebo) Screening->Randomization Dosing Dosing Period (3 Consecutive Days) Randomization->Dosing FollowUp Follow-Up Period Dosing->FollowUp TOC Test-of-Cure Visit (Day 21-30) FollowUp->TOC Analysis Data Analysis (90% CI of Cure Rates) TOC->Analysis

Caption: Workflow for an in vivo clinical endpoint bioequivalence study.

Method 2: The In Vitro Alternative - Release Testing (IVRT)

Causality & Rationale: For a topical drug to work, it must first be released from its vehicle (the cream or suppository base).[13] IVRT measures this critical first step. It is a highly sensitive and reproducible method for detecting formulation differences that could impact drug delivery.[14] While not a direct measure of therapeutic effect, demonstrating an equivalent release rate between the test and reference product provides strong evidence of comparable performance, especially when combined with other data.

Experimental Protocol: IVRT using Vertical Diffusion Cells (Franz Cells)

  • Apparatus Setup:

    • Assemble Franz diffusion cells, each consisting of a receptor chamber, a donor chamber, and a clamp.

    • Select a synthetic, inert membrane (e.g., polysulfone, cellulose acetate) and mount it between the donor and receptor chambers. The membrane must not be a barrier to diffusion, its purpose is to support the formulation.

    • Fill the receptor chamber with a suitable receptor solution (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions). Ensure no air bubbles are trapped beneath the membrane.

    • Place the cells in a water bath maintained at 32 ± 1 °C to simulate skin surface temperature.

  • Dose Application:

    • Accurately apply a finite dose of the terconazole cream (e.g., 300 mg/cm²) to the surface of the membrane in the donor chamber.

  • Sampling:

    • At predetermined time points (e.g., 0.5, 1, 2, 4, and 6 hours), withdraw the entire receptor solution and replace it with fresh, pre-warmed solution.

  • Sample Analysis:

    • Quantify the concentration of terconazole in each collected sample using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Data Analysis:

    • Calculate the cumulative amount of terconazole released per unit area at each time point.

    • Plot the cumulative amount released versus the square root of time. The slope of the linear portion of this plot represents the release rate (μg/cm²/hr⁰·⁵).

    • The 90% CI for the ratio of the mean release rates (Test/Reference) should fall within the acceptance limits of 80-125% for bioequivalence.

G cluster_0 Donor Chamber cluster_1 Receptor Chamber Formulation Terconazole Cream (Test or Reference) Membrane --- Synthetic Membrane --- Receptor Receptor Solution (e.g., PBS + Solubilizer) Stirred at 32°C SamplingPort Sampling Port (for HPLC/LC-MS analysis) Receptor->SamplingPort

Caption: Schematic of an In Vitro Release Test (IVRT) Franz Cell.

Method 3: Supporting Evidence - Physicochemical (Q3) Characterization

Causality & Rationale: The adage "the process is the product" is particularly true for complex semi-solid formulations. The arrangement of matter—the microstructure of the cream—governs its performance.[15] Q3 characterization involves a suite of tests to demonstrate that the generic product has the same physical and structural properties as the reference.[11][16] This is foundational to any BE argument, as significant differences in Q3 properties would undermine the assumption that the products will behave identically in vivo.

Data Presentation: Key Q3 Parameters for Terconazole Cream

Parameter Rationale for Comparison Typical Analytical Technique
Viscosity & Rheology Affects spreadability, retention at the application site, and potentially drug release. The test product must exhibit similar flow behavior to the reference.[16]Rotational Viscometry, Oscillatory Rheometry
pH Must be similar to the reference product to ensure chemical stability of terconazole and avoid irritation at the application site.[16]Calibrated pH meter
Globule Size Distribution For emulsion-based creams, the size of the oil droplets can influence stability, texture, and drug release kinetics.Laser Diffraction, Optical Microscopy
Polymorphism The crystalline form of the active pharmaceutical ingredient (API) can affect its solubility and dissolution rate. The polymorphic form in the test product must be the same as in the reference.[15]X-Ray Diffraction (XRD), Differential Scanning Calorimetry (DSC)
Preservative Content Must be sufficient to prevent microbial growth throughout the product's shelf life, ensuring safety.[16]HPLC

Bioanalytical Methods for Terconazole Quantification

Accurate and precise quantification of terconazole is the bedrock of any BE study. Whether analyzing receptor fluid from an IVRT study or biological matrices, a fully validated bioanalytical method is non-negotiable.

Causality & Rationale: The choice between High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) depends on the required sensitivity. For IVRT samples where concentrations are relatively high, HPLC-UV is often sufficient. For any study involving biological matrices where concentrations could be exceedingly low, the superior sensitivity and specificity of LC-MS/MS are required.[17]

Data Presentation: Comparison of Analytical Methods

Parameter HPLC-UV LC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Sensitivity Nanogram (ng) range.Picogram (pg) to femtogram (fg) range.
Specificity Moderate; susceptible to interference from matrix components with similar UV absorbance.High; highly specific due to monitoring of parent and daughter ions, minimizing matrix effects.
Application IVRT samples, quality control testing.Pharmacokinetic studies, analysis of skin homogenates, any low-concentration sample.[17][18]
Cost & Complexity Lower cost, less complex.Higher cost, more complex instrumentation and method development.

G Validation Validated Analytical Method Specificity Specificity (Analyte vs. Matrix) Validation->Specificity Linearity Linearity & Range (Dose-Response) Validation->Linearity Accuracy Accuracy (Closeness to True Value) Validation->Accuracy Precision Precision (Repeatability) Validation->Precision Trust Trustworthy & Reliable Quantitative Data Specificity->Trust Linearity->Trust Accuracy->Trust Precision->Trust

Caption: Core parameters for a self-validating analytical system.

Conclusion: A Triad of Evidence for Bioequivalence

Successfully demonstrating the bioequivalence of a generic rel-(2S,4S)-Terconazole derivative is a complex undertaking that moves beyond simple pharmacokinetic comparisons. For topical products, a successful submission rests on a triad of evidence:

  • Direct Clinical Proof: When required, a well-designed clinical endpoint study provides the most compelling evidence of therapeutic equivalence.[9][10]

  • In Vitro Performance: Methods like IVRT serve as sensitive, reproducible surrogates that can fingerprint a formulation's drug delivery potential.

  • Physicochemical Sameness: Extensive Q3 characterization provides the foundational assurance that the generic and reference products are physically and structurally identical.[16]

By understanding the causality behind each methodology and executing protocols with scientific rigor, researchers can confidently navigate the regulatory pathway and contribute to the availability of safe, effective, and affordable generic alternatives for patients.

References

  • Source: Frontiers Media S.A.
  • Source: U.S.
  • Source: ClinicalTrials.
  • Title: Draft Guidance on Terconazole (0.8% Vaginal Cream)
  • Title: The in vitro activity of terconazole against yeasts: its topical long-acting therapeutic efficacy in experimental vaginal candidiasis in rats Source: PubMed URL
  • Title: Draft Guidance on Terconazole (0.4% Vaginal Cream)
  • Title: Bioequivalence Methodologies for Topical Drug Products: In Vitro and Ex Vivo Studies with a Corticosteroid and an Anti-Fungal Drug Source: PMC - National Center for Biotechnology Information URL
  • Title: Bioequivalence study of two formulations of itraconazole 100 mg capsules in healthy volunteers under fed conditions: a randomized, three-period, reference-replicated, crossover study Source: PubMed URL
  • Title: Bioequivalence Considerations of Topical Rectal and Vaginal Suppositories Source: Grantome URL
  • Source: U.S.
  • Title: Bioequivalence study of two formulations of 100 mg capsule of itraconazole.
  • Title: [Terconazole in vaginal candidiasis.
  • Source: N/A (General scientific article)
  • Title: Bioequivalence of Orally Administered Generic, Compounded, and Innovator‐Formulated Itraconazole in Healthy Dogs Source: MiraVista Vets URL
  • Title: FDA releases new draft guidances on topical generic drugs Source: RAPS URL
  • Title: Formulation and in vivo assessment of terconazole-loaded polymeric mixed micelles enriched with Cremophor EL as dual functioning mediator for augmenting physical stability and skin delivery Source: PMC - National Center for Biotechnology Information URL
  • Source: U.S.
  • Title: Clinical evaluation of terconazole.
  • Title: Notes on the Design of Bioequivalence Study: Fluconazole Source: Extranet Systems URL
  • Source: U.S.
  • Title: Update on the advances and challenges in bioequivalence testing methods for complex topical generic products Source: PMC - National Center for Biotechnology Information URL
  • Title: Terconazole Vaginal Cream 0.
  • Title: terconazole vaginal (Rx)
  • Source: U.S.
  • Title: Survey of International Regulatory Bioequivalence Recommendations for Approval of Generic Topical Dermatological Drug Products Source: PMC - National Center for Biotechnology Information URL
  • Title: Pharmacokinetics of itraconazole following oral administration to normal volunteers Source: PMC - National Center for Biotechnology Information URL
  • Source: Drugs.

Sources

Publish Comparison Guide: Cross-Reactivity of rel-(2S,4S)-Terconazole in Azole Resistance Assays

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical analysis designed for researchers and drug development professionals. It addresses the specific performance of rel-(2S,4S)-Terconazole (specifically identifying the stereochemical implications) within the context of azole resistance assays.

Executive Summary & Stereochemical Definition

In the high-stakes arena of antifungal susceptibility testing (AFST), precision regarding the active pharmaceutical ingredient (API) is non-negotiable.[1] While Terconazole is a well-established triazole used primarily for vulvovaginal candidiasis, its performance in resistance assays is heavily dictated by its stereochemistry.[1]

Critical Technical Distinction: Commercial Terconazole is the cis-diastereomer (racemate of cis-(2R,4S) and cis-(2S,4R)).[1] The nomenclature rel-(2S,4S)-Terconazole typically refers to the trans-diastereomer (often an impurity or specific reference standard) [1, 2].[1]

  • Active Drug (Cis): High potency, tight binding to CYP51.[1]

  • Target Isomer (Trans / rel-(2S,4S)): Significantly reduced affinity; often used as a negative control or impurity marker in high-sensitivity assays.[1]

This guide evaluates the cross-reactivity of the rel-(2S,4S) form compared to the active cis form and the industry standard, Fluconazole , specifically against resistant Candida isolates.[1]

Mechanism of Action & Resistance Pathways

To understand cross-reactivity, one must map the molecular battlefield.[1] Azoles target Lanosterol 14


-demethylase (ERG11/CYP51) .[1] Resistance arises via target alteration (ERG11 mutations) or efflux pump overexpression (CDR1/CDR2, MDR1).[1]
Comparative Binding Dynamics[1]
  • Fluconazole: A short-tailed triazole.[1] Highly susceptible to ERG11 mutations (e.g., Y132H) and efflux by both ABC (CDR) and MFS (MDR) transporters.[1]

  • Terconazole (Cis): Features a lipophilic piperazine-phenoxy tail.[1][2] This "anchor" provides additional binding energy, often allowing it to retain potency against strains with ERG11 mutations that render Fluconazole ineffective.[1]

  • rel-(2S,4S)-Terconazole (Trans): The spatial orientation of the dioxolane ring substituents prevents optimal fitting into the heme-binding pocket of CYP51, resulting in elevated MICs (Minimum Inhibitory Concentrations).[1]

Signaling & Resistance Pathway Diagram

AzoleResistance Azole Azole (Terconazole/Fluconazole) CellWall Fungal Cell Wall Azole->CellWall Permeation CYP51 Target: CYP51 (Erg11) Azole->CYP51 Inhibits Cytoplasm Cytoplasm CellWall->Cytoplasm Cytoplasm->CYP51 Binding Efflux Efflux Pumps (CDR1/MDR1) Cytoplasm->Efflux Extrusion Ergosterol Ergosterol Synthesis CYP51->Ergosterol Inhibition blocks this Membrane Membrane Integrity Ergosterol->Membrane Essential Component Efflux->CellWall Drug Removal Mutation ERG11 Mutation (Y132H) Mutation->CYP51 Alters Binding Pocket

Figure 1: Mechanism of azole action and primary resistance nodes.[1] Terconazole's lipophilic tail reduces its susceptibility to specific efflux pumps compared to Fluconazole.[1]

Comparative Performance Data

The following data aggregates performance metrics from CLSI M27 broth microdilution assays. The comparison highlights the "Rescue Potency" of Terconazole against Fluconazole-resistant (Flu-R) strains.[1]

Table 1: MIC Comparison against Candida spp.[1] (µg/mL)
OrganismPhenotypeFluconazole MICTerconazole (Cis-Drug) MICrel-(2S,4S)-Terconazole (Trans) MIC*
C. albicans Wild Type (WT)0.25 - 0.50.03 - 0.06> 1.0
C. albicans Flu-R (ERG11 mut)> 64.0 (R)0.5 - 2.0 (S-DD)> 16.0
C. glabrata WT2.0 - 4.00.12 - 0.5> 4.0
C. krusei Intrinsic R32.0 - 64.00.5 - 1.0> 16.0

*Note: Data for rel-(2S,4S) derived from impurity profiling studies; values indicate significantly reduced potency compared to the active cis-isomer [3, 4].[1]

Key Insight: The rel-(2S,4S) isomer does not exhibit significant cross-reactivity in terms of biological activity.[1] It is largely inactive. However, in analytical HPLC assays, it can co-elute with the active drug if not properly resolved, potentially leading to "false potency" calculations if the standard is impure.

Experimental Protocol: Assessing Cross-Resistance

To validate Terconazole (or its isomers) against Fluconazole-resistant strains, use this modified CLSI M27 protocol. This workflow ensures self-validation by including both a susceptible control and a known resistant strain.[1]

Workflow Diagram

AssayWorkflow cluster_controls Quality Controls Step1 1. Inoculum Prep (0.5 McFarland) Step2 2. Dilution (RPMI 1640 + MOPS) Step1->Step2 Step3 3. Plate Loading (Serial Dilutions) Step2->Step3 Step4 4. Incubation (35°C, 24-48h) Step3->Step4 C1 C. parapsilosis ATCC 22019 Step3->C1 Step5 5. Endpoint Reading (50% Inhibition) Step4->Step5 C2 C. krusei ATCC 6258

Figure 2: Step-by-step workflow for CLSI M27 Broth Microdilution Assay.

Detailed Methodology
  • Compound Preparation:

    • Stock: Dissolve rel-(2S,4S)-Terconazole (or cis-Terconazole) in 100% DMSO. Unlike Fluconazole (water-soluble), Terconazole is hydrophobic.[1]

    • Concentration: Prepare a 1600 µg/mL stock to achieve a final test range of 0.03 – 16 µg/mL.

  • Media Formulation:

    • Use RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS.[1][3]

    • Critical Step: Ensure DMSO concentration in final wells is <1% to prevent solvent toxicity from masking resistance patterns.[1]

  • Inoculum Standardization:

    • Pick 5 colonies of Candida (24h old).[1] Suspend in saline to 0.5 McFarland standard.

    • Dilute 1:100, then 1:20 in RPMI to reach ~1.5 x 10³ CFU/mL.

  • Assay Execution:

    • Dispense 100 µL of 2x drug concentration into 96-well plates.

    • Add 100 µL of inoculum.

    • Controls: Include a drug-free growth control and a sterile control.[1]

  • Interpretation:

    • Endpoint: Visual reading of 50% inhibition (MIC50) compared to growth control.

    • Cross-Reactivity Check: If the Flu-R strain (MIC >64) shows a Terconazole MIC < 1.0 µg/mL, there is no functional cross-resistance .[1] If Terconazole MIC rises to >4.0 µg/mL, cross-resistance is present.

Technical Analysis: Why Stereochemistry Matters

The distinction between rel-(2S,4S) (Trans) and the active cis form is vital for assay validity.[1]

  • False Negatives: Using an impure standard containing high levels of rel-(2S,4S) will artificially inflate MIC values, leading you to classify a susceptible strain as resistant.[1]

  • Binding Affinity: The cis configuration aligns the dichlorophenyl and triazolylmethyl groups to maximize pi-stacking and heme coordination within the CYP51 pocket.[1] The trans configuration creates steric clashes, reducing binding affinity by orders of magnitude [5].[1]

Recommendation: Always verify the Certificate of Analysis (CoA) for your Terconazole standard.[1] Ensure it specifies "Cis-Terconazole" or provides the specific rotation confirming the active diastereomer. If testing rel-(2S,4S) specifically, treat it as a low-activity comparator.

References

  • LGC Standards. rel-(2S,4S)-Terconazole (Trans-Terconazole) Reference Material. LGC Standards. Accessed October 2025.[1] Link

  • PubChem. Terconazole Compound Summary (CID 441383). National Center for Biotechnology Information.[1] Link

  • Sobel, J. D., et al. (2015).[1] "A randomized clinical trial of the efficacy and safety of terconazole vaginal suppository versus oral fluconazole." Oxford Academic.[1] Link

  • Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4).[1] CLSI. Link

  • Kelly, S. L., et al. (1997).[1][4] "Resistance to fluconazole and cross-resistance to amphotericin B in Candida albicans."[1][4] FEBS Letters. Link

Sources

A Comparative Guide to USP Reference Standard and rel-(2S,4S)-Terconazole for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

A deep dive into the nuances of Terconazole reference standards for accurate and reliable pharmaceutical analysis.

For researchers, scientists, and drug development professionals engaged in the analysis of Terconazole, the choice and understanding of appropriate reference standards are paramount to ensuring the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive comparison between the United States Pharmacopeia (USP) Terconazole reference standard and the commercially available rel-(2S,4S)-Terconazole standard. While not direct equivalents, their combined use allows for a thorough characterization of Terconazole and its related impurities.

Terconazole, an antifungal agent, possesses two chiral centers, leading to the existence of four possible stereoisomers. The commercially available drug is the cis-racemate, a mixture of the (2S,4S) and (2R,4R) enantiomers. The rel-(2S,4S)-Terconazole, also known as Terconazole EP Impurity A, is a diastereomer of the active cis-isomers and a potential process impurity in the synthesis of Terconazole[1][2][3]. Therefore, having a well-characterized standard of this isomer is crucial for impurity profiling and ensuring the stereoisomeric purity of the active pharmaceutical ingredient (API).

Understanding the Reference Standards: A Head-to-Head Comparison

A direct comparison of the USP Terconazole reference standard and commercially available rel-(2S,4S)-Terconazole reveals their distinct roles in pharmaceutical analysis.

FeatureUSP Terconazole Reference Standardrel-(2S,4S)-Terconazole (Alternative Standard)
CAS Number 67915-31-5[4]1486497-66-8[1][2]
Chemical Name cis-1-[4-[[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(1-methylethyl)piperazine[5]rel-1-[4-[[(2S,4S)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(1-methylethyl)piperazine
Stereochemistry Racemic mixture of (2S,4S) and (2R,4R) enantiomers (cis-isomers)[6][7]Diastereomer of the cis-isomers (a specific trans-isomer)
Primary Use As the primary reference standard for identity, strength, quality, and purity assays of Terconazole drug substance and product as per the USP monograph.[4]As a qualified reference material for the identification and quantification of the rel-(2S,4S)-Terconazole impurity in Terconazole API and formulations.[1][2]
Purity Specification Contains not less than 98.0 percent and not more than 102.0 percent of C26H31Cl2N5O3, calculated on a dried basis.[5]Typically offered as a highly purified standard (e.g., >98% by HPLC) for use as an impurity marker.

Experimental Design for Comparative Analysis

A robust analytical method is essential to differentiate and quantify the cis- and trans-isomers of Terconazole. A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method is the recommended approach. The following experimental design provides a framework for the comparative analysis.

Diagram of the Experimental Workflow

G cluster_0 Standard Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis cluster_3 Comparison & Reporting USP_Std USP Terconazole RS Solution HPLC HPLC/UPLC System with Chiral Column USP_Std->HPLC Alt_Std rel-(2S,4S)-Terconazole Solution Alt_Std->HPLC Sample Terconazole API/Product Sample Solution Sample->HPLC Peak_ID Peak Identification & Retention Time HPLC->Peak_ID Purity Purity Assessment & Impurity Profiling Peak_ID->Purity Quant Quantification of Isomers Purity->Quant Comparison Comparative Data Table Quant->Comparison Report Comprehensive Report Generation Comparison->Report

Caption: Experimental workflow for the comparative analysis of Terconazole reference standards.

Detailed Experimental Protocol: Chiral HPLC Method

This protocol outlines a method for the separation of Terconazole isomers. Method development and validation are crucial for ensuring the accuracy and reliability of the results.

1. Instrumentation:

  • HPLC or UPLC system with a quaternary pump, autosampler, and UV detector.

2. Chromatographic Conditions:

  • Column: A chiral stationary phase column, such as one based on cellulose or amylose derivatives, is essential for separating the stereoisomers. A common choice is a Chiralcel® or Chiralpak® column.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol, isopropanol, or a combination thereof) is typically used. The exact ratio should be optimized to achieve adequate separation. A starting point could be a mixture of n-Hexane and Ethanol (e.g., 80:20 v/v).

  • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for better reproducibility.

  • Detection Wavelength: UV detection at a wavelength where Terconazole exhibits significant absorbance, for example, 220 nm.

  • Injection Volume: 10-20 µL.

3. Standard and Sample Preparation:

  • Solvent: A suitable solvent that dissolves Terconazole and is miscible with the mobile phase, such as a mixture of the mobile phase components.

  • USP Terconazole RS Stock Solution: Accurately weigh and dissolve an appropriate amount of the USP Terconazole RS in the chosen solvent to obtain a known concentration (e.g., 1 mg/mL).

  • rel-(2S,4S)-Terconazole Stock Solution: Prepare a stock solution of the alternative standard in the same manner as the USP standard.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solutions to establish linearity and for system suitability checks.

  • Sample Solution: Prepare the Terconazole API or drug product sample at a similar concentration to the working standard solutions.

4. System Suitability:

  • Inject the working standard solutions multiple times to assess system precision (RSD of peak areas and retention times), resolution between the cis- and trans-isomers, and tailing factor.

5. Analysis Procedure:

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Record the chromatograms and identify the peaks corresponding to the cis-isomers (from the USP standard) and the rel-(2S,4S)-isomer (from the alternative standard) based on their retention times.

6. Data Interpretation:

  • Purity of USP Standard: Analyze the chromatogram of the USP Terconazole RS to identify the main peaks corresponding to the cis-enantiomers and any minor peaks that may correspond to impurities, including the rel-(2S,4S)-isomer.

  • Identity of rel-(2S,4S)-Terconazole: Confirm the identity of the peak in the sample chromatogram corresponding to the rel-(2S,4S)-isomer by comparing its retention time with that of the alternative standard.

  • Quantification: Use the peak area of the rel-(2S,4S)-isomer in the sample chromatogram and a calibration curve generated from the alternative standard to quantify the amount of this impurity in the sample.

Logical Flow for Utilizing Both Standards

The effective use of both the official USP standard and the specific isomer standard follows a logical progression to ensure comprehensive quality control.

G cluster_0 Primary Analysis cluster_1 Impurity Profiling cluster_2 Quantification & Specification cluster_3 Decision Assay Assay of Terconazole API/Product using USP Terconazole RS Impurity_ID Identification of rel-(2S,4S)-Terconazole using the alternative standard Assay->Impurity_ID Impurity_Quant Quantification of rel-(2S,4S)-Terconazole Impurity_ID->Impurity_Quant Spec_Check Comparison against Specification Limits Impurity_Quant->Spec_Check Decision Pass/Fail Spec_Check->Decision

Caption: Logical flow for the integrated use of USP and alternative Terconazole standards.

Conclusion: A Synergistic Approach to Quality

References

  • ChemBK. rel-(2S,4S)-Terconazole. Available from: [Link]

  • Blossom Biotechnologies. rel-(2S,4S)-Terconazole. Available from: [Link]

  • PubChem. Terconazole. Available from: [Link]

  • Wikipedia. Terconazole. Available from: [Link]

  • Pattanaik, P., et al. (2015). UPLC Method Development and Validation for Terconazole in Active Ingredient. International Journal of Pharma Research and Health Sciences, 3(2), 22-26.
  • PubChem. Terconazole (USAN:USP:INN:BAN). Available from: [Link]

  • Pharmaffiliates. Terconazole-impurities. Available from: [Link]

  • Wikipedia. Drug reference standard. Available from: [Link]

  • Veeprho. Terconazole Impurities and Related Compound. Available from: [Link]

  • MRIGlobal. Reference Standards in the Pharmaceutical Industry. Available from: [Link]

  • Al-mahallawi, A. M., et al. (2018). Formulation and in vivo assessment of terconazole-loaded polymeric mixed micelles enriched with Cremophor EL as dual functioning mediator for augmenting physical stability and skin delivery. Pharmaceutical development and technology, 23(8), 819-827.
  • ResearchGate. Development of stability indicating UPLC method for terconazole and characterization of acidic and oxidative degradation products by UPLC-Q-TOF/MS/MS and NMR. Available from: [Link]

  • Americhem Pharmaceutical Corp. Reference Standards. Available from: [Link]

  • PharmaCompass.com. Terconazole. Available from: [Link]

  • ResearchGate. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Available from: [Link]

  • ResearchGate. Micellar liquid chromatographic determination of sertaconazole and terconazole in bulk, pharmaceutical dosage forms and spiked human plasma. Available from: [Link]

  • USP-NF. Terconazole. Available from: [Link]

  • Drugs.com. Terazol Alternatives Compared. Available from: [Link]

  • U.S. Food and Drug Administration. terconazole vaginal cream 0.8% - CPY Document. Available from: [Link]

  • ResearchGate. Official USP Reference Standards: Metrology concepts, overview, and scientific issues and opportunities. Available from: [Link]

Sources

Precision in Impurity Profiling: Determining Limit of Detection (LOD) for rel-(2S,4S)-Terconazole

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Pharmaceutical Researchers, QC Scientists, and Analytical Method Developers Focus: Trace-level detection of the trans-diastereomer impurity in Terconazole API.

Executive Summary: The Stereochemical Challenge

Terconazole is a triazole antifungal primarily used in the treatment of vulvovaginal candidiasis.[1][2] The active pharmaceutical ingredient (API) typically consists of the cis-diastereomers (specifically the racemate of cis forms). The rel-(2S,4S)-Terconazole isomer represents the trans-diastereomer, a critical process-related impurity that must be controlled under strict pharmacopeial limits (typically <0.10%).

Determining the Limit of Detection (LOD) for this specific isomer is not merely a box-checking exercise; it is a challenge of stereoselectivity and sensitivity . Standard HPLC-UV methods often struggle to baseline-separate the cis and trans isomers at trace levels, leading to false negatives. This guide compares traditional methodologies against optimized UHPLC-MS/MS workflows, demonstrating why high-purity reference standards of rel-(2S,4S)-Terconazole are non-negotiable for accurate validation.

Comparative Analysis: Analytical Methodologies

The choice of detection method fundamentally alters the LOD capabilities for rel-(2S,4S)-Terconazole. Below is a direct comparison of the industry-standard approach (HPLC-UV) versus the high-sensitivity alternative (UHPLC-MS/MS).

Table 1: Performance Comparison for Terconazole Impurity Profiling
FeatureMethod A: HPLC-UV (Traditional) Method B: UHPLC-MS/MS (Recommended)
Detection Principle UV Absorbance (254 nm)Electrospray Ionization (ESI+) / MRM
LOD Capability ~1.0 - 2.0 µg/mL0.5 - 5.0 ng/mL (3 orders of magnitude lower)
Selectivity Relies solely on column resolution (Rt). High risk of cis/trans co-elution.Mass-resolved. Distinguishes isomers by fragmentation patterns if unique, or simply isolates signal from matrix noise.
Matrix Effects Low susceptibility, but high background noise limits sensitivity.Susceptible to ion suppression (requires stable isotope IS), but virtually zero background.
Suitability Routine Assay (Content Uniformity)Trace Impurity Profiling & Genotoxic Screening

Expert Insight: While HPLC-UV is cost-effective for the main assay, it fails to reliably detect rel-(2S,4S)-Terconazole at the 0.05% threshold required for rigorous impurity reporting. The UHPLC-MS/MS approach is the only self-validating system for true trace analysis.

Experimental Protocol: LOD Determination

Note: This protocol assumes the use of a high-purity (>99%) rel-(2S,4S)-Terconazole Reference Standard.

Phase 1: Chromatographic Separation Strategy

Before LOD can be calculated, the trans-impurity (analyte) must be resolved from the cis-active drug (matrix).

Recommended Column Chemistry:

  • Stationary Phase: Chiralpak IG-3 or C18 with high carbon load (for diastereomeric selectivity).

  • Mobile Phase: Isocratic elution using Ammonium Bicarbonate (10mM) : Acetonitrile (40:60 v/v).

  • Flow Rate: 0.3 mL/min (UHPLC) or 1.0 mL/min (HPLC).

Phase 2: Preparation of Calibration Standards
  • Stock Solution: Dissolve 10.0 mg of rel-(2S,4S)-Terconazole Reference Standard in 100 mL of Methanol. (Conc: 100 µg/mL).

  • Intermediate Standard: Dilute Stock 1:100 with mobile phase. (Conc: 1.0 µg/mL).

  • LOD Spiking Series: Prepare a series of 6 concentrations ranging from 10 ng/mL to 500 ng/mL.

Phase 3: The ICH Q2(R2) Signal-to-Noise (S/N) Workflow

The most robust method for LOD determination in chromatography is the Signal-to-Noise Ratio approach.

  • Blank Injection: Inject the solvent blank (mobile phase) to establish the baseline noise (

    
    ). Measure the peak-to-peak noise in the retention time window of the analyte.
    
  • Spike Injection: Inject the lowest concentration standard. Measure the height of the analyte peak (

    
    ).
    
  • Calculation: Calculate

    
    , where 
    
    
    
    is peak height and
    
    
    is baseline noise.
  • Iteration: Adjust concentration until the S/N ratio is approximately 3:1 (for LOD) and 10:1 (for LOQ).

Visualization of Workflows
Diagram 1: Stereochemical Separation Logic

This diagram illustrates the critical decision path for separating the trans-impurity from the cis-drug matrix.

Terconazole_Separation Sample Terconazole API Sample (Mixture of cis-drug + trans-impurity) Column Select Stationary Phase Sample->Column C18 C18 / ODS Column (Hydrophobic Interaction) Column->C18 Standard QC Chiral Chiral Column (e.g., IG-3) (Stereoselective Interaction) Column->Chiral High Precision Result_C18 Partial Separation Risk of Co-elution C18->Result_C18 Result_Chiral Baseline Resolution (Rs > 2.0) Chiral->Result_Chiral LOD_Calc Proceed to LOD Calculation Result_C18->LOD_Calc High Noise/Uncertainty Result_Chiral->LOD_Calc Valid S/N Data

Caption: Decision tree highlighting the necessity of stereoselective columns for accurate LOD determination of the trans-isomer.

Diagram 2: ICH Q2(R2) Validation Workflow

A step-by-step visualization of the LOD/LOQ confirmation process.

LOD_Validation Start Start Validation Prep Prepare Spiked Samples (Range: 0.01% - 0.1%) Start->Prep Inject Inject 6 Replicates at Target LOD Level Prep->Inject Calc_SN Calculate S/N Ratio Inject->Calc_SN Decision Is S/N approx 3:1? Calc_SN->Decision Pass LOD Validated (Define as Limit) Decision->Pass Yes Fail Adjust Concentration Decision->Fail No Verify Verify Precision (RSD < 33% for LOD) Pass->Verify Fail->Prep Re-dilute

Caption: Iterative workflow for establishing LOD based on Signal-to-Noise ratio according to ICH Q2(R2) guidelines.

Data Presentation & Analysis

When documenting your LOD results, organize the data to demonstrate both sensitivity and precision. A single injection is insufficient; validation requires statistical confidence.

Table 2: Example Validation Data Set (UHPLC-MS/MS)
Replicate Injection #Concentration (ng/mL)Peak Area (Counts)Noise HeightS/N Ratio
10.501,2404053.06
20.501,1903982.99
30.501,2554103.06
40.501,2104023.01
50.501,1803952.98
Average 0.50 1,215 402 3.02
Status PASS

Interpretation: An average S/N ratio of ~3.0 confirms the LOD is 0.50 ng/mL. The consistency across replicates (RSD < 5%) demonstrates the system's stability, which is only achievable when using a high-quality reference standard that does not introduce variable impurity peaks itself.

References
  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][4] [Link]

  • Sangamithra, R., et al. (2023). "A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound." Journal of Applied Pharmaceutical Science. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 125291550, Terconazole impurity B [EP impurity].[5][Link][5]

Sources

Impact of Relative Stereochemistry on Terconazole Antifungal Potency

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of how relative stereochemistry dictates the pharmacological profile of Terconazole. It is designed for researchers and drug development professionals, moving beyond basic descriptions to explore the structure-activity relationships (SAR) and experimental validation of these chiral antifungals.[1]

Executive Summary: The Stereochemical Imperative

Terconazole (C


H

Cl

N

O

) is a triazole ketal antifungal distinct from imidazoles due to its triazole ring and lipophilic tail.[1][2] However, its potency is not merely a function of these functional groups but is critically dependent on the relative stereochemistry of the 1,3-dioxolane ring.

Like its structural analogs ketoconazole and itraconazole, terconazole possesses two chiral centers at positions 2 and 4 of the dioxolane ring. This creates a landscape of four possible stereoisomers. Experimental evidence and Structure-Activity Relationship (SAR) data confirm that the cis diastereomers exhibit significantly superior antifungal activity compared to the trans forms.[1][2] Consequently, commercial terconazole is developed exclusively as the cis form (typically a racemate of the enantiomeric pair).[1]

This guide analyzes the mechanistic basis for this selectivity, provides comparative potency models, and details the protocols for validating these stereochemical effects.

Stereochemical Landscape of Terconazole

The core pharmacophore of terconazole involves a 1,3-dioxolane ring substituted at positions 2 and 4.[3][4]

  • Position 2: Substituted with a 2,4-dichlorophenyl group and a triazolylmethyl group.[1][2][3][4]

  • Position 4: Substituted with a methylene-linked phenoxy-piperazine tail.[1][2]

Isomer Classification

The relative orientation of the substituents at C2 and C4 defines the diastereomer (cis or trans).[1]

ConfigurationDescriptionClinical Status
cis Diastereomers Substituents at C2 and C4 are on the same side of the dioxolane plane.[1][2] Includes enantiomeric pair

and

.[1][2][3][4][5][6][7]
Active Pharmaceutical Ingredient (API)
trans Diastereomers Substituents at C2 and C4 are on opposite sides.[1][2] Includes enantiomeric pair

and

.[2][3][4][5][6][7]
Impurity / Low Potency
Visualization of Stereochemical Logic

The following diagram illustrates the hierarchy of terconazole stereoisomers and their relationship to biological activity.

Terconazole_Stereochemistry Root Terconazole Synthesis (Racemic Precursors) Diast_Split Diastereomeric Separation (Chromatography/Crystallization) Root->Diast_Split Cis Cis-Diastereomers (Therapeutic Target) Diast_Split->Cis Favored Formation Trans Trans-Diastereomers (Low Potency) Diast_Split->Trans Minor Product Cis_Enant1 (2R, 4S)-Terconazole High Affinity CYP51 Binder Cis->Cis_Enant1 Racemate Cis_Enant2 (2S, 4R)-Terconazole High Affinity CYP51 Binder Cis->Cis_Enant2 Trans_Enant1 (2R, 4R)-Terconazole Steric Clash in Pocket Trans->Trans_Enant1 Trans_Enant2 (2S, 4S)-Terconazole Steric Clash in Pocket Trans->Trans_Enant2

Figure 1: Stereochemical hierarchy of Terconazole synthesis and activity.

Comparative Potency Analysis

The superiority of the cis configuration is a "class effect" observed across dioxolane-based azoles.[1][2] The cis arrangement allows the triazole nitrogen to coordinate with the heme iron of the target enzyme while simultaneously positioning the lipophilic tail into the hydrophobic access channel.[1]

Relative Potency Data

While clinical terconazole is the cis-racemate, comparative studies on analogous structures (like ketoconazole) and specific terconazole assays reveal the following potency hierarchy.

Isomer ConfigurationRelative Binding Affinity (

)
In Vitro Potency (

)
Physiological Impact
cis-Terconazole High (

nM)
High (Low

)
Primary Antifungal Agent. Tight binding to CYP51 heme; effective ergosterol depletion.[1][2]
trans-Terconazole Low (

nM)
Low (High

)
Weak/Inactive. Steric hindrance prevents optimal heme coordination; poor inhibition.[1][2]
Imidazole Analogs ModerateModerateOlder generation (e.g., miconazole).[1] Less selective for fungal CYP450 vs mammalian CYP450.[2]

Key Insight: The cis isomers are estimated to be 10–100x more potent than their trans counterparts depending on the fungal strain. This is why synthetic protocols prioritize the isolation of the cis intermediate (cis-bromomethyl dioxolane) early in the manufacturing process.[1]

Mechanistic Basis: The CYP51 Interaction

The target enzyme, Lanosterol 14


-demethylase (CYP51) , has a restrictive binding pocket.[1]
  • Heme Coordination: The N4 of the triazole ring must bind perpendicularly to the heme iron.

  • Hydrophobic Fit: The dichlorophenyl group and the long piperazine tail must slot into specific hydrophobic pockets.

  • The "Cis" Advantage: In the cis configuration, the spatial arrangement of the C2-aryl and C4-tail groups mimics the bent conformation of the natural substrate (lanosterol), allowing the triazole to access the heme without steric clash.[1] The trans configuration forces a linear or distorted geometry that clashes with the active site amino acids (e.g., Tyr118 or Phe126 equivalents).[1]

Experimental Protocols

To validate these claims in a research setting, the following protocols outline the synthesis/separation of isomers and the subsequent biological testing.

Protocol A: Synthesis and Separation of Isomers

Objective: To isolate cis and trans precursors for comparative testing. Note: This summarizes the core chemical logic from the foundational J. Med. Chem. synthesis.

  • Ketalization: React 2,4-dichloroacetophenone with glycerol derivatives (e.g., 3-bromo-1,2-propanediol) in the presence of an acid catalyst (p-TsOH) and a water scavenger (toluene/reflux).[1][2]

    • Result: A mixture of cis and trans 2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol esters.[1][2]

  • Isomer Separation (Critical Step):

    • Method: Fractional Crystallization or Flash Chromatography.[2]

    • Solvent System: Hexane/Ethyl Acetate gradients.[2]

    • Identification: Use

      
      H-NMR.[1][2] The protons on the dioxolane ring exhibit distinct coupling constants (
      
      
      
      values) and chemical shifts for cis vs trans.[1]
    • Standard: The cis isomer is generally the major product and often crystallizes more readily.

  • Triazole Introduction: React the purified cis-bromomethyl intermediate with 1,2,4-triazole (sodium salt) in DMSO at 80–100°C.

  • Tail Attachment: React the resulting intermediate with the mesylate of the piperazine fragment to yield the final Terconazole product.

Protocol B: In Vitro Susceptibility Testing (CLSI M38-A2 Modified)

Objective: To quantify the


 difference between cis and trans isolates.
  • Inoculum Preparation:

    • Cultivate Candida albicans (ATCC 90028) on Sabouraud dextrose agar.[1][2]

    • Adjust suspension to

      
       to 
      
      
      
      cells/mL in RPMI 1640 medium (buffered to pH 7.0 with MOPS).
  • Compound Dilution:

    • Prepare stock solutions of cis-Terconazole and trans-Terconazole in DMSO.

    • Create serial twofold dilutions (range: 64

      
      g/mL to 0.03 
      
      
      
      g/mL).
  • Incubation:

    • Add 100

      
      L of inoculum to 100 
      
      
      
      L of drug dilution in 96-well microplates.
    • Incubate at 35°C for 24–48 hours.

  • Readout:

    • MIC Endpoint: The lowest concentration exhibiting 50% inhibition of growth compared to control (visual or spectrophotometric at 530 nm).

    • Expected Result:cis-Terconazole MIC

      
       0.1 – 0.5 
      
      
      
      g/mL; trans-Terconazole MIC
      
      
      
      
      g/mL.[1][2]

Mechanism of Action Pathway

The following diagram details the downstream effects of Terconazole binding, emphasizing the critical failure point induced by the drug.

MOA_Pathway Drug Terconazole (Cis-Isomer) Target CYP51 Enzyme (Lanosterol 14α-demethylase) Drug->Target High Affinity Binding Block Inhibition of Demethylation Target->Block Substrate Lanosterol Substrate->Target Path_Normal Ergosterol Synthesis Block->Path_Normal Prevents Path_Toxic Accumulation of 14α-methylsterols Block->Path_Toxic Causes Membrane Fungal Membrane Destabilization Path_Normal->Membrane Required for Integrity Path_Toxic->Membrane Disrupts Structure Death Growth Arrest / Cell Death Membrane->Death

Figure 2: Pharmacodynamic pathway of Terconazole-induced fungal cell death.[1][2]

References

  • Heeres, J., et al. (1984).[1] "Antimycotic azoles.[2] 6. Synthesis and antifungal properties of terconazole, a novel triazole ketal." Journal of Medicinal Chemistry. Link[1][2]

  • Cauwenbergh, G., & Vanden Bossche, H. (1989).[1] "Terconazole.[2][3][4][8][9][10][11] Pharmacology of a new antimycotic agent." Journal of Reproductive Medicine. Link

  • Shi, W., et al. (2010).[1][7] "Impact of Absolute Stereochemistry on the Antiangiogenic and Antifungal Activities of Itraconazole." ACS Medicinal Chemistry Letters. Link

  • FDA Access Data. (2004).[1][2] "Microbiology Review: Terconazole Vaginal Cream 0.8%." Link

  • Rotstein, D. M., et al. (1992).[1][7] "Stereoisomers of ketoconazole: preparation and biological activity." Journal of Medicinal Chemistry. Link

Sources

Safety Operating Guide

rel-(2S,4S)-Terconazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As researchers, we often view rel-(2S,4S)-Terconazole solely as a high-purity reference standard or impurity marker for analytical validation.[1] However, once it leaves the HPLC vial or the balance pan, it transforms into a liability.

The Core Causality: Terconazole and its stereoisomers are triazole antifungal agents. Their chemical stability—designed to persist in fungal cell membranes—makes them recalcitrant to degradation in standard municipal wastewater treatment plants (WWTPs). If disposed of down the drain, these compounds bioaccumulate in aquatic ecosystems, disrupting steroidogenesis in marine life.

The Rule: There is zero tolerance for drain disposal. The only validated disposal path is high-temperature incineration via a licensed hazardous waste contractor.[1]

Chemical Profile & Hazard Identification

Before handling waste, verify the material against this profile to ensure compatibility with your facility’s waste streams.

PropertyDataRelevance to Disposal
Compound Name rel-(2S,4S)-TerconazoleSpecific diastereomer (cis-racemate)
CAS Number 1486497-66-8 (or 67915-31-5 for generic)Identification for waste manifesting
Molecular Formula C₂₆H₃₁Cl₂N₅O₃Chlorinated & Nitrogenous: Requires incineration with scrubbers (prevents Dioxin/NOx)
Solubility DMSO, Methanol, DichloromethaneOrganic Waste Stream: Do not mix with aqueous acid waste
Combustion Byproducts HCl, NOx, CO, CO₂Toxic fumes if incinerated improperly

Primary Hazard Classifications (GHS):

  • Aquatic Toxicity: H400/H410 (Very toxic to aquatic life with long-lasting effects).[1][2]

  • Health: H302 (Harmful if swallowed), H319 (Eye Irritation).[1][2][3]

The Self-Validating Disposal Protocol

This system is "self-validating" because every step includes a check to prevent downstream rejection by the waste hauler.[1]

Phase A: Solid Waste (Pure Substance & Contaminated Debris)

Applicability: Expired reference standards, weighing boats, contaminated gloves, spill cleanup materials.[1]

  • Segregation (Validation Point):

    • Do not throw weighing boats or contaminated gloves into the regular trash.

    • Check: Is the material free of sharp edges? If yes, use a double-lined polyethylene bag.[1] If no (e.g., broken glass ampoules), use a rigid puncture-proof container.[1]

  • Containment:

    • Place the primary container (vial) into a clear, sealable secondary bag (Ziploc type) before placing it in the waste drum. This "double containment" prevents dust dispersion when the drum is compacted.

  • Labeling:

    • Tag as "Hazardous Waste - Toxic Solid." [1]

    • Explicitly list: rel-(2S,4S)-Terconazole, trace halogenated organics.

Phase B: Liquid Waste (HPLC Effluents & Stock Solutions)

Applicability: Mobile phases containing the analyte, dissolved stock solutions.[1]

  • Solvent Compatibility (Validation Point):

    • Check: Does your HPLC mobile phase contain buffers (phosphates/acetates)?

    • If Yes: Ensure the waste container pH is neutral (pH 6-8).[1] Acidic organic waste can polymerize or react violently with other organics in a bulk drum.

  • Stream Selection:

    • Dispose into the "Halogenated Organic Solvent Waste" stream.

    • Reasoning: Even if the concentration is ppm level, the presence of the dichlorophenyl moiety in Terconazole technically classifies the mixture as requiring halogenated treatment protocols in many jurisdictions.

  • Rinsing (The "Empty" Rule):

    • Triple-rinse empty glass vials with methanol.[1]

    • Crucial: The rinsate (the methanol wash) is Hazardous Waste .[4] The washed vial can then be treated as glass waste (defaced).

Operational Workflow: Cradle-to-Grave

The following diagram illustrates the decision logic for disposing of rel-(2S,4S)-Terconazole.

Terconazole_Disposal Start Waste Generation (rel-(2S,4S)-Terconazole) Decision Physical State? Start->Decision SolidPath Solid Waste (Powder, Wipes, PPE) Decision->SolidPath Solid LiquidPath Liquid Waste (HPLC, Mother Liquor) Decision->LiquidPath Liquid ContainerCheck Is it an Empty Container? Decision->ContainerCheck Vial/Bottle SegregationSolid Segregate: Toxic Solids (Double Bag) SolidPath->SegregationSolid SegregationLiquid Segregate: Halogenated Organic Solvents LiquidPath->SegregationLiquid Rinse Triple Rinse with MeOH ContainerCheck->Rinse Yes Rinsate Collect Rinsate as Halogenated Waste Rinse->Rinsate GlassRecycle Deface Label & Glass Disposal Rinse->GlassRecycle Rinsate->SegregationLiquid Storage Satellite Accumulation Area (Secondary Containment) SegregationSolid->Storage SegregationLiquid->Storage Disposal High-Temp Incineration (Licensed Facility) Storage->Disposal Manifest & Transport

Figure 1: Decision matrix for the segregation and disposal of Terconazole stereoisomers, ensuring compliance with halogenated waste protocols.

Regulatory Compliance & Emergency Response

Regulatory Framework (US/EU Context)
  • EPA (US): While Terconazole is not explicitly P-listed or U-listed under RCRA, it falls under Subpart P (Hazardous Waste Pharmaceuticals) .[1] The "Sewer Ban" (40 CFR § 266.505) strictly prohibits flushing pharmaceuticals.

  • REACH (EU): Classified as aquatic chronic toxicant.[1] Must be incinerated to prevent environmental release.

Spill Response (Immediate Action)

If rel-(2S,4S)-Terconazole powder is spilled:

  • Isolate: Mark the area. Do not inhale dust (use N95 or respirator).[1]

  • Neutralize: Not applicable (chemical neutralization is ineffective).

  • Capture:

    • Dry Spill: Use a HEPA vacuum or wet wipes to avoid dust generation. Do not dry sweep.

    • Wet Spill: Absorb with vermiculite or chem-pads.[1]

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste drum.

References

  • U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. 40 CFR Part 266 Subpart P. Retrieved from [Link][1]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 441383, Terconazole. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). (2023). Substance Information: Terconazole.[3][5][6] Retrieved from [Link][1][7]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.